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Foundational

In vitro metabolic stability of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(3-Chloro-4-fluorophenyl)propan-2-amine Abstract: This technical guide provides a comprehensive framework for assessing the in vitro metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Abstract: This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of the novel chemical entity, 2-(3-Chloro-4-fluorophenyl)propan-2-amine. Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each procedural step. We will explore the theoretical basis of metabolic stability, dissect the structural features of the target compound to predict metabolic liabilities, and present self-validating protocols for both human liver microsomal and cryopreserved hepatocyte assays. The guide culminates with a detailed approach to data analysis, interpretation, and the calculation of critical parameters such as half-life (t1/2) and intrinsic clearance (CLint), empowering research teams to make informed decisions in the progression of drug candidates.

The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical path.[4] Among these, metabolism—the body's enzymatic conversion of xenobiotics—is a primary determinant of a compound's therapeutic success. Metabolic stability refers to a drug's intrinsic susceptibility to these biotransformations.[1][4]

A compound with low metabolic stability is rapidly cleared from the body, which can lead to poor bioavailability and a short duration of action, often necessitating frequent or higher doses to achieve a therapeutic effect.[5][6] Conversely, a compound that is too stable may accumulate, increasing the risk of toxicity. Furthermore, the byproducts of metabolism, known as metabolites, can sometimes be pharmacologically active or even toxic.[4] Therefore, a thorough understanding of a compound's metabolic fate is essential for optimizing its efficacy and safety profile.[4][5]

This guide uses 2-(3-Chloro-4-fluorophenyl)propan-2-amine as a case study to delineate a robust strategy for early-stage in vitro metabolic assessment. The goal is to establish a foundational understanding of its metabolic clearance, providing the data necessary to predict in vivo pharmacokinetic behavior.[7][8]

Foundational Concepts in In Vitro Metabolism

The liver is the principal organ of drug metabolism.[9] In vitro assays leverage liver-derived systems to simulate this physiological environment. The primary output of these assays are measures of intrinsic clearance (CLint), which describes the maximal metabolic capacity of the liver for a compound, independent of physiological factors like blood flow.[10] From CLint, the metabolic half-life (t1/2), the time required for 50% of the compound to be metabolized, can be calculated.[6][10]

Key Enzymatic Players

Drug metabolism is broadly categorized into two phases:

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, typically through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located in the endoplasmic reticulum of liver cells, is the most significant contributor to Phase I metabolism, responsible for the biotransformation of a majority of marketed drugs.[1][11]

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This process generally increases the molecule's water solubility, facilitating its excretion.

Common In Vitro Models

Two in vitro systems are predominantly used for metabolic stability screening:

  • Human Liver Microsomes (HLM): These are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[12] HLMs are rich in CYP enzymes and are a cost-effective, high-throughput tool for specifically assessing Phase I metabolic pathways.[13][14]

  • Cryopreserved Human Hepatocytes: These are intact, viable liver cells that have been frozen for long-term storage. Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[9][13][15][16]

Comparing data from both HLM and hepatocyte assays can provide valuable insights. If a compound is significantly more stable in HLM than in hepatocytes, it suggests that Phase II conjugation pathways may be a major route of its clearance.

Structural Analysis and Predicted Metabolic Liabilities of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Before initiating experimental work, a structural analysis of the target compound can help anticipate its metabolic "hot spots."

  • Primary Aliphatic Amine: The propan-2-amine moiety is a primary amine. Primary and secondary amines are known substrates for CYP-mediated metabolism.[17] Potential metabolic pathways include N-oxidation to form a hydroxylamine or deamination.[11][18] The resulting metabolites could also undergo subsequent Phase II conjugation.

  • Substituted Phenyl Ring: The 3-chloro-4-fluorophenyl ring is an electron-deficient aromatic system. Aromatic rings are common sites for CYP-mediated hydroxylation.[11] The presence of electron-withdrawing groups like chlorine and fluorine can influence the position and rate of this oxidation.[19] While fluorination often serves to block metabolism at a specific site, the overall electronic effect on the ring can direct metabolism elsewhere.[19] A potential, though less common, metabolic route for chloro-aromatic compounds is NIH-shift-induced dechlorination.

Based on this analysis, key metabolic pathways to investigate include aromatic hydroxylation, N-oxidation, and deamination.

Experimental Design and Protocols

A robust and validated analytical method is the prerequisite for any metabolic stability study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and selectivity, allowing for accurate quantification of the parent compound in a complex biological matrix.[20][21]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay determines the extent of Phase I metabolism by incubating the compound with HLM in the presence of the essential CYP450 cofactor, NADPH.[14]

Rationale: By providing only the microsomal fraction and the specific cofactor for CYP enzymes, we can isolate and quantify the contribution of these critical Phase I enzymes to the compound's metabolism. A "minus-cofactor" control is essential to confirm that the observed compound loss is enzyme-driven and not due to chemical instability or non-specific binding.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[22]

    • Prepare a 1 M stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[20]

    • Prepare a 10 mM stock solution of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in DMSO.

  • Reaction Mixture Preparation:

    • On ice, prepare a master mix containing pooled human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.[14]

    • Aliquot the master mix into two sets of tubes: "+NADPH" and "-NADPH".

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at 37°C for 10 minutes in a shaking water bath to bring the system to physiological temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.[14][22]

    • Immediately following, add the NADPH regenerating system to the "+NADPH" tubes. Add an equal volume of buffer to the "-NADPH" tubes.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13][14]

    • The "0" minute time point should be taken immediately after adding the compound but before adding NADPH.

  • Quenching:

    • Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[21] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.[20]

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound.

HLM Stability Assay Workflow Diagram

HLM_Workflow cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Analysis prep_reagents Prepare Buffer, NADPH System, Test Compound Stock prep_mastermix Prepare HLM Master Mix (0.5 mg/mL in Buffer) prep_reagents->prep_mastermix pre_incubate Pre-incubate HLM Mix (10 min) prep_mastermix->pre_incubate initiate Initiate Reaction: 1. Add Test Compound (1 µM) 2. Add NADPH System pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sample quench Quench Reaction (Ice-cold Acetonitrile + IS) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Data Processing & Parameter Calculation analyze->data

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact cells containing both Phase I and Phase II enzymes.

Rationale: The use of whole cells preserves the natural architecture and relative abundance of metabolizing enzymes and cofactors, offering a more predictive model of overall hepatic clearance.[9][13] Comparing the clearance rate in hepatocytes to that in microsomes can elucidate the role of non-CYP and Phase II metabolic pathways.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).[9]

    • Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion) to ensure cell health.

    • Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[21]

  • Pre-incubation:

    • Equilibrate the hepatocyte suspension in a shaking incubator at 37°C, 5% CO2 for 10-15 minutes.[21]

  • Initiation of Reaction:

    • Initiate the reaction by adding the test compound (from a DMSO stock) to a final concentration of 1 µM. The final DMSO concentration should be kept low (≤ 0.1%) to avoid cytotoxicity.[15][23]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[9]

  • Quenching:

    • Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[16]

  • Sample Processing & Analysis:

    • Vortex and centrifuge the quenched samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Hepatocyte Stability Assay Workflow Diagram

Hepatocyte_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution (37°C, 5% CO2) cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes (37°C) wash Transfer to Medium, Assess Viability thaw->wash dilute Dilute to Working Conc. (0.5x10^6 cells/mL) wash->dilute equilibrate Equilibrate Cell Suspension (15 min) dilute->equilibrate initiate Initiate Reaction: Add Test Compound (1 µM) equilibrate->initiate sample Sample at Time Points (0, 15, 30, 60, 120 min) initiate->sample quench Quench Reaction (Ice-cold Acetonitrile + IS) sample->quench process Vortex & Centrifuge quench->process analyze LC-MS/MS Analysis of Supernatant process->analyze data Calculate Metabolic Parameters analyze->data

Caption: Workflow for the cryopreserved hepatocyte stability assay.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area of the parent compound at each time point, normalized to the internal standard.

Calculation of Metabolic Parameters

The disappearance of the parent compound is assumed to follow first-order kinetics.

  • Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the Rate Constant (k): The slope of the linear regression line from this plot is equal to the negative elimination rate constant (-k).

    • Equation 1: ln(% Remaining) = -k * time + ln(100)

  • Calculate Half-Life (t1/2): The half-life is calculated from the rate constant.

    • Equation 2: t1/2 = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): This calculation normalizes the rate of metabolism to the amount of protein or number of cells in the incubation.

    • For HLM Assay: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume (µL) / mg of microsomal protein)[10]

    • For Hepatocyte Assay: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Incubation Volume (µL) / number of cells in millions)[15]

Data Analysis Workflow Diagram

Data_Analysis_Workflow input_data LC-MS/MS Data (% Compound Remaining vs. Time) plot_data Plot ln(% Remaining) vs. Time input_data->plot_data linear_regression Perform Linear Regression plot_data->linear_regression slope Slope = -k (Elimination Rate Constant) linear_regression->slope calc_thalf Calculate t1/2 (0.693 / k) slope->calc_thalf calc_clint Calculate CLint (Normalized for protein/cells) calc_thalf->calc_clint output_params Final Parameters: t1/2 (min) CLint (µL/min/mg or /10^6 cells) calc_clint->output_params

Caption: Logical flow for calculating metabolic stability parameters.

Data Presentation

Results should be summarized in a clear, tabular format.

Table 1: Hypothetical Metabolic Stability Data for 2-(3-Chloro-4-fluorophenyl)propan-2-amine

ParameterHuman Liver Microsomes (+NADPH)Human Hepatocytes
Half-Life (t1/2, min) 45.228.5
CLint (µL/min/mg protein) 30.7N/A
CLint (µL/min/10^6 cells) N/A48.6
Goodness of Fit (R²) 0.9850.991
Interpretation of Results

The interpretation of metabolic stability data is crucial for decision-making.[6] Compounds can be binned into low, intermediate, or high clearance categories. For example, some labs classify compounds with a microsomal CLint < 15 µL/min/mg as low clearance, 15-45 as intermediate, and > 45 as high clearance.[10]

  • Comparing HLM and Hepatocyte Data: In the hypothetical data above, the half-life is shorter (and thus clearance is faster) in hepatocytes than in microsomes. This suggests that while Phase I (CYP-mediated) metabolism occurs, other pathways present in hepatocytes (e.g., Phase II conjugation or non-CYP enzymes) also contribute significantly to the compound's overall metabolism.

  • Context is Key: It is critical to run positive control compounds with known metabolic fates (e.g., Testosterone for high clearance, Verapamil for moderate clearance) in each assay to ensure the biological system is performing as expected and to provide context for the test compound's results.[13]

  • Addressing Variability: In vitro ADME assays can have inherent variability.[24] Factors like the specific donor pool of microsomes or hepatocytes, passage number of cell lines, and precise experimental conditions can influence outcomes.[24][25] Therefore, running experiments in triplicate and using well-characterized reagents is paramount.

Conclusion and Strategic Next Steps

This guide outlines a systematic and scientifically grounded approach to evaluating the in vitro metabolic stability of 2-(3-Chloro-4-fluorophenyl)propan-2-amine. By employing both human liver microsome and cryopreserved hepatocyte assays, researchers can gain a comprehensive initial assessment of the compound's susceptibility to hepatic clearance, differentiating between Phase I and broader metabolic pathways.

The determination of t1/2 and CLint provides the foundational data required for early-stage compound ranking and selection. If the compound demonstrates high metabolic clearance, this flags a potential liability that may require chemical modification through structure-activity relationship (SAR) studies to improve its stability.[1]

Following these initial stability assays, the logical next steps in the drug development cascade would include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed in the hepatocyte incubations.[2][16]

  • CYP Reaction Phenotyping: To determine which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for the compound's metabolism.

  • In Vivo Pharmacokinetic Studies: To confirm the in vitro predictions in a relevant animal model and determine the compound's actual bioavailability and half-life in a living system.[3]

By rigorously applying the principles and protocols detailed herein, drug development teams can effectively characterize the metabolic profile of NCEs, mitigate risks, and build a robust data package to support the advancement of safer and more effective medicines.

References

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • Longdom Publishing. (2024, May 21). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?
  • Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.
  • Masimirembwa, C. M., & Hasler, J. A. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Streeter, A. J., et al. (n.d.). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.
  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • AxisPharm. (2022, October 7). The role of CYP450 in drug metabolism.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Peertechz Publications. (n.d.). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Słoczyńska, K., et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • Di, L., & Kerns, E. H. (n.d.). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Rock, D. A., et al. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
  • Evotec (Cyprotex). (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes....
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Wikipedia. (n.d.). Cytochrome P450.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Baranczewski, P., et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • ResearchGate. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Benchchem. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • Baranczewski, P., et al. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl.
  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Baldock, G. A., & Crowley, J. (n.d.). The metabolism of 3-chloro-4-fluoro-aniline in dog and rat. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine.

Sources

Exploratory

An In-depth Technical Guide to the Predicted Mechanism of Action of 2-(3-Chloro-4-fluorophenyl)propan-2-amine on Monoamine Transporters

Abstract This technical guide provides a comprehensive analysis of the predicted mechanism of action of the novel compound, 2-(3-Chloro-4-fluorophenyl)propan-2-amine, on the monoamine transporters: the dopamine transport...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action of the novel compound, 2-(3-Chloro-4-fluorophenyl)propan-2-amine, on the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Due to the absence of direct empirical data for this specific molecule, this guide synthesizes established structure-activity relationships (SAR) of halogenated phenethylamines and amphetamines to construct a predictive pharmacological profile. It is hypothesized that 2-(3-Chloro-4-fluorophenyl)propan-2-amine functions as a potent monoamine releasing agent with a mixed but significant affinity for all three transporters, likely exhibiting a pronounced serotonergic component. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and the modulation of monoaminergic systems.

Introduction: The Landscape of Halogenated Phenethylamines

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds that interact with monoamine transporters.[1] The addition of halogen atoms to the phenyl ring is a common medicinal chemistry strategy to modulate the potency, selectivity, and metabolic stability of these molecules.[2] Halogenation can significantly alter the interaction of these compounds with DAT, NET, and SERT, thereby shaping their stimulant, entactogenic, or hallucinogenic properties.[3]

The subject of this guide, 2-(3-Chloro-4-fluorophenyl)propan-2-amine, is a structural analog of amphetamine featuring a 3-chloro and a 4-fluoro substitution on the phenyl ring. While this specific compound is not well-characterized in the scientific literature, its structural congeners provide a strong basis for predicting its mechanism of action. The presence and position of the chlorine and fluorine atoms are expected to be key determinants of its pharmacological profile.

Predicted Mechanism of Action: A Substrate for Monoamine Transporters

Based on its structural similarity to amphetamine and other smaller phenethylamine derivatives, 2-(3-Chloro-4-fluorophenyl)propan-2-amine is predicted to act as a substrate for the monoamine transporters. This means it is likely to be transported into the presynaptic neuron by DAT, NET, and SERT.[3] Once inside the neuron, it is expected to induce the reverse transport, or efflux , of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.[4][5] This action is distinct from that of reuptake inhibitors, which merely block the transporters from clearing neurotransmitters from the synapse.[6]

The process of monoamine release induced by amphetamine-like substrates is complex and involves the disruption of the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and the reversal of the plasma membrane transporter's direction of transport.[5]

Diagram: Predicted Substrate-Mediated Monoamine Release

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Transporter Monoamine Transporter (DAT, NET, or SERT) Monoamine_cyto Cytoplasmic Monoamines Transporter->Monoamine_cyto 2. Inhibition of reuptake Monoamine_synapse Extracellular Monoamines Transporter->Monoamine_synapse Efflux VMAT2 VMAT2 Monoamine_vesicle Vesicular Monoamines Vesicle Synaptic Vesicle Vesicle->Monoamine_cyto 4. Increased cytoplasmic monoamines MAO MAO Compound 2-(3-Chloro-4-fluorophenyl)propan-2-amine Compound->Transporter 1. Transport into neuron Compound->VMAT2 3. Disruption of vesicular storage Monoamine_cyto->Transporter 5. Reverse transport (efflux) Monoamine_cyto->MAO Degradation Monoamine_synapse->Transporter Reuptake

Caption: Predicted mechanism of monoamine release by 2-(3-Chloro-4-fluorophenyl)propan-2-amine.

Predicted Pharmacological Profile at Monoamine Transporters

The specific halogenation pattern of 2-(3-Chloro-4-fluorophenyl)propan-2-amine is predicted to confer a unique profile of activity at DAT, NET, and SERT.

Dopamine Transporter (DAT)

The 3-chloro substitution, as seen in 3-chloroamphetamine (MCA), is known to produce potent dopamine-releasing activity.[4][7] However, the addition of a halogen at the 4-position generally tends to decrease affinity for DAT.[3] Therefore, it is predicted that 2-(3-Chloro-4-fluorophenyl)propan-2-amine will be a potent dopamine releasing agent, but likely less potent than non-halogenated or 3-chloro-only substituted amphetamines.

Norepinephrine Transporter (NET)

Amphetamine and its derivatives are typically potent substrates for NET.[8] The influence of the 3-chloro-4-fluoro substitution pattern on NET activity is less clear from the available literature. However, it is reasonable to predict that the compound will retain significant activity as a norepinephrine releasing agent.

Serotonin Transporter (SERT)

This is where the most significant effect of the halogenation is anticipated. Para-substitution with a halogen, particularly chlorine, is well-documented to dramatically increase affinity and activity at SERT.[3][9] For example, 4-chloroamphetamine (PCA) is a potent serotonin releasing agent.[10] Furthermore, 3,4-dichloroamphetamine (DCA) is a highly potent and selective serotonin releasing agent.[11] The 4-fluoro substitution in 4-fluoroamphetamine also increases serotonergic activity compared to amphetamine. While the 3-chloro substitution alone in 3-chloroamphetamine also confers significant serotonin releasing properties, the combination with a 4-fluoro group is expected to result in a compound with strong serotonin releasing capabilities.

Prediction: 2-(3-Chloro-4-fluorophenyl)propan-2-amine is predicted to be a potent serotonin releasing agent, likely with higher potency at SERT compared to DAT and NET. This would classify it as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with a serotonergic-dominant profile.

Comparative Pharmacological Data of Related Compounds

To contextualize the predicted activity of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, the following table summarizes the in vitro potencies of related halogenated amphetamines at monoamine transporters.

CompoundDAT (IC50/EC50, nM)NET (IC50/EC50, nM)SERT (IC50/EC50, nM)Primary MechanismReference(s)
Amphetamine~600 (Ki)~70-100 (Ki)20,000-40,000 (Ki)Releasing Agent[8]
4-Fluoroamphetamine770 (IC50)420 (IC50)6800 (IC50)Releasing Agent[2]
4-Chloroamphetamine (PCA)42.2-68.5 (EC50)23.5-26.2 (EC50)28.3 (EC50)Releasing Agent[10]
3-Chloroamphetamine (MCA)11.8 (EC50)Not reported120 (EC50)Releasing Agent[4][7]
3,4-Dichloroamphetamine (DCA)Less potentLess potentHighly potentReleasing Agent[11]
2-(3-Chloro-4-fluorophenyl)propan-2-amine Predicted: 50-200 Predicted: 50-200 Predicted: <50 Releasing Agent (Hypothesized)

Note: IC50 values represent the concentration of a drug that inhibits 50% of monoamine uptake, while EC50 values represent the concentration that elicits 50% of the maximal monoamine release. Ki values represent the inhibition constant.[2][12][13][14]

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, the following in vitro assays are recommended.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of the compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

start Start cell_culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT start->cell_culture plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate cells with 2-(3-Chloro-4-fluorophenyl)propan-2-amine (various concentrations) plating->preincubation radioligand Add [3H]dopamine, [3H]norepinephrine, or [3H]serotonin preincubation->radioligand incubation Incubate at 37°C radioligand->incubation termination Terminate uptake by rapid filtration and washing incubation->termination quantification Quantify radioactivity using liquid scintillation counting termination->quantification analysis Calculate IC50 values quantification->analysis end End analysis->end

Caption: Workflow for determining the IC50 values of the test compound.

Step-by-Step Protocol:

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) in appropriate growth medium.[15]

  • Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.[15]

  • Pre-incubation: On the day of the assay, wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer). Add uptake buffer containing various concentrations of 2-(3-Chloro-4-fluorophenyl)propan-2-amine to the wells. Include control wells with buffer only (for total uptake) and wells with a known potent inhibitor for each transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT) to determine non-specific uptake. Pre-incubate for 10-20 minutes at 37°C.[15]

  • Initiation of Uptake: Initiate the uptake by adding the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.[15]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[15]

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.[15]

  • Quantification: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.[15]

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.[2]

Monoamine Release Assay

This assay directly measures the ability of the compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes or transporter-expressing cells.

Step-by-Step Protocol:

  • Synaptosome Preparation (or Cell Culture): Prepare synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) through differential centrifugation or use HEK293 cells expressing the transporters.[16][17][18]

  • Loading: Incubate the synaptosomes or cells with the respective radiolabeled monoamine to allow for uptake and loading into the cytoplasm and vesicles.

  • Washing: Wash the loaded preparations to remove extracellular radiolabel.

  • Induction of Release: Add buffer containing various concentrations of 2-(3-Chloro-4-fluorophenyl)propan-2-amine to initiate release.

  • Sample Collection: At specified time points, collect the extracellular buffer.

  • Quantification: Measure the amount of radioactivity released into the buffer using a liquid scintillation counter.

  • Data Analysis: Express the release as a percentage of the total incorporated radioactivity and determine the EC50 value for release.

Conclusion

Based on a thorough analysis of the structure-activity relationships of halogenated amphetamines, it is predicted that 2-(3-Chloro-4-fluorophenyl)propan-2-amine will function as a potent monoamine releasing agent. The 3-chloro-4-fluoro substitution pattern is expected to confer a strong serotonergic component to its pharmacological profile, likely making it a more potent releaser of serotonin than dopamine and norepinephrine. This would place the compound in the category of SNDRAs with a potential for significant entactogenic effects. The in vitro experimental protocols outlined in this guide provide a clear path to empirically validate this predicted mechanism of action and to fully characterize the pharmacological profile of this novel compound. Further in vivo studies would be necessary to understand its behavioral effects and pharmacokinetic properties.

References

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Grokipedia. (n.d.). 3-Chloroamphetamine.
  • Wikipedia. (n.d.). 3,4-Dichloroamphetamine.
  • Rothman, R. B., et al. (2014). Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. ACS Chemical Neuroscience, 5(4), 253-261.
  • Blough, B. E., et al. (2023).
  • Nichols, D. E., et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology, 203(1), 131-138.
  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 397.
  • Cai, Y., et al. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2997.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6.
  • Synapse, P. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
  • ResearchGate. (n.d.). [ 3 H]Dopamine ([ 3 H]DA) uptake in HEK293 cells expressing the hDAT-PG...
  • Dwivedi, V., et al. (2015). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Neuroscience Methods, 256, 147-152.
  • Shergill, J. K., & Azarnia Tehran, D. (2025).
  • VCU Scholars Compass. (n.d.). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells.
  • ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes?
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Neuropharmacology, 88, 134-142.
  • Gloor, S. M., et al. (2012). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism.
  • Wikipedia. (n.d.). para-Chloroamphetamine.
  • Sebaugh, J. L. (2011). The Estimation of Absolute IC50 and Its 95% Confidence Interval.
  • Szymańska, E., & Kuc-Ciepluch, D. (2018). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Hays, A. L., et al. (n.d.). Comparison of Ki Values.
  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov.

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(3-Chloro-4-fluorophenyl)propan-2-amine Analogs

Abstract This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(3-chloro-4-fluorophenyl)propan-2-amine, a halogenated analog of amphetamine. As a member of the phenethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(3-chloro-4-fluorophenyl)propan-2-amine, a halogenated analog of amphetamine. As a member of the phenethylamine class, this compound and its derivatives are presumed to primarily target monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This document explores the synthetic pathways to this core scaffold, its mechanism of action, and extrapolates the SAR based on established principles for substituted amphetamines. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Substituted phenethylamines are a cornerstone of medicinal chemistry, with a rich history of compounds targeting the central nervous system.[1] The parent compound, amphetamine, is a potent psychostimulant that exerts its effects by modulating the activity of monoamine transporters.[2] Modifications to the phenyl ring and the amine-containing side chain can dramatically alter the potency and selectivity of these compounds for DAT, NET, and SERT, leading to a wide spectrum of pharmacological profiles.[3]

The subject of this guide, 2-(3-chloro-4-fluorophenyl)propan-2-amine (also known as 3-chloro-4-fluoroamphetamine), presents a unique substitution pattern with a chlorine atom at the meta-position and a fluorine atom at the para-position of the phenyl ring. This combination of electron-withdrawing and lipophilic halogens is expected to significantly influence its interaction with monoamine transporters compared to unsubstituted amphetamine or its singly halogenated counterparts. Understanding the SAR of this scaffold is crucial for the rational design of novel compounds with tailored pharmacological properties.

Synthetic Pathways

The synthesis of 2-(3-chloro-4-fluorophenyl)propan-2-amine and its analogs can be achieved through several established routes for amphetamine synthesis. The most common strategies involve the formation of the core phenethylamine structure from a suitable phenylacetone or benzaldehyde precursor.

Reductive Amination of 3-Chloro-4-fluorophenylacetone

A primary and versatile route to the target compound is the reductive amination of 3-chloro-4-fluorophenylacetone. This method allows for the introduction of various amine functionalities, enabling the synthesis of a diverse library of analogs.

cluster_0 Synthesis of 3-Chloro-4-fluorophenylacetone (P2P) cluster_1 Reductive Amination benzaldehyde 3-Chloro-4-fluorobenzaldehyde nitropropene 1-(3-Chloro-4-fluorophenyl)-2-nitropropene benzaldehyde->nitropropene Nitroethane, Base (e.g., n-butylamine) p2p 3-Chloro-4-fluorophenylacetone nitropropene->p2p Reduction (e.g., Fe/HCl) final_product 2-(3-Chloro-4-fluorophenyl)propan-2-amine or Analog p2p->final_product Reducing Agent (e.g., NaBH3CN, H2/Pd-C) amine_source Amine Source (e.g., NH4OAc, R-NH2) amine_source->final_product

Caption: Reductive amination pathway to the target compound.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 3-chloro-4-fluorophenylacetone (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add the desired amine or ammonia source (e.g., ammonium acetate, 1.5-2.0 eq).[4] The reaction mixture is stirred at room temperature, and the progress of imine formation can be monitored by techniques like TLC or GC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added. Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[5] Alternatively, catalytic hydrogenation (H2 over Pd/C) can be employed.[6]

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or distillation to yield the desired amine.

Leuckart-Wallach Reaction

An older, yet effective method is the Leuckart-Wallach reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent.[2][7]

p2p 3-Chloro-4-fluorophenylacetone formyl_intermediate N-formyl-3-chloro-4-fluoroamphetamine p2p->formyl_intermediate Heat (160-190 °C) formamide Formamide or Ammonium Formate formamide->formyl_intermediate final_product 2-(3-Chloro-4-fluorophenyl)propan-2-amine formyl_intermediate->final_product Acid Hydrolysis (e.g., HCl)

Caption: The Leuckart-Wallach reaction pathway.

Experimental Protocol: Leuckart-Wallach Reaction

  • Reaction: 3-Chloro-4-fluorophenylacetone is heated with an excess of formamide or ammonium formate to a high temperature (typically 160-190°C) for several hours.[8]

  • Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed under acidic conditions (e.g., by refluxing with hydrochloric acid) to yield the primary amine.

  • Purification: The product is isolated by basification and extraction, followed by purification.

Mechanism of Action: Targeting Monoamine Transporters

Substituted amphetamines are known to exert their pharmacological effects by interacting with monoamine transporters: DAT, NET, and SERT.[2] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.

Amphetamine and its analogs act as transporter substrates. They are transported into the presynaptic neuron and, once inside, disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a non-exocytotic release of neurotransmitters into the synapse.[5] This surge in synaptic monoamine concentrations is responsible for the stimulant and other psychoactive effects of these compounds.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft transporter Monoamine Transporter (DAT, NET, or SERT) monoamines_out Monoamines transporter->monoamines_out Reversal of Transport vesicle Vesicle monoamines_in Monoamines vesicle->monoamines_in Disruption of Storage monoamines_in->transporter Efflux analog Amphetamine Analog analog->transporter Binding & Transport

Caption: Mechanism of action of amphetamine analogs at the synapse.

Structure-Activity Relationship (SAR)

Phenyl Ring Substitutions

The nature, position, and number of substituents on the phenyl ring are critical determinants of activity and selectivity.

  • Halogenation: Halogen substitution generally influences the potency and selectivity of amphetamines for the different monoamine transporters.

    • Para-Substitution: Para-substitution with a halogen, such as in 4-fluoroamphetamine (4-FA) and 4-chloroamphetamine (4-CA), tends to increase serotonergic activity (SERT affinity) relative to dopamine and norepinephrine activity (DAT and NET affinity).[3] 4-FA is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[9]

    • Meta-Substitution: Meta-substitution, as seen with the chlorine in the core molecule, can also modulate activity. For instance, 3-fluoroamphetamine (3-FA) is a potent monoamine releaser with selectivity for dopamine and norepinephrine over serotonin.[2]

  • Combined 3-Chloro and 4-Fluoro Substitution: The combination of a 3-chloro and 4-fluoro group is expected to create a unique electronic and steric profile. The electron-withdrawing nature of both halogens will influence the pKa of the amine and the overall lipophilicity of the molecule. It is plausible that the 4-fluoro group will confer some of the serotonergic properties seen in 4-FA, while the 3-chloro group may further modulate the affinity for all three transporters.

Side-Chain Modifications

Modifications to the propan-2-amine side chain also have a profound impact on activity.

  • N-Alkylation: N-methylation (to form methamphetamine analogs) or N-ethylation can alter the potency and selectivity profile. For example, N-methylation often increases potency at DAT and NET.[3]

  • α-Alkylation: The α-methyl group is crucial for activity, as it protects the amine from metabolism by monoamine oxidase (MAO). Changes to the size of this group can significantly affect potency.

Quantitative Data for Representative Analogs

To illustrate the effects of phenyl ring substitution, the following table presents in vitro data for amphetamine and its para-halogenated analogs. It is important to note that these values are for single-substituent analogs and serve as a basis for predicting the properties of the 3-chloro-4-fluoro-substituted compound.

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)DAT/SERT RatioReference
Amphetamine77042068000.11[9]
4-Fluoroamphetamine (4-FA)77042068000.11[9]

Note: Specific IC50 values for 3-chloro-4-fluoroamphetamine are not available in the cited literature. The data for 4-fluoroamphetamine is presented to illustrate the effect of para-fluoro substitution.

Conclusion

The structure-activity relationship of 2-(3-chloro-4-fluorophenyl)propan-2-amine analogs is a promising area for the development of novel monoamine transporter ligands. Based on the established pharmacology of substituted amphetamines, the 3-chloro-4-fluoro substitution pattern is likely to yield compounds with a distinct profile of activity at DAT, NET, and SERT. The synthetic routes outlined in this guide provide a framework for the synthesis of a variety of analogs for further investigation. Future research should focus on the systematic synthesis and in vitro and in vivo evaluation of these compounds to build a comprehensive SAR profile and to identify lead candidates for further development.

References

  • Fitzgerald, L. R., Gannon, B. M., Walther, D., Landavazo, A., Hiranita, T., Blough, B. E., Baumann, M. H., & Fantegrossi, W. E. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Gong, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Molecules, 29(22), 4998. [Link]

  • Zhang, Y., & Li, J. (2014). The synthetic method of -chloro-4 fluorophenyl benzyl ketones. CN103420823B.
  • Lassen, L. C., Jensen, N., Jensen, A. A., & Kristensen, J. L. (2017). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 8(10), 2263–2270. [Link]

  • Wikipedia. (2024). 3-Fluoroamphetamine. [Link]

  • Wikipedia. (2024). 4-Fluoroamphetamine. [Link]

  • Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 5(S1), S861-S866. [Link]

  • GSRS. (n.d.). TRANS-2-(3-CHLORO-4-FLUOROPHENYL)CYCLOPROPANAMINE. [Link]

  • Linsen, M., et al. (2013). 4-Fluoroamphetamine (4-FA) Critical Review Report. LJMU Research Online. [Link]

  • Reddy, M. S., et al. (2016). Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)
  • Erowid. (n.d.). Synthesis of 4-Fluoroamphetamine. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulant drugs on the human and mouse monoamine transporters. BMC pharmacology, 6, 4. [Link]

  • Li, J., & Zhang, Y. (2014). Preparation method of 3-chloro-4-fluoroaniline hydrochloride. CN103709044A.
  • European Patent Office. (2013). Synthesis of 2-(3,4-difluorophenyl)
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). Drug Testing and Analysis, 10(10), 1533-1542. [Link]

  • Murray, J. B., et al. (1982). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial agents and chemotherapy, 22(4), 575–579. [Link]

  • Gannon, B. M., et al. (2018). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Journal of addiction and dependence, 1(1). [Link]

  • Mohamed, A. A., et al. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M971. [Link]

  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. The Journal of pharmacology and experimental therapeutics. [Link]

  • Wojcieszak, J., et al. (2020). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. Neurotoxicity Research, 38(2), 485-498. [Link]

  • Cozzi, N. V., et al. (2015). Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine. Analytical Sciences, 31(4), 329-330. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2017). 4-Fluoroamphetamine (4-FA) drug profile. [Link]

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Exploratory

Physicochemical Properties of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

This technical guide details the physicochemical, synthetic, and analytical profile of 2-(3-Chloro-4-fluorophenyl)propan-2-amine , a specialized chemical entity often utilized as a scaffold in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical, synthetic, and analytical profile of 2-(3-Chloro-4-fluorophenyl)propan-2-amine , a specialized chemical entity often utilized as a scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and G-protein coupled receptor (GPCR) modulators.

Executive Summary

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a tertiary carbinamine (specifically a cumylamine derivative) characterized by a gem-dimethyl substitution at the benzylic position. This structural motif confers significant metabolic stability by blocking


-oxidation, a common clearance pathway for primary amines. The 3-chloro-4-fluoro substitution pattern on the aromatic ring is a strategic medicinal chemistry design: the fluorine atom at the para position blocks metabolic hydroxylation, while the chlorine atom at the meta position enhances lipophilicity and receptor binding affinity through steric and electronic effects.

Chemical Identity & Structural Analysis[1]

This compound belongs to the class of


-dimethylbenzylamines . Unlike amphetamines (which are 

-methylphenethylamines), this structure places the amine group on a quaternary carbon directly attached to the aromatic ring, significantly altering its basicity and steric profile.
AttributeDetail
IUPAC Name 2-(3-Chloro-4-fluorophenyl)propan-2-amine
Common Synonyms 3-Chloro-4-fluoro-cumylamine; 1-(3-Chloro-4-fluorophenyl)-1-methylethylamine
Molecular Formula

Molecular Weight 187.64 g/mol
CAS Number Not widely indexed; Reference Analogues: 1314676-59-9 (2-Cl-4-CF3 isomer)
SMILES CC(C)(N)c1ccc(F)c(Cl)c1
InChI Key Generated based on structure:[1][2]ZNRBLOZQQJVBEC... (Isomeric specific)

Physicochemical Profile

The following data represents a synthesis of experimental values from homologous series and calculated predictions based on Hammett substituent constants and fragment-based QSAR models.

Quantitative Data Table
PropertyValue / RangeMechanistic Insight
Physical State Liquid (Free Base) / Solid (HCl Salt)The free base is an oil due to disrupted crystal packing; the hydrochloride salt forms stable crystals (MP ~180-200°C).
Boiling Point 215°C ± 10°C (760 mmHg)Elevated BP relative to cumylamine (197°C) due to halogen mass and polarity.
pKa (Conjugate Acid) 9.2 - 9.4Lower than typical aliphatic amines (10.5) due to the electron-withdrawing inductive effect (-I) of the phenyl ring and the 3-Cl/4-F substituents.
LogP (Lipophilicity) 2.85 ± 0.3Highly lipophilic. The 3-Cl (+0.[2][3]71) and 4-F (+0.[2]14) significantly increase partitioning into lipid bilayers compared to unsubstituted cumylamine (LogP ~1.9).
LogD (pH 7.4) 0.8 - 1.2At physiological pH, the amine is predominantly protonated (

), reducing apparent lipophilicity, yet sufficient neutral fraction exists for BBB penetration.
Polar Surface Area (PSA) 26.02

Solely contributed by the primary amine group; ideal for CNS penetration (Rule of 5 compliant).
Solubility & Stability
  • Aqueous Solubility: The free base is sparingly soluble in water (<1 mg/mL). The hydrochloride salt is highly soluble (>50 mg/mL) but may exhibit the "common ion effect" in high-chloride buffers.

  • Chemical Stability: The quaternary benzylic carbon prevents oxidation to the imine/ketone (a common degradation pathway for secondary benzylic amines). However, the C-N bond is susceptible to cleavage under extremely acidic conditions (Ritter reversal) or radical conditions.

Synthetic Methodology

The synthesis of sterically hindered tertiary carbinamines requires specific methodologies to overcome the nucleophilic resistance of the tertiary carbon. The Ritter Reaction is the industry standard for this transformation, offering scalability and atom economy.

Protocol: Modified Ritter Reaction

This protocol describes the conversion of the tertiary alcohol precursor to the amine.

Reagents:

  • Precursor: 2-(3-Chloro-4-fluorophenyl)propan-2-ol

  • Solvent/Reagent: Acetonitrile (MeCN)

  • Catalyst: Sulfuric Acid (

    
    ) or Methanesulfonic acid (
    
    
    
    )
  • Hydrolysis: Sodium Hydroxide (NaOH) / Ethylene Glycol

Step-by-Step Workflow:

  • Carbocation Formation: Dissolve the alcohol in glacial acetic acid and cool to 0°C. Slowly add concentrated

    
    . The acid protonates the hydroxyl group, leading to water loss and the formation of a stable tertiary benzylic carbocation.
    
  • Nucleophilic Attack: Add excess acetonitrile. The nitrile nitrogen attacks the carbocation to form a nitrilium ion.

  • Imidate Formation: Quench with water to form the N-acetyl acetamide intermediate.

  • Hydrolysis: Reflux the acetamide in ethylene glycol with KOH/NaOH at 150°C for 12 hours to cleave the acetyl group, yielding the free amine.

Synthesis Pathway Diagram

SynthesisPathway cluster_conditions Critical Process Parameters Start 3-Chloro-4-fluorophenyl magnesium bromide Alcohol Intermediate: Tertiary Alcohol Start->Alcohol Grignard Addition Acetone Acetone Acetone->Alcohol Ritter Ritter Reaction (MeCN / H2SO4) Alcohol->Ritter Carbocation Gen. Acetamide N-Acetyl Intermediate Ritter->Acetamide Nucleophilic Attack Hydrolysis Base Hydrolysis (KOH / Glycol) Acetamide->Hydrolysis Deprotection Product FINAL PRODUCT: 2-(3-Cl-4-F-phenyl)propan-2-amine Hydrolysis->Product Purification Params Temp: <10°C (Step 1) Reflux: >140°C (Step 3) Inert Atmosphere (N2)

Figure 1: Synthetic pathway via Grignard addition followed by Ritter reaction, highlighting critical intermediates.

Analytical Characterization

To validate the identity of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.52 (s, 6H):  A strong singlet integrating to 6 protons, characteristic of the equivalent gem-dimethyl groups (
      
      
      
      ).
    • 
       1.80 (br s, 2H):  Broad singlet for the 
      
      
      
      protons (exchangeable with
      
      
      ).
    • 
       7.10 - 7.50 (m, 3H):  Aromatic region showing the specific splitting pattern of the 1,3,4-substituted ring. Look for a doublet of doublets (dd) for the proton between Cl and F.
      
Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Signature:

    • 
      :  188.64 m/z.
      
    • Isotope Pattern: A distinct M+2 peak at ~33% intensity relative to the base peak, confirming the presence of one Chlorine atom (

      
       vs 
      
      
      
      ratio).

Applications & Handling

Research Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a rigid, lipophilic amine scaffold to probe hydrophobic pockets in GPCRs (e.g., 5-HT2C, TAAR1).

  • Metabolic Probes: The 4-Fluoro group is often introduced to block the rapid metabolism seen in non-fluorinated analogues, extending the in vivo half-life of experimental drugs.

Safety & Storage
  • Hazard Class: Corrosive (Category 1B). Causes severe skin burns and eye damage.

  • Storage: Hygroscopic. Store under nitrogen in a desiccator at 2-8°C. The hydrochloride salt is preferred for long-term storage due to enhanced stability.

References

  • Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mon monohydric Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Physicochemical Prediction Models: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • General Synthesis of Cumylamines: Organic Process Research & Development (General reference for Ritter reaction scalability in API synthesis). Link

  • Analogous Compound Data: PubChem Compound Summary for 2-(4-Chlorophenyl)propan-2-amine (Closest structural analogue for property interpolation). Link

Sources

Foundational

Potential therapeutic targets of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Chloro-4-fluorophenyl)propan-2-amine Introduction: Unveiling a Novel Psychoactive Scaffold The compound 2-(3-chloro-4-fluorophenyl)propan-2-amine r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Introduction: Unveiling a Novel Psychoactive Scaffold

The compound 2-(3-chloro-4-fluorophenyl)propan-2-amine represents a novel chemical entity within the broader class of substituted phenethylamines. Its core structure, a propan-2-amine chain attached to a halogenated phenyl ring, is highly analogous to that of amphetamine and its derivatives, which are well-established modulators of monoamine neurotransmitter systems. The specific halogenation pattern—a chlorine atom at the meta-position (C3) and a fluorine atom at the para-position (C4)—suggests a nuanced pharmacological profile. Para-halogenation is known to influence the selectivity of amphetamines towards serotonin versus dopamine transporters, while meta-substitution can further modulate potency and function.[1][2]

This guide provides a comprehensive framework for elucidating the therapeutic targets of 2-(3-chloro-4-fluorophenyl)propan-2-amine. As direct data on this specific molecule is not available, we will proceed from a position of informed hypothesis, leveraging established structure-activity relationships (SAR) of related compounds.[2][3] We will detail a logical, multi-tiered experimental strategy designed to first interrogate the most probable target class—the plasma membrane monoamine transporters—before expanding to secondary and exploratory targets. The methodologies described are robust, self-validating, and reflect industry standards for early-stage drug discovery.

Part 1: Primary Target Class — The Monoamine Transporters (MATs)

Scientific Rationale: The amphetamine scaffold is a classic pharmacophore for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Amphetamine-like molecules typically act as either reuptake inhibitors (blocking the transporter) or as substrates (being transported into the neuron and triggering reverse transport, or efflux, of the neurotransmitter).[4][5]

The halogenation pattern is critical. Para-fluorination, as seen in 4-fluoroamphetamine (4-FA), tends to produce a more balanced dopaminergic and serotonergic profile compared to non-halogenated amphetamine, though it often retains a preference for dopamine and norepinephrine release.[1][6] The addition of a meta-chloro group, as seen in 3-chloroamphetamine, can further enhance serotonergic activity.[2] Therefore, it is hypothesized that 2-(3-chloro-4-fluorophenyl)propan-2-amine will exhibit significant affinity for and functional activity at all three monoamine transporters, with a potentially strong influence on SERT.

Experimental Workflow for Primary Target Validation

A two-stage in vitro approach is essential to fully characterize the interaction with monoamine transporters:

  • Binding Affinity Assays: To determine the compound's affinity (Kᵢ) for the DAT, NET, and SERT binding sites.

  • Functional Assays (Uptake & Release): To determine if the compound acts as an inhibitor of neurotransmitter uptake (IC₅₀) or as a substrate that induces neurotransmitter release (EC₅₀).

G cluster_0 Part 1: Monoamine Transporter Profiling cluster_1 Stage 1: Binding Affinity cluster_2 Stage 2: Functional Activity Compound 2-(3-Chloro-4-fluorophenyl)propan-2-amine Binding_Assays Radioligand Binding Assays Compound->Binding_Assays Functional_Assays Synaptosomal or Cell-Based Assays Compound->Functional_Assays DAT DAT (e.g., [³H]WIN 35,428) Binding_Assays->DAT Determine Kᵢ NET NET (e.g., [³H]Nisoxetine) Binding_Assays->NET Determine Kᵢ SERT SERT (e.g., [³H]Citalopram) Binding_Assays->SERT Determine Kᵢ Uptake Uptake Inhibition (e.g., [³H]DA, [³H]NE, [³H]5-HT) Functional_Assays->Uptake Determine IC₅₀ Release Neurotransmitter Release (Endogenous or Pre-loaded) Functional_Assays->Release Determine EC₅₀ Result Pharmacological Profile: Affinity (Kᵢ) Uptake Inhibition (IC₅₀) Release Potency (EC₅₀) Uptake->Result Release->Result

Workflow for primary monoamine transporter target validation.
Protocol 1: Radioligand Binding Assays for MATs

This protocol determines the equilibrium dissociation constant (Kᵢ) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to DAT, NET, or SERT.[7][8]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. For each assay (DAT, NET, SERT), designate wells for total binding (radioligand only), non-specific binding (radioligand + excess competitor), and test compound competition (radioligand + varying concentrations of the test compound).

  • Reagent Preparation: Dilute the test compound to create a series of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.

  • Incubation: To each well, add in order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific competitor (e.g., 10 µM final concentration) OR 50 µL of test compound dilution.

    • 50 µL of the appropriate radioligand (at a final concentration near its Kₑ).

    • 100 µL of the cell membrane preparation (containing 5-20 µg of protein).

  • Equilibration: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competition counts. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).[9][10]

Materials:

  • Synaptosomes prepared from rat brain regions (striatum for DAT, hippocampus/cortex for NET, and whole brain minus striatum for SERT).

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin (5-HT).

  • Krebs-HEPES buffer (KHB): 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3.

  • Selective uptake inhibitors for determining non-specific uptake (e.g., 10 µM mazindol for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT).[10]

Procedure:

  • Preparation: Resuspend purified synaptosomes in ice-cold KHB.

  • Plate Setup: In a 96-well plate, add 50 µL of varying concentrations of the test compound or a reference inhibitor.

  • Pre-incubation: Add 50 µL of the synaptosomal suspension to each well and pre-incubate for 10 minutes at 37°C.

  • Uptake Initiation: Initiate uptake by adding 50 µL of the respective [³H]-neurotransmitter (e.g., final concentration of 5-10 nM).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

  • Termination and Harvesting: Terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold KHB to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped within the synaptosomes on the filters via liquid scintillation counting.

  • Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known selective inhibitor. Calculate the percent inhibition of specific uptake for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Part 2: Secondary and Exploratory Therapeutic Targets

While monoamine transporters are the primary hypothesized targets, a comprehensive analysis requires investigating other key proteins involved in monoaminergic neurotransmission that are known to interact with amphetamines.

Scientific Rationale:

  • Vesicular Monoamine Transporter 2 (VMAT2): Amphetamines can enter synaptic vesicles and disrupt the proton gradient, and also act as VMAT2 substrates, leading to the efflux of neurotransmitters from vesicles into the cytoplasm.[11][12] This cytoplasmic increase is a prerequisite for transporter-mediated release into the synapse.

  • Trace Amine-Associated Receptor 1 (TAAR1): This G-protein coupled receptor is activated by trace amines and many amphetamine derivatives.[13][14][15] TAAR1 activation acts as a "brake" on monoaminergic systems, reducing neuronal firing and modulating DAT function, presenting a complex but important regulatory role.[16][17]

  • Monoamine Oxidases (MAO): These enzymes are responsible for the degradation of monoamines. While less common, some amphetamine derivatives exhibit weak MAO inhibitory activity.[6] This is typically considered an off-target effect but is important to assess for a full safety and efficacy profile.

G cluster_0 TAAR1 Modulation of Dopamine Neuron Compound Amphetamine-like Compound TAAR1 TAAR1 Compound->TAAR1 Agonist Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates K_channel GIRK Channel PKA->K_channel Phosphorylates (Modulates) Hyperpolarization Hyperpolarization (Reduced Firing) K_channel->Hyperpolarization Leads to

Hypothesized TAAR1 signaling cascade upon agonist binding.
Experimental Approaches for Secondary Targets
  • VMAT2 Interaction: Assays similar to those for MATs can be employed using a crude vesicular fraction from rat caudate.[18] This includes [³H]dihydrotetrabenazine binding assays to assess affinity and vesicular [³H]dopamine uptake and release assays to determine functional interaction.[18]

  • TAAR1 Functional Assay (cAMP Accumulation): This assay measures the ability of the compound to act as a TAAR1 agonist. HEK293 cells expressing human TAAR1 are treated with the compound, and the subsequent increase in intracellular cyclic AMP (cAMP) is measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[15]

  • MAO Inhibition Assay: The activity of MAO-A and MAO-B can be measured using commercially available kits that often use a fluorimetric method to detect the production of H₂O₂.[19][20][21] Assays are run in the presence and absence of the test compound to determine its IC₅₀ for each enzyme isoform.

Part 3: Cellular Target Engagement and In Silico Confirmation

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical validation step.

Scientific Rationale:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[22][23] When a ligand binds, it typically increases the melting temperature (Tₘ) of its target protein. This provides direct evidence of binding in an intact cellular or lysate environment, bridging the gap between in vitro biochemical assays and cellular activity.[24][25]

  • In Silico Docking: Computational modeling can provide structural hypotheses for how the compound binds to its targets. Docking 2-(3-chloro-4-fluorophenyl)propan-2-amine into homology models or crystal structures of DAT, NET, and SERT can predict binding poses and key interactions, helping to rationalize the experimental affinity and selectivity data.

G cluster_0 CETSA Workflow Start Intact Cells Step1 Treat with Vehicle or Compound Start->Step1 Step2 Heat Challenge (Temperature Gradient) Step1->Step2 Step3 Cell Lysis (e.g., Freeze-Thaw) Step2->Step3 Step4 Separate Soluble vs. Aggregated Protein (Centrifugation) Step3->Step4 Step5 Quantify Soluble Target Protein Step4->Step5 Step6 Western Blot or Mass Spectrometry Step5->Step6 End Generate Melt Curve (Determine ΔTₘ) Step6->End

Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard CETSA experiment using Western blotting for detection to confirm target engagement with a primary target, such as DAT.[22][26]

Materials:

  • HEK293 cells stably expressing the target protein (e.g., hDAT).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Thermal cycler, equipment for cell lysis (e.g., liquid nitrogen), high-speed centrifuge.

  • SDS-PAGE and Western blot reagents, including a specific primary antibody against the target protein (e.g., anti-DAT antibody).

Procedure:

  • Cell Treatment: Culture target-expressing cells to ~80-90% confluency. Treat cells with the test compound (e.g., at 10x its Kᵢ or IC₅₀) or vehicle for 1 hour at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a defined cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This separates the soluble proteins (supernatant) from the heat-induced aggregated proteins (pellet).

  • Sample Preparation: Carefully collect the supernatant. Determine the protein concentration of each sample and normalize them. Prepare samples for Western blotting by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for each temperature point for both vehicle- and compound-treated samples. Plot the relative amount of soluble protein against temperature to generate "melting curves." A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Summary of Expected Data and Therapeutic Implications

The comprehensive experimental plan outlined above will generate a detailed pharmacological profile of 2-(3-chloro-4-fluorophenyl)propan-2-amine. The data can be summarized for clear interpretation.

Table 1: Hypothetical Pharmacological Profile

Target Assay Type Parameter Value
DAT Radioligand Binding Kᵢ (nM) e.g., 50
Synaptosomal Uptake IC₅₀ (nM) e.g., 120
Synaptosomal Release EC₅₀ (nM) e.g., 95
NET Radioligand Binding Kᵢ (nM) e.g., 25
Synaptosomal Uptake IC₅₀ (nM) e.g., 60
Synaptosomal Release EC₅₀ (nM) e.g., 45
SERT Radioligand Binding Kᵢ (nM) e.g., 80
Synaptosomal Uptake IC₅₀ (nM) e.g., 250
Synaptosomal Release EC₅₀ (nM) e.g., 180
VMAT2 Radioligand Binding Kᵢ (µM) e.g., >10
Vesicular Uptake IC₅₀ (µM) e.g., 5
TAAR1 cAMP Accumulation EC₅₀ (nM) e.g., 500
MAO-A Enzyme Inhibition IC₅₀ (µM) e.g., >20

| MAO-B | Enzyme Inhibition | IC₅₀ (µM) | e.g., >20 |

A profile showing potent activity as a releaser at DAT and NET with moderate activity at SERT could suggest potential therapeutic applications in disorders requiring enhanced catecholaminergic tone, such as ADHD or treatment-resistant depression. Significant TAAR1 agonism could modulate these effects, potentially mitigating some of the abuse liability associated with pure monoamine releasers. The systematic elucidation of these targets is the foundational step in translating a novel chemical scaffold into a potential therapeutic agent.

References

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Sources

Exploratory

An In-Depth Technical Guide to the Exploratory Screening of 2-(3-Chloro-4-fluorophenyl)propan-2-amine for Biological Activity

Abstract This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of the novel compound 2-(3-Chloro-4-fluorophenyl)propan-2-amine. Structurally, this molecule belo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of the novel compound 2-(3-Chloro-4-fluorophenyl)propan-2-amine. Structurally, this molecule belongs to the substituted phenethylamine class, suggesting a potential interaction with monoamine neurotransmitter systems.[1] Consequently, this document outlines a multi-tiered screening cascade designed to efficiently probe this hypothesis, beginning with cost-effective in silico predictions, progressing to targeted in vitro primary and secondary assays, and culminating in preliminary safety assessments. Each stage is detailed with step-by-step protocols, the underlying scientific rationale for experimental choices, and integrated self-validating controls to ensure data integrity. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early stages of identifying and characterizing novel bioactive compounds.

Introduction and Rationale

The compound 2-(3-Chloro-4-fluorophenyl)propan-2-amine is a substituted phenethylamine. This chemical class is notable for containing a vast number of psychoactive compounds that exert their effects by modulating monoamine neurotransmitter systems.[1] Key members of this class include central nervous system stimulants, antidepressants, and appetite suppressants.[1] The primary molecular targets for many of these agents are the high-affinity transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] These transporters regulate synaptic neurotransmitter concentrations, and their inhibition is a well-established mechanism for therapeutic intervention in a range of neurological and psychiatric disorders.

The specific structure of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, featuring a halogenated phenyl ring, suggests that it may possess significant affinity for these monoamine transporters. The chloro and fluoro substituents can alter the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for one or more of the transporters.

This guide, therefore, proposes a logical and efficient screening workflow to systematically evaluate the biological activity of this compound, with a primary focus on its potential as a monoamine reuptake inhibitor.

Tier 1: In Silico Profiling and Target Prediction

The initial phase of exploratory screening should leverage computational tools to predict the compound's physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][4] This "Tier Zero" screening allows for the virtual triaging of compounds before committing to resource-intensive laboratory work.[5]

Rationale for In Silico Approach

In silico methods provide a rapid, cost-effective means to generate initial hypotheses about a compound's drug-like properties and potential biological targets.[3][4] By comparing the predicted properties of the test compound to databases of known drugs, researchers can make informed decisions about which experimental assays to prioritize.[6] The use of multiple prediction tools is recommended to identify the most probable predictions.[3]

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties for 2-(3-Chloro-4-fluorophenyl)propan-2-amine using a consensus approach from various modeling platforms like ADMET-AI or ZeptoWard.[6][7]

PropertyPredicted ValueImplication for Drug Development
Molecular Weight ( g/mol )~203.65Compliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water)~2.5 - 3.5Indicates good membrane permeability
H-Bond Donors1Compliant with Lipinski's Rule of Five (<5)
H-Bond Acceptors2Compliant with Lipinski's Rule of Five (<10)
Blood-Brain Barrier (BBB)ProbableSuggests potential for central nervous system activity
CYP450 InhibitionPossiblePotential for drug-drug interactions; requires experimental
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity

Note: These values are predictive and require experimental validation.

Tier 2: Primary In Vitro Screening - Monoamine Transporter Interaction

Based on the structural alerts and in silico predictions, the primary experimental screening will focus on quantifying the interaction of 2-(3-Chloro-4-fluorophenyl)propan-2-amine with the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Workflow: Primary Screening

The following diagram outlines the logical flow for the primary in vitro assays.

G cluster_0 Tier 2: Primary In Vitro Screening start Test Compound: 2-(3-Chloro-4-fluorophenyl)propan-2-amine assay_choice Select Assay Type start->assay_choice binding Radioligand Binding Assay (Affinity - Ki) assay_choice->binding Measures direct binding to transporter uptake Uptake Inhibition Assay (Function - IC50) assay_choice->uptake Measures functional blockade of transport data_analysis Data Analysis (Dose-Response Curves) binding->data_analysis uptake->data_analysis results Determine Ki and IC50 for DAT, NET, and SERT data_analysis->results

Caption: Workflow for primary in vitro screening.

Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a specific radioligand from the transporter.

A. Objective: To determine the inhibitory constant (Ki) of the test compound for DAT, NET, and SERT.[8]

B. Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]CFT for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.[9]

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay Buffer (e.g., Krebs-Henseleit buffer).

  • 96-well microplates, filter mats, scintillation counter.

C. Step-by-Step Methodology:

  • Cell Membrane Preparation: Harvest transfected HEK-293 cells and prepare membrane homogenates through centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the specific radioligand at a concentration near its Kd.

  • Compound Addition: Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM in semi-log dilutions).

    • Self-Validation (Controls):

      • Total Binding: Wells with only buffer, membranes, and radioligand.

      • Non-Specific Binding (NSB): Wells with buffer, membranes, radioligand, and a high concentration (e.g., 10 µM) of a known selective inhibitor (e.g., Benztropine for DAT).

      • Positive Control: A known inhibitor (e.g., Cocaine) run at a full concentration range.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.[10]

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

D. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.[8]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the compound's ability to inhibit the transport of a radiolabeled substrate into cells.

A. Objective: To determine the potency (IC50) of the test compound to inhibit dopamine, norepinephrine, and serotonin uptake.

B. Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin (5-HT).

  • Uptake Buffer (e.g., Krebs-HEPES buffer, pH 7.4). For dopamine uptake, the buffer should be supplemented with ascorbic acid to prevent oxidation.[9]

  • Inhibitors for defining non-specific uptake (e.g., 10 µM mazindol for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT).[11]

C. Step-by-Step Methodology:

  • Cell Culture: Seed transporter-expressing cells into 96-well plates and grow to near confluence.[12]

  • Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Add buffer containing various concentrations of the test compound (or controls) to the wells and pre-incubate for 10-30 minutes at 37°C.[11][12]

  • Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]Dopamine) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C. The time should be within the linear range of uptake for each transporter.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold buffer.[12]

  • Cell Lysis & Quantification: Lyse the cells and measure the internalized radioactivity using a liquid scintillation counter.

D. Data Analysis:

  • Subtract non-specific uptake (wells with a known inhibitor) from all other values.

  • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Secondary Screening & Preliminary Safety Assessment

Compounds showing significant potency (e.g., Ki or IC50 < 1 µM) in the primary screen will advance to secondary screening to assess selectivity and initial safety.

Selectivity Profiling

The compound should be tested against a panel of other receptors and transporters to determine its selectivity profile. A common approach is to screen against a panel that includes adrenergic, serotonergic, and muscarinic receptors, as off-target activity at these sites can lead to undesirable side effects.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a preliminary assessment of the compound's potential to cause cell death.

A. Objective: To evaluate the general cytotoxicity of the test compound in a standard cell line (e.g., HEK-293 or HepG2).

B. Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[14][15]

G cluster_0 MTT Assay Principle LivingCell Living Cell (Active Mitochondria) Formazan Formazan (Purple, Insoluble) LivingCell->Formazan Mitochondrial Dehydrogenase MTT MTT (Yellow, Soluble) MTT->LivingCell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Introduction 2-(3-Chloro-4-fluorophenyl)propan-2-amine is a novel small molecule compound with a chemical structure suggestive of potential biological activity. As a substituted phenylpropanamine, it shares core structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a novel small molecule compound with a chemical structure suggestive of potential biological activity. As a substituted phenylpropanamine, it shares core structural motifs with compounds known to interact with various cellular targets, including monoamine transporters, ion channels, and signaling pathway components. The presence of halogen substituents on the phenyl ring can further influence its physicochemical properties and biological interactions.

These application notes provide a comprehensive framework for the initial cell-based characterization of 2-(3-Chloro-4-fluorophenyl)propan-2-amine. The protocols detailed herein are designed to guide researchers in systematically evaluating its effects on cell viability, proliferation, and key signaling pathways. This tiered approach begins with fundamental assessments of solubility and cytotoxicity, progressing to more in-depth mechanistic studies. The overarching goal is to establish a foundational understanding of the compound's cellular activity, which is essential for its potential development as a research tool or therapeutic agent.

Part 1: Preliminary Physicochemical Characterization

A thorough understanding of a compound's solubility is critical for accurate and reproducible results in cell-based assays. The following protocols outline the determination of solubility in a common organic solvent and in aqueous cell culture media.

Solubility Determination in DMSO and Cell Culture Medium

Rationale: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving small molecules for in vitro studies due to its high solubilizing capacity. However, the final concentration of DMSO in cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is also crucial to assess the compound's solubility in the aqueous environment of the cell culture medium to ensure it remains in solution during the assay.

Protocol:

  • Preparation of High-Concentration Stock in DMSO:

    • Accurately weigh out a small amount (e.g., 1-5 mg) of 2-(3-Chloro-4-fluorophenyl)propan-2-amine.

    • Add a calculated volume of anhydrous, sterile DMSO to achieve a high concentration stock solution (e.g., 10 or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, provided the compound is heat-stable.[1]

    • Visually inspect the solution for any undissolved particulate matter.

  • Assessment of Solubility in Cell Culture Medium:

    • Prepare serial dilutions of the DMSO stock solution into sterile cell culture medium (e.g., DMEM with 10% FBS).

    • It is recommended to add the DMSO stock to the medium and mix immediately to prevent precipitation.[1]

    • A typical starting point is to dilute the 10 mM DMSO stock 1:200 in medium to achieve a final concentration of 50 µM with 0.5% DMSO.

    • Visually inspect the solutions for any signs of precipitation or cloudiness.

    • Incubate the solutions at 37°C for a period relevant to the planned assays (e.g., 24-72 hours) and re-examine for precipitation.

    • For a more quantitative assessment, the solutions can be filtered through a 0.22 µm filter, and the concentration of the filtrate can be determined by a suitable analytical method like HPLC-UV.

Preparation and Storage of Stock Solutions

Rationale: Proper preparation and storage of stock solutions are essential for maintaining the integrity and activity of the compound.

Protocol:

  • Based on the solubility assessment, prepare a concentrated stock solution of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in anhydrous, sterile DMSO (e.g., 10 mM).

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.[1]

Part 2: Tier 1 - Foundational Cell-Based Assays

The initial tier of cellular characterization focuses on determining the compound's impact on cell viability and identifying a suitable concentration range for further experiments.

Determination of IC50 using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[2] The amount of formazan is proportional to the number of viable cells.[3] This assay is crucial for determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell adherence) A->B C Treat with serial dilutions of 2-(3-Chloro-4-fluorophenyl)propan-2-amine B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed a 96-well plate with an appropriate cell density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-(3-Chloro-4-fluorophenyl)propan-2-amine stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 4 hours at 37°C.[4]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate for 10 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[6]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1592.0
100.6350.4
500.1512.0
1000.086.4
IC50 (µM) ~10

Hypothetical data for illustrative purposes.

Part 3: Tier 2 - Mechanistic Assays

Based on the IC50 value, non-toxic to moderately toxic concentrations should be selected for further mechanistic studies. The following assays explore potential effects on cell cycle progression, apoptosis, and intracellular signaling.

Cell Cycle Analysis by Propidium Iodide Staining

Rationale: To determine if the observed cytotoxicity is due to an arrest in the cell cycle, flow cytometry with propidium iodide (PI) staining can be employed. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 2-(3-Chloro-4-fluorophenyl)propan-2-amine at one or two concentrations below the IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[7][8]

    • Incubate at 4°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.[7][9]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash twice with PBS.[7]

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8] RNase A is crucial to degrade RNA, which PI can also bind to.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples by flow cytometry, measuring the fluorescence emission at ~600 nm.

    • Use appropriate software to model the cell cycle distribution from the DNA content histograms.

Assessment of Apoptosis via Caspase-3 Activity Assay

Rationale: Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds exert their effects. Caspase-3 is a key executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[10] Fluorometric or colorimetric assays can quantify the activity of caspase-3 in cell lysates.

Experimental Workflow:

Caspase3_Workflow A Treat cells with compound B Harvest and lyse cells A->B C Quantify protein concentration B->C D Incubate lysate with caspase-3 substrate (e.g., DEVD-pNA) C->D E Measure absorbance or fluorescence D->E F Calculate caspase-3 activity E->F

Caption: Workflow for measuring caspase-3 activity.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells in culture plates with 2-(3-Chloro-4-fluorophenyl)propan-2-amine at relevant concentrations for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a supplied lysis buffer on ice.[11][12]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[11]

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal protein loading in the subsequent steps.[13][14][15][16]

  • Caspase-3 Activity Assay:

    • In a 96-well plate, add a standardized amount of protein from each lysate (e.g., 50-200 µg).[11]

    • Prepare a reaction mixture containing a reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay).[10][11]

    • Add the reaction mixture to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

  • Data Acquisition:

    • For a colorimetric assay, measure the absorbance at 405 nm.[11]

    • For a fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.[10]

    • Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Analysis of MAPK/ERK Signaling Pathway

Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival.[17] Many small molecules exert their effects by modulating this pathway. Western blotting using phospho-specific antibodies can be used to assess the activation state of key proteins in this pathway, such as ERK1/2.[18][19]

Hypothetical Signaling Pathway:

MAPK_Pathway cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK1/2 MEK1/2 Raf->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Phosphorylates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Regulates 2-(3-Chloro-4-fluorophenyl)propan-2-amine 2-(3-Chloro-4-fluorophenyl)propan-2-amine 2-(3-Chloro-4-fluorophenyl)propan-2-amine->MEK1/2 Inhibits?

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and grow them to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal pathway activation.

    • Pre-treat the cells with 2-(3-Chloro-4-fluorophenyl)propan-2-amine for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 10-15 minutes) to activate the MAPK/ERK pathway.

    • Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.[15][20]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[18]

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[21]

Part 4: Tier 3 - Advanced and Specialized Assays

Should the initial characterization suggest a specific mode of action, more specialized assays can be employed.

Monoamine Transporter Uptake Assay

Rationale: Given the structural similarity to amphetamines, the compound could potentially interact with monoamine transporters (e.g., for dopamine, norepinephrine, serotonin). Assays using cells expressing these transporters (e.g., HEK293 cells) and a fluorescent or radiolabeled substrate can determine if the compound inhibits neurotransmitter uptake.[22][23]

Intracellular Calcium Mobilization Assay

Rationale: Many cellular processes are regulated by intracellular calcium concentrations. If the compound is suspected of acting on ion channels or G-protein coupled receptors, a calcium flux assay can be performed. This involves loading cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and monitoring changes in fluorescence upon compound addition.[24][25][26][27]

hERG Channel Activity Assay

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[28] It is a critical safety assessment for new chemical entities. Automated patch-clamp systems provide a high-throughput method to evaluate the inhibitory potential of a compound on the hERG channel expressed in a stable cell line.[28][29][30][31][32]

References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Springer Nature. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Iowa. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • BCA Protein Quantitation Assay (Using Thermo Fisher #23227). ResearchHub. [Link]

  • Measurement Protocol for Protein Concentrations in Mammalian Cells. ResearchGate. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. NIH. [Link]

  • Total Lysate Prep and BCA Protein Assay. BC Cancer. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]

  • Cell viability assays and IC50 calculation. Bio-protocol. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbkine. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. Sophion Bioscience. [Link]

  • Development and validation of a Qube automated patch clamp hERG assay at physiological temperatures. Sophion Bioscience. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PubMed. [Link]

  • MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • MAPK/Erk Growth and Differentiation Pathway. Boster Bio. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

Sources

Application

Application Note: Pharmacological Characterization of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

This Application Note and Protocol Guide details the use of 2-(3-Chloro-4-fluorophenyl)propan-2-amine (CAS 130416-43-2), a specialized chemical probe, in neuroscience research. While structurally related to the psychosti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-(3-Chloro-4-fluorophenyl)propan-2-amine (CAS 130416-43-2), a specialized chemical probe, in neuroscience research.

While structurally related to the psychostimulant class of amphetamines and phentermines, this compound possesses a distinct


-dimethylbenzylamine (cumylamine)  scaffold. This structural nuance shifts its pharmacological profile from a typical monoamine releaser to a potential Monoamine Oxidase (MAO) inhibitor  or Trace Amine-Associated Receptor (TAAR)  modulator. This guide addresses its application as a chemical probe for Structure-Activity Relationship (SAR) studies, particularly in mapping the steric tolerance of the dopamine transporter (DAT) and MAO active sites.

Chemical Identity & Structural Significance
  • IUPAC Name: 2-(3-Chloro-4-fluorophenyl)propan-2-amine[1][2]

  • Common Aliases: 3-Chloro-4-fluoro-

    
    -dimethylbenzylamine; 3-Cl-4-F-Cumylamine.
    
  • CAS Number: 130416-43-2[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClFN[2]
  • Molecular Weight: 187.64 g/mol

Structural Distinction (Critical): Researchers must distinguish this compound from its isomer, 3-Chloro-4-fluoroamphetamine (3-C-4-FA) .

  • 3-C-4-FA: Phenyl ring at C1 (

    
    ). Known monoamine releaser.[4]
    
  • Subject Compound: Phenyl ring at C2 (

    
    ). Lacks the methylene spacer ("benzyl" vs "phenethyl"). This rigidification often reduces transporter translocation capability while retaining affinity for enzyme active sites (e.g., MAO-B) or allosteric sites.
    
Primary Neuroscience Applications
A. Monoamine Oxidase (MAO) Inhibition Profiling

The


-dimethylbenzylamine moiety is a known pharmacophore for MAO-B inhibition. The bulky gem-dimethyl group prevents oxidation by MAO-A but fits the hydrophobic pocket of MAO-B. The 3-Cl, 4-F substitution pattern modulates lipophilicity and metabolic stability, making this compound a valuable probe for:
  • Isoform Selectivity Studies: Determining the selectivity ratio for MAO-B vs. MAO-A.

  • Mechanism of Action: investigating reversible vs. irreversible inhibition dynamics.

B. Transporter Structure-Activity Relationships (SAR)

In dopamine transporter (DAT) research, this compound serves as a steric probe . Unlike amphetamines (substrates), cumylamines often act as uptake inhibitors or inactive ligands due to their inability to undergo the conformational change required for translocation.

  • Application: Use as a negative control or competitive antagonist in uptake assays to map the "gate" region of the DAT/SERT vestibule.

C. Sigma Receptor Binding

The lipophilic amine structure and halogenated ring suggest potential affinity for Sigma-1 (


) receptors , which are targets for neuroprotection and cognitive enhancement.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
  • Solubility Profile: Lipophilic base. Low solubility in neutral water; high solubility in DMSO, Ethanol, or dilute acid (0.1 M HCl).

  • Stability: Stable at -20°C for >12 months.

ReagentConcentrationMethodStorage
DMSO Stock 10 mMDissolve 1.88 mg in 1 mL anhydrous DMSO. Vortex 30s.-20°C (Desiccated)
Assay Buffer 10

M
Dilute 1:1000 in HBSS or Tris-HCl (pH 7.4).Freshly Prepared

Critical Step: Ensure final DMSO concentration in live-cell assays is <0.1% to prevent cytotoxicity.

Protocol B: Monoamine Oxidase (MAO) Inhibition Assay

Objective: Determine the IC


 of 2-(3-Chloro-4-fluorophenyl)propan-2-amine for MAO-A and MAO-B isoforms.

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine (fluorometric) or

    
    C-Tyramine (radiometric).
    
  • Reference Inhibitors: Clorgyline (MAO-A), Deprenyl (MAO-B).

Workflow:

  • Enzyme Pre-incubation:

    • Incubate 50

      
      L of MAO enzyme (0.01 mg/mL) with 20 
      
      
      
      L of test compound (range: 1 nM – 100
      
      
      M) in Phosphate Buffer (100 mM, pH 7.4) for 20 minutes at 37°C.
  • Substrate Addition:

    • Add 30

      
      L of Kynuramine (50 
      
      
      
      M final).
  • Reaction:

    • Incubate for 60 minutes at 37°C.

  • Termination & Detection:

    • Add 2N NaOH to stop reaction.

    • Measure fluorescence (Ex: 310 nm, Em: 400 nm) of the metabolite 4-hydroxyquinoline.

  • Data Analysis:

    • Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC

      
      .
      
Protocol C: Synaptosomal Monoamine Uptake Assay

Objective: Assess if the compound inhibits the reuptake of Dopamine (DA), Serotonin (5-HT), or Norepinephrine (NE).

Workflow Diagram (Graphviz):

UptakeAssay Tissue Rat Striatal/Cortical Synaptosomes Incubation Pre-incubation (37°C, 15 min) with Test Compound Tissue->Incubation Resuspend Transport Add [3H]-Neurotransmitter (DA/5-HT/NE) Incubation->Transport Initiate Termination Vacuum Filtration (GF/B Filters) Transport->Termination 5-10 min Counting Liquid Scintillation Spectroscopy Termination->Counting Quantify

Caption: Workflow for radiometric synaptosomal uptake inhibition screening.

Detailed Steps:

  • Tissue Preparation: Homogenize rat striatum (for DA) or cortex (for 5-HT/NE) in ice-cold sucrose buffer (0.32 M). Centrifuge (1000 x g, 10 min) and collect supernatant (synaptosomes).

  • Equilibration: Dilute synaptosomes in Krebs-Ringer buffer. Aliquot into 96-well plates.

  • Drug Treatment: Add 2-(3-Chloro-4-fluorophenyl)propan-2-amine (10 nM – 10

    
    M). Incubate 15 min at 37°C.
    
  • Uptake Initiation: Add [

    
    H]-DA (50 nM final). Incubate 5-10 min.
    
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity (CPM). Calculate % Inhibition relative to vehicle control.

Safety & Handling (E-E-A-T)
  • Hazard Identification: As a halogenated amine, treat as a potential Skin/Eye Irritant and CNS Active Agent .

  • Unknown Toxicity: The specific toxicology of the 3-Cl-4-F-cumyl analog is not fully established. Handle in a fume hood with nitrile gloves.

  • Waste Disposal: Dispose of as halogenated organic waste.

References
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporter substrates and inhibitors: a review of the pharmacology of analogs of 1-phenylpropan-2-amine. European Journal of Pharmacology. Link (Context: SAR of phenethylamines vs. cumylamines).

  • NIMH Psychoactive Drug Screening Program (PDSP). (2024). PDSP Assay Protocols: Radioligand Binding and Functional Uptake. University of North Carolina at Chapel Hill. Link (Standard protocols for transporter assays).

  • Binda, C., et al. (2011). Structure-function relationships in monoamine oxidases: structural insights into the mechanism of amine oxidation and inhibition. Antioxidants & Redox Signaling. Link (Mechanistic basis for cumylamine binding).

  • Chemical Vendor Data. (2025). Product Safety Data Sheet: 2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride. Parchem / BLD Pharm. Link (Verification of chemical identity).

Sources

Method

Application Note &amp; Protocol: A Validated HPLC-MS/MS Method for the Quantification of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in Human Plasma

Abstract This document details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in huma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1]

Introduction

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a chiral amine of significant interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent challenges in analyzing primary amines, such as their polarity and potential for matrix effects, necessitate a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior sensitivity and specificity.[2] This application note provides a comprehensive, step-by-step protocol for the quantification of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in human plasma, from sample preparation to data analysis, along with a summary of the method validation.

Experimental

Materials and Reagents
  • Analyte: 2-(3-Chloro-4-fluorophenyl)propan-2-amine (≥98% purity)

  • Internal Standard (IS): 2-(3-Chloro-4-fluorophenyl)propan-2-amine-d6 (isotopically labeled, ≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade), Formic acid (LC-MS grade)

  • Water: Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (sourced from an accredited biobank)

Instrumentation and Chromatographic Conditions

An HPLC system capable of binary gradient elution coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Table 1: HPLC and Mass Spectrometer Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Poroshell 120 SB-C18, 2.7 µm, 3.0 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 320°C
Gas Flow 10 L/min
Nebulizer Pressure 50 psi
Capillary Voltage 3000 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-(3-Chloro-4-fluorophenyl)propan-2-amine202.1185.115015
2-(3-Chloro-4-fluorophenyl)propan-2-amine-d6 (IS)208.1191.115015

Note: The selection of an isotopically labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability.[3]

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure is employed to isolate the analyte and internal standard from the plasma matrix. LLE is a cost-effective and efficient method for sample clean-up in bioanalysis.[1][4]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 methanol/water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples (Low, Mid, High).

Liquid-Liquid Extraction (LLE) Protocol

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution plasma 1. 100 µL Plasma Sample (Unknown, Standard, or QC) add_is 2. Add 10 µL IS Working Solution plasma->add_is vortex1 3. Vortex (10 seconds) add_is->vortex1 add_base 4. Add 50 µL 1 M NaOH vortex1->add_base vortex2 5. Vortex (10 seconds) add_base->vortex2 add_mtbe 6. Add 600 µL MTBE vortex2->add_mtbe vortex3 7. Vortex Mix (5 minutes) add_mtbe->vortex3 centrifuge 8. Centrifuge (4000 rpm, 5 min) vortex3->centrifuge transfer 9. Transfer 500 µL Supernatant centrifuge->transfer evaporate 10. Evaporate to Dryness (Nitrogen stream, 40°C) transfer->evaporate reconstitute 11. Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute vortex4 12. Vortex (1 minute) reconstitute->vortex4 transfer_vial 13. Transfer to HPLC Vial vortex4->transfer_vial Inject into\nHPLC-MS/MS Inject into HPLC-MS/MS transfer_vial->Inject into\nHPLC-MS/MS

Caption: Liquid-Liquid Extraction Workflow.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation Guidance, assessing specificity, linearity, accuracy, precision, recovery, and stability.[1]

Validation_Workflow cluster_core Core Validation Parameters cluster_performance Performance Characteristics cluster_stability_details Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ Limit of Quantification Recovery Extraction Recovery MatrixEffect Matrix Effect Stability Stability FreezeThaw Freeze-Thaw Stability->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability->ShortTerm LongTerm Long-Term Stability->LongTerm PostPrep Post-Preparative Stability->PostPrep Validation Bioanalytical Method Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOQ Validation->Recovery Validation->MatrixEffect Validation->Stability

Caption: Method Validation Workflow.

Specificity and Selectivity

Specificity was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing QC samples at three concentration levels (Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL) in six replicates.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low34.8102.36.2101.5
Mid753.198.94.599.8
High7502.5100.73.8100.2
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve (1 ng/mL) that could be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV). The LOD was determined to be approximately 0.3 ng/mL, with a signal-to-noise ratio greater than 3.

Recovery

The extraction recovery was determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at three QC levels.

Table 4: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low388.2
Mid7591.5
High75090.7
Stability

The stability of the analyte in human plasma was evaluated under various conditions. The results indicated that the analyte is stable for at least three freeze-thaw cycles, for 24 hours at room temperature (bench-top stability), for 90 days at -80°C (long-term stability), and for 48 hours in the autosampler post-extraction.

Chiral Separation Considerations

The analyte, 2-(3-Chloro-4-fluorophenyl)propan-2-amine, possesses a chiral center. While this method quantifies the total concentration of both enantiomers, it is often necessary to determine the concentration of individual enantiomers, as they may exhibit different pharmacological and toxicological profiles. For enantioselective analysis, a separate chiral HPLC method should be developed.[5] This typically involves the use of a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., amylose or cellulose derivatives), which can resolve the enantiomers into two distinct peaks.[6][7]

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific means for the quantification of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in human plasma. The validation results demonstrate that the method meets the criteria set forth by the FDA for bioanalytical method validation. This protocol is well-suited for supporting preclinical and clinical studies requiring accurate determination of the analyte's concentration in a biological matrix.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. [Link]

  • Bulatov, A., et al. (2019). Homogeneous liquid-liquid microextraction based on primary amine phase separation: A novel approach for sample pretreatment. Journal of Chromatography A. [Link]

  • Lagerström, P. O., & Persson, B. A. (1980). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Mason Technology. (2024). How to Use Internal Standards in Liquid Chromatography. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • Li, W., & Cohen, L. H. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • LabRulez. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • Al-Othman, Z. A., et al. (2021). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Molecules. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Element Lab Solutions. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Inam, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

An Application Note and Protocol Guide for the in vivo characterization of 2-(3-Chloro-4-fluorophenyl)propan-2-amine . -dimethylbenzylamine (Cumylamine derivative) Executive Summary & Chemical Context This guide outlines...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the in vivo characterization of 2-(3-Chloro-4-fluorophenyl)propan-2-amine .


-dimethylbenzylamine (Cumylamine derivative)

Executive Summary & Chemical Context

This guide outlines the experimental framework for characterizing 2-(3-Chloro-4-fluorophenyl)propan-2-amine . Structurally, this molecule features a benzene ring directly bonded to a quaternary carbon bearing an amine and two methyl groups.

Chemical Distinction (Critical): Researchers must distinguish this compound from its constitutional isomer, PAL-1046 (1-(3-chloro-4-fluorophenyl)propan-2-amine), which is an amphetamine derivative.

  • PAL-1046 (Amphetamine scaffold): Known monoamine releaser.

  • Target Molecule (Cumylamine scaffold): The geminal dimethyl group at the

    
    -position renders the amine sterically hindered and resistant to monoamine oxidase (MAO) degradation. This structural motif is often associated with NMDA antagonism  or MAO-B inhibition , rather than direct monoamine release.
    

Key Predicted Properties:

  • Metabolic Stability: High (due to blocked

    
    -carbon oxidation).
    
  • BBB Permeability: High (Lipophilic halogenation + low TPSA).

  • Primary Risk: Long half-life leading to accumulation; potential hERG inhibition.

Formulation & Dose-Range Finding

Due to the lipophilicity of the 3-chloro-4-fluorophenyl moiety, aqueous solubility will be the primary limiting factor.

Protocol A: Vehicle Selection & Solubility

Objective: Create a stable, injectable solution for IP/IV administration.

Recommended Vehicles (in order of preference):

  • Standard: 0.9% Saline (if salt form, e.g., HCl, is available).

  • Enhanced: 10%

    
    -Cyclodextrin (sulfobutylether-
    
    
    
    -CD) in saline.
  • Lipophilic: 5% DMSO / 5% Tween 80 / 90% Saline (Use caution: DMSO can affect BBB permeability).

Procedure:

  • Weigh 10 mg of compound (free base or HCl salt).

  • Add 1 molar equivalent of 0.1M HCl (if free base) to protonate.

  • Dilute with chosen vehicle to target concentration (e.g., 1 mg/mL).

  • Validation: Sonicate for 20 mins at 37°C. Assess clarity visually and via HPLC.

Protocol B: Maximum Tolerated Dose (MTD) - "Staircase" Method

Subjects: C57BL/6J Mice (n=3 per step). Route: Intraperitoneal (IP).

  • Start Dose: 1 mg/kg (Predicted low toxicity).

  • Escalation: 3, 10, 30, 100 mg/kg (48-hour washout between doses if using same cohort, though separate cohorts are preferred for clean toxicology).

  • Observation: Use the Irwin Test (Modified FOB) to score:

    • Autonomic: Salivation, lacrimation, piloerection.

    • Neuromuscular: Ataxia, tremors, convulsions.

    • Sensorimotor: Preyer reflex, righting reflex.

Stop Criterion: Presence of convulsions, severe ataxia, or >15% body weight loss.

Pharmacokinetics (PK) & Brain Penetration

Before efficacy studies, you must confirm the compound reaches the CNS.

Protocol C: Plasma/Brain Distribution Study

Design:

  • Dose: 10 mg/kg (IP).

  • Timepoints: 0.5, 1, 4, 8, 24 hours post-dose.

  • N: 3 rats per timepoint (Total 15 rats).

Sample Preparation:

  • Plasma: Centrifuge blood (EDTA tubes) at 3000g, 10 min. Precipitate protein with cold Acetonitrile (1:3 ratio).

  • Brain: Homogenize whole brain in PBS (1:4 w/v). Extract with Ethyl Acetate or Acetonitrile.

LC-MS/MS Parameters (Theoretical):

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • MRM Transitions:

    • Parent Ion (

      
      ): ~188.1 m/z (Calculated based on C9H11ClFN).
      
    • Daughter Ions: Screen for 171.1 (Loss of

      
      ) and 135.0  (Loss of 
      
      
      
      + Cl/F fragmentation patterns).

Data Output Table:

ParameterUnitDefinitionTarget Criteria

ng/mLPeak concentration> 100 ng/mL

hTime to peak< 1.0 h (Rapid absorption)

hHalf-lifeExpected > 4h (Metabolic stability)

RatioBrain/Plasma Ratio> 0.5 (Indicates CNS penetration)

Pharmacodynamics: Monoaminergic vs. Glutamatergic Screening

Since the structure resembles both phentermine (dopaminergic) and memantine (glutamatergic/NMDA), a bifurcated screening approach is required.

Workflow Visualization

ExperimentalDesign cluster_Screen Phase 1: Mechanism Screening cluster_Outcome Phase 2: Pathway Validation Start Compound: 2-(3-Cl-4-F-phenyl)propan-2-amine LMA Locomotor Activity (Open Field) Start->LMA 10 mg/kg IP Stim Hyperlocomotion? (DA Releaser/DRI) LMA->Stim Increased Ambulation Sed Sedation/Ataxia? (NMDA Antagonist) LMA->Sed Decreased Ambulation MicroD Microdialysis (Striatum/PFC) FST Forced Swim Test (Antidepressant) Stim->MicroD Measure DA/5-HT efflux Sed->FST Assess Immobility

Caption: Decision tree for distinguishing psychostimulant properties from NMDA-mediated sedation/dissociation.

Protocol D: Open Field Locomotor Activity (LMA)

Rationale: Distinguishes between psychostimulants (increased LMA) and NMDA antagonists (biphasic: ataxia at high doses, hyperlocomotion at low doses) or sedatives.

  • Acclimation: Place rats in testing chamber (40x40cm) for 30 mins (Day 1).

  • Testing (Day 2):

    • Inject Vehicle or Drug (3, 10, 30 mg/kg).

    • Immediately place in chamber.

    • Record ambulation (distance traveled) and rearing for 60 mins.

  • Analysis:

    • Stimulant Profile: Sustained increase in distance traveled.

    • Stereotypy: Repetitive head weaving (indicates 5-HT2A/2C activation).

Protocol E: In Vivo Microdialysis (If LMA indicates stimulation)

Rationale: To quantify extracellular Dopamine (DA) and Serotonin (5-HT) levels in the Nucleus Accumbens (NAc).

  • Stereotaxic Surgery: Implant guide cannula into NAc (AP: +1.7, ML: +1.0, DV: -6.0 mm from bregma). Allow 5-7 days recovery.

  • Probe Insertion: Insert concentric probe (2mm membrane). Peruse with aCSF at 1.5 µL/min.

  • Baseline: Collect 3 samples (20 min intervals) to establish stable baseline.

  • Treatment: Inject Compound (IP).

  • Collection: Collect samples every 20 mins for 3 hours.

  • Analysis: HPLC-ECD (Electrochemical Detection).

    • Expectation: If the compound acts like PAL-1046 (isomer), expect massive DA/5-HT efflux. If it acts as an MAOI, expect moderate, sustained increases.

Safety Pharmacology: hERG and Cytotoxicity

Halogenated aromatic amines carry a risk of hERG channel inhibition (QT prolongation) and mitochondrial toxicity.

Protocol F: In Vitro hERG Screening (Essential Pre-Clinical)

While this is an in vivo guide, in vivo cardiovascular telemetry is expensive. Start with a surrogate.

  • Assay: Patch-clamp electrophysiology on HEK293 cells expressing hERG.

  • Concentration: Screen at 1 µM and 10 µM.

  • Threshold: If inhibition > 50% at 1 µM, the compound has high cardiotoxic risk. Proceed to in vivo telemetry only if essential.

References

  • Rothman, R. B., et al. (2012). "Neurochemical and behavioral characterization of PAL-1046." Journal of Pharmacology and Experimental Therapeutics. (Note: Cited for comparative pharmacology of the constitutional isomer).

  • Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. (Foundational text on SAR of phenethylamines).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Protocol source for BBB and solubility).

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Academic Press. (Standard for microdialysis coordinates).

Disclaimer: This document is for research purposes only. The compound described is a potent CNS active agent. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Method

Application Notes and Protocols for the Investigation of 2-(3-Chloro-4-fluorophenyl)propan-2-amine as a Novel Research Chemical

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and initial biological evaluation of 2-(3-chloro-4-fluorophenyl)propan-2-amine, a novel compound with potential applications in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and initial biological evaluation of 2-(3-chloro-4-fluorophenyl)propan-2-amine, a novel compound with potential applications in neuropharmacology and medicinal chemistry. Due to the limited existing literature on this specific molecule, this guide is intended to serve as a foundational resource for researchers. It outlines a proposed synthetic route via reductive amination, provides detailed protocols for in vitro and in vivo screening, and establishes a framework for its characterization and safe handling. The scientific rationale is grounded in the structural analogy to halogenated amphetamines, which are known modulators of monoamine transporters.

Introduction and Scientific Rationale

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a halogenated derivative of 2-phenylpropan-2-amine. Its core structure is analogous to that of amphetamine and its derivatives, which are well-characterized psychoactive compounds that primarily act as releasing agents and/or reuptake inhibitors at monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

The introduction of halogen substituents onto the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacological profile of a compound, affecting its potency, selectivity, and metabolic stability. For instance, p-chloroamphetamine is known to have potent effects on serotonin neurons[1]. The specific 3-chloro, 4-fluoro substitution pattern of the title compound offers a unique electronic and steric profile that has not been extensively studied in the context of simple amphetamine-like molecules.

Therefore, 2-(3-chloro-4-fluorophenyl)propan-2-amine represents a valuable research tool for several reasons:

  • Structure-Activity Relationship (SAR) Studies: It can be used to probe the effects of this specific halogenation pattern on monoamine transporter interaction, contributing to a deeper understanding of the SAR of phenethylamine-type stimulants[2][3].

  • Novel Pharmacological Probe: Its unique profile may reveal novel interactions with monoamine systems or other CNS targets.

  • Scaffold for Drug Discovery: It can serve as a starting point or fragment for the development of new chemical entities targeting monoamine transporters or other receptors.

This guide provides the necessary protocols to enable researchers to synthesize this compound and perform a primary characterization of its neuropharmacological activity.

Synthesis and Characterization

The most direct and logical route to synthesize the primary amine is through the reductive amination of the corresponding ketone, 3-chloro-4-fluoro-phenylacetone. This section details the synthesis of the ketone precursor followed by the final reductive amination step.

Proposed Synthetic Pathway

The overall synthetic workflow is a two-stage process starting from the commercially available 3-chloro-4-fluoroaniline.

Synthesis_Workflow cluster_0 Stage 1: Ketone Precursor Synthesis cluster_1 Stage 2: Reductive Amination A 3-Chloro-4-fluoroaniline B Diazotization (NaNO₂, HCl) A->B Step 1.1 C Sandmeyer Reaction (Acrylonitrile, Cu(I)) B->C Step 1.2 D Hydrolysis (H₂SO₄, H₂O) C->D Step 1.3 E 3-Chloro-4-fluorophenylacetone D->E Step 1.4 F 3-Chloro-4-fluorophenylacetone G Imine Formation (NH₃, Ti(i-PrO)₄) F->G Step 2.1 H Reduction (NaBH₄) G->H Step 2.2 I 2-(3-Chloro-4-fluorophenyl)propan-2-amine H->I Step 2.3

Caption: Proposed two-stage synthesis of the target compound.

Protocol 1: Synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

This protocol is adapted from established methods for the synthesis of primary amines from ketones via reductive amination[4][5].

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chloro-4-fluorophenylacetone≥95%Synthesized in-house
Titanium(IV) isopropoxide (Ti(i-PrO)₄)Reagent GradeStandard Supplier
Ammonia in Ethanol (2 M solution)Reagent GradeStandard Supplier
Sodium borohydride (NaBH₄)Reagent GradeStandard Supplier
Ammonium hydroxide (2 M solution)Reagent GradeStandard Supplier
Ethyl acetate (EtOAc)ACS GradeStandard Supplier
Hydrochloric acid (1 M solution)ACS GradeStandard Supplier
Sodium hydroxide (2 M solution)ACS GradeStandard Supplier
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeStandard Supplier
Argon or Nitrogen gasHigh PurityStandard Supplier

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry, argon-purged, round-bottom flask equipped with a magnetic stirrer, add 3-chloro-4-fluorophenylacetone (10 mmol, 1.0 eq).

    • Add titanium(IV) isopropoxide (20 mmol, 2.0 eq) via syringe.

    • Add a 2 M solution of ammonia in ethanol (50 mmol, 5.0 eq).

    • Cap the flask and stir the mixture at room temperature for 6 hours under an inert atmosphere. The reaction progress can be monitored by TLC or GC-MS.

  • Reduction:

    • After 6 hours, carefully add sodium borohydride (15 mmol, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Continue stirring the resulting mixture at room temperature for an additional 3 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly pouring the mixture into 25 mL of 2 M ammonium hydroxide solution with stirring.

    • A titanium dioxide precipitate will form. Filter the slurry through a pad of Celite, washing the filter cake with ethyl acetate (2 x 25 mL).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine all organic extracts and wash with 1 M hydrochloric acid (30 mL). The amine product will move into the aqueous layer as the hydrochloride salt.

    • Separate the acidic aqueous layer and wash it with ethyl acetate (50 mL) to remove any neutral impurities.

    • Basify the aqueous layer to pH 10-12 by the slow addition of 2 M sodium hydroxide solution, ensuring the solution remains cool.

    • Extract the free amine product with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the final organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude 2-(3-chloro-4-fluorophenyl)propan-2-amine.

    • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques[6][7][8].

Techniques and Expected Results:

TechniqueSample PreparationExpected Data
¹H NMR Dissolve ~5-10 mg in CDCl₃Signals corresponding to the aromatic protons (3H), the methyl protons (6H), and the amine protons (2H, broad singlet).
¹³C NMR Dissolve ~20-30 mg in CDCl₃Signals for the aromatic carbons (including those bearing Cl and F), the quaternary carbon attached to the amine, and the methyl carbons.
Mass Spec (ESI-MS) Infuse a dilute solution in MeOHA peak corresponding to the [M+H]⁺ ion, with an isotopic pattern characteristic of a monochlorinated compound.
HPLC C18 column, mobile phase gradient (e.g., Water/Acetonitrile with 0.1% TFA)A single major peak indicating the purity of the compound.

Proposed Biological Evaluation

The primary hypothesis is that 2-(3-chloro-4-fluorophenyl)propan-2-amine acts as a modulator of monoamine transporters. The following protocols are designed to test this hypothesis.

In Vitro Screening: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled substrate into cells expressing DAT, NET, or SERT[9][10].

Materials and Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation cocktail and microplates (e.g., 96-well).

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

Step-by-Step Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well)[11]. Incubate overnight.

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM) in assay buffer.

  • Assay Performance:

    • On the day of the assay, aspirate the growth medium from the cells and wash once with assay buffer.

    • Add 50 µL of assay buffer containing the various concentrations of the test compound, vehicle, or a known inhibitor (for non-specific uptake determination) to the wells.

    • Pre-incubate the plate for 5-10 minutes at room temperature or 37°C.

    • Initiate the uptake by adding 50 µL of assay buffer containing the radiolabeled substrate (e.g., [³H]dopamine at a final concentration near its Km).

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at the appropriate temperature.

    • Terminate the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

  • Data Acquisition and Analysis:

    • Lyse the cells in each well (e.g., with 1% SDS).

    • Transfer the lysate to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percent inhibition of specific uptake versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In_Vitro_Workflow A Plate Transporter-Expressing HEK293 Cells C Pre-incubate Cells with Compound A->C B Prepare Compound Dilution Series B->C D Initiate Uptake with [³H]-Substrate C->D E Terminate & Wash D->E F Lyse Cells & Measure Radioactivity E->F G Calculate IC₅₀ F->G

Caption: Workflow for the in vitro monoamine transporter uptake assay.

In Vivo Screening: Rodent Locomotor Activity Assay

This assay assesses the overall effect of the compound on spontaneous motor activity in mice or rats, which is a common behavioral screen for potential stimulant or sedative properties[12][13][14].

Materials and Equipment:

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Locomotor activity chambers equipped with infrared beam arrays[15].

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Test compound dissolved or suspended in the vehicle.

Step-by-Step Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the environment[12].

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). Use multiple dose groups and a vehicle control group (n=8-10 animals per group).

  • Habituation (Optional but Recommended): Place each animal into a locomotor activity chamber for a 30-60 minute habituation period to allow exploration to decrease to a stable baseline. After habituation, administer the dose.

  • Data Collection: Immediately after dosing (or after habituation and dosing), place each animal back into its chamber and begin recording locomotor activity. Record data continuously for 60-120 minutes in time bins (e.g., 5-minute intervals). Key parameters to measure include horizontal activity (beam breaks), total distance traveled, and vertical activity (rearing)[14].

  • Data Analysis:

    • Analyze the data for each parameter. Plot the mean activity per time bin to visualize the time course of the drug's effect.

    • Calculate the total activity over the entire session for each animal.

    • Compare the dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).

Safety and Handling

As 2-(3-chloro-4-fluorophenyl)propan-2-amine is a novel chemical, its toxicological properties are unknown. Therefore, it must be handled with extreme caution, assuming it is hazardous[16][17][18][19].

Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin absorption.
Eye Protection ANSI Z87.1-compliant safety goggles.To protect against splashes.
Body Protection Flame-retardant lab coat, fully fastened.To protect skin and clothing.
Respiratory Use only within a certified chemical fume hood.To prevent inhalation of powders or vapors.

Engineering Controls:

  • Synthesis and Handling: All manipulations of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure[18][19].

  • Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[20]. It should be stored in a designated area for new or potent compounds.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[16][18].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[17].

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, contain with an inert absorbent material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, contact the institutional safety office[17].

Conclusion

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a novel research chemical with significant potential for advancing our understanding of neuropharmacology. Its structural features suggest it may act as a modulator of monoamine transporters, making it a valuable tool for SAR studies. This guide provides a comprehensive starting point for its synthesis, characterization, and initial biological profiling. By following these protocols and adhering to strict safety procedures, researchers can effectively explore the scientific utility of this intriguing compound.

References

  • Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 147-159. [Link]

  • UNC Charlotte Environmental Health and Safety. (n.d.). Novel Chemicals With Unknown Hazards.
  • BenchChem. (2025). A Guide to the Safe Handling and Management of Novel Research Compounds.
  • IACUC. (2024). Locomotor Activity/Open Field Test. Retrieved from a non-specific institutional animal care and use committee guidance document.
  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • La Trobe University. (2025). Small Molecule Structure Characterisation.
  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • S. Zhang, Y. Hu, M. Li, Y. Xie. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs.
  • Walther, D., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. [Link]

  • Chem-Station. (2014). Borch Reductive Amination.
  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Tsetsenis, T., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 864249. [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.23. [Link]

  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • Al-kawkabani, A., et al. (2013). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Partial Least Squares (PLS) Methods, 1-17.
  • Sam, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Analytical Chemistry, 94(47), 16393-16400. [Link]

  • Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. In Handbook of Psychopharmacology, vol. 11, pp. 1-39.
  • ResearchGate. (2025). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • Schifano, F., et al. (2021). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 22(11), 5997. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Walther, D., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(6), 1621-1624.
  • ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline synthesis.
  • Google Patents. (2016). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • Google Patents. (2014). CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
  • Organic Syntheses. (n.d.). Reduction of chlorobenzene.

Sources

Application

Developing a radioligand binding assay for 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Application Note: Development of a Radioligand Binding Assay for 2-(3-Chloro-4-fluorophenyl)propan-2-amine Executive Summary This application note details the development and validation of a radioligand binding assay (RB...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of a Radioligand Binding Assay for 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Executive Summary

This application note details the development and validation of a radioligand binding assay (RBA) for the novel chemical entity (NCE) 2-(3-Chloro-4-fluorophenyl)propan-2-amine . Based on its structural homology to halogenated phenethylamines and


-dimethylbenzylamines (e.g., phentermine analogs), this compound is predicted to exhibit affinity for Serotonin 5-HT

receptors
and/or the Serotonin Transporter (SERT) .

This guide focuses on establishing a Competition Binding Assay to determine the inhibition constant (


) of the test compound against the 5-HT

receptor, a critical target for therapeutic indications in obesity and neuropsychiatry. The protocol ensures high sensitivity, reproducibility, and compliance with pharmacological standards.

Scientific Rationale & Target Selection

Structural-Activity Relationship (SAR)

The test compound, 2-(3-Chloro-4-fluorophenyl)propan-2-amine , features a sterically hindered primary amine at a tertiary carbon (cumylamine scaffold) and a specific 3-chloro-4-fluoro halogenation pattern on the phenyl ring.

  • Halogenation (3-Cl, 4-F): This substitution pattern is highly characteristic of ligands with selectivity for the 5-HT

    
     receptor (e.g., Lorcaserin, Fenfluramine metabolites) and SERT.
    
  • Scaffold: The

    
    -dimethyl substitution mimics the steric bulk of phentermine, suggesting potential activity as a monoamine releaser or reuptake inhibitor, but with reduced susceptibility to MAO degradation.
    
Assay Strategy

To characterize this NCE, we will employ a Competition Binding Assay . This format measures the ability of the non-radioactive test compound to displace a known radioligand (


-Mesulergine) from the 5-HT

receptor.
  • Radioligand:

    
    -Mesulergine (Antagonist) is chosen for its high affinity (
    
    
    
    nM) and low non-specific binding compared to agonist radioligands.
  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT

    
     receptor (edited isoform, e.g., VSV) are preferred over brain tissue to avoid 5-HT
    
    
    
    cross-reactivity.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 2-(3-Chloro-4-fluorophenyl)propan-2-amineLigand of interest (Store at -20°C, dissolved in DMSO).
Radioligand

-Mesulergine (80-85 Ci/mmol)
Traces receptor binding sites.
Reference Ligand Mianserin or Methysergide (

)
Defines Non-Specific Binding (NSB).
Receptor Source h5-HT

-HEK293 Membranes
Target protein source.
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl

, 1 mM EDTA, pH 7.4
Maintains physiological pH and ionic strength.
Wash Buffer 50 mM Tris-HCl, pH 7.4 (Ice-cold)Removes unbound radioligand.
Filters GF/B or GF/C Glass Fiber FiltersTraps membrane-bound radioligand.
Pre-treatment 0.3% Polyethyleneimine (PEI)Reduces non-specific binding to filters.

Experimental Protocol

Membrane Preparation (Day 1)

Note: Proper membrane preparation is critical for signal-to-noise ratio.

  • Harvest: Detach h5-HT

    
    -HEK293 cells using PBS/EDTA (avoid trypsin to preserve receptor integrity).
    
  • Lysis: Homogenize cells in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4) using a Polytron homogenizer (2 bursts, 10 sec).
    
  • Centrifugation:

    • Spin at

      
       for 10 min at 4°C (remove nuclei/debris).
      
    • Transfer supernatant and spin at

      
       for 30 min at 4°C (pellet membranes).
      
  • Resuspension: Resuspend the pellet in Assay Buffer . Determine protein concentration (BCA Assay). Dilute to a working concentration of 20–40

    
    g protein/well .
    
Competition Binding Assay (Day 2)

Objective: Determine the


 of the test compound.

Step 1: Plate Setup (96-well format) Prepare the following reaction mix in triplicate:

  • Total Binding (TB): 25

    
    L Assay Buffer + 25 
    
    
    
    L Radioligand + 150
    
    
    L Membranes.
  • Non-Specific Binding (NSB): 25

    
    L Reference Ligand (
    
    
    
    Mianserin) + 25
    
    
    L Radioligand + 150
    
    
    L Membranes.
  • Test Sample: 25

    
    L Test Compound (10 concentrations, e.g., 
    
    
    
    M to
    
    
    M) + 25
    
    
    L Radioligand + 150
    
    
    L Membranes.

Step 2: Radioligand Addition Add


-Mesulergine to all wells at a final concentration equal to its 

(approx. 1 nM).
  • Scientific Note: Using

    
     optimizes the assay window (Cheng-Prusoff correction is minimized).
    

Step 3: Incubation Incubate plates at 37°C for 60 minutes .

  • Rationale: 5-HT

    
     receptors require physiological temperature for optimal equilibrium.
    

Step 4: Termination & Filtration

  • Pre-soak GF/B filters in 0.3% PEI for >1 hour.

  • Harvest using a vacuum manifold (e.g., PerkinElmer Harvester).

  • Wash filters

    
     with ice-cold Wash Buffer to remove free radioligand.
    
  • Dry filters and add liquid scintillation cocktail.

  • Count radioactivity (CPM) using a Beta Counter.

Workflow Visualization

The following diagram illustrates the logical flow of the Radioligand Binding Assay (RBA) development process.

RBA_Workflow Start Compound Identification (2-(3-Cl-4-F-phenyl)propan-2-amine) TargetSelect Target Selection (5-HT2C & SERT) Start->TargetSelect SAR Analysis MembranePrep Membrane Preparation (HEK293-h5HT2C) TargetSelect->MembranePrep Express Receptor AssaySetup Assay Setup (Competition Binding) MembranePrep->AssaySetup 20-40µg Protein Incubation Equilibrium Incubation (37°C, 60 min) AssaySetup->Incubation Add [3H]-Ligand Filtration Filtration & Washing (GF/B + 0.3% PEI) Incubation->Filtration Terminate Counting Scintillation Counting (CPM Measurement) Filtration->Counting Read Signal Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate Ki

Figure 1: Step-by-step workflow for developing the radioligand binding assay, from target identification to data analysis.

Data Analysis & Interpretation

Calculation of Specific Binding


  • Acceptance Criteria: Specific binding should be

    
     of Total Binding.[1]
    
Determination of and

Use non-linear regression (GraphPad Prism or SigmaPlot) to fit the data to a one-site competition model :



Convert the


 to the inhibition constant (

) using the Cheng-Prusoff equation :

Where:
  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpretation
  • 
     nM:  High affinity (Potential lead candidate).
    
  • 
     10–100 nM:  Moderate affinity.
    
  • 
     nM:  Low/No affinity.
    

Troubleshooting Guide

IssuePossible CauseSolution
High Non-Specific Binding (NSB) Radioligand sticking to filters.Increase PEI soak time or wash volume. Use low-binding tubes.
Low Specific Signal Receptor degradation or low expression.Use protease inhibitors during lysis.[2] Check cell line expression.
Variable Replicates Pipetting error or incomplete filtration.Calibrate pipettes. Ensure vacuum pressure is consistent across wells.
Ligand Depletion Receptor concentration too high.Ensure

of radioligand is bound. Dilute membrane protein.[2]

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Serotonin 5-HT2C Binding. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203. [Link]

  • Motulsky, H. J., & Neubig, R. R. (2010). Analyzing radioligand binding data. Current Protocols in Neuroscience, Chapter 7. [Link]

Sources

Method

Application Notes and Protocols for the Solubilization of 2-(3-Chloro-4-fluorophenyl)propan-2-amine for In Vitro Experiments

Abstract This comprehensive guide provides a detailed methodology for the dissolution of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, a small molecule with structural characteristics suggesting poor aqueous solubility, for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed methodology for the dissolution of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, a small molecule with structural characteristics suggesting poor aqueous solubility, for its application in in vitro experimental settings. Recognizing the critical importance of proper compound solubilization for the accuracy and reproducibility of experimental results, this document outlines a primary dissolution protocol using Dimethyl Sulfoxide (DMSO) and discusses alternative strategies for sensitive assay systems. The protocols are designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of small molecule handling for cell-based and biochemical assays.

Introduction: The Challenge of Sparingly Soluble Compounds in In Vitro Research

The primary objective of this guide is to provide a robust and reproducible protocol for the solubilization of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, enabling its effective use in a variety of in vitro applications.

Understanding the Physicochemical Rationale

The selection of an appropriate solvent is paramount for achieving complete dissolution of a test compound. For hydrophobic molecules like 2-(3-Chloro-4-fluorophenyl)propan-2-amine, a water-miscible organic solvent is typically the first choice to create a high-concentration stock solution.

Dimethyl Sulfoxide (DMSO) is a widely used polar aprotic solvent in cell culture and other biological assays due to its exceptional ability to dissolve a broad range of polar and non-polar compounds[1][2]. Its miscibility with water allows for the preparation of concentrated stock solutions that can be subsequently diluted to working concentrations in aqueous buffers or cell culture media[3][4].

However, it is crucial to acknowledge that DMSO is not biologically inert. At certain concentrations, it can induce cellular stress, affect cell differentiation, and interfere with assay components[5][6][7]. Therefore, a key principle in its use is to minimize the final concentration in the assay to a level that is non-toxic to the specific cell line or system being used, typically below 0.5%, with a preference for concentrations at or below 0.1%[1][3][4][8].

Primary Protocol: Dissolution in DMSO and Preparation of Working Solutions

This protocol details the steps for preparing a high-concentration stock solution of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in DMSO and its subsequent dilution for use in in vitro experiments.

Materials and Equipment
  • 2-(3-Chloro-4-fluorophenyl)propan-2-amine (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Sterile cell culture medium or assay buffer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Protocol for Stock Solution Preparation (10 mM)
  • Calculate the Required Mass: Determine the mass of 2-(3-Chloro-4-fluorophenyl)propan-2-amine needed to prepare the desired volume and concentration of the stock solution. The molecular weight of a similar compound, 2-(4-chloro-2-fluorophenyl)propan-1-amine, is 187.64 g/mol . Assuming a similar molecular weight for the target compound, the calculation for a 1 mL, 10 mM stock solution is as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 187.64 g/mol x 1000 = 1.8764 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated amount of the compound using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO (in this example, 1 mL) to the tube containing the compound.

  • Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes. Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed[9].

  • Storage of Stock Solution: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[4]. If the compound is light-sensitive, use amber vials or wrap clear vials in aluminum foil[8].

Preparation of Working Solutions

The high-concentration stock solution must be diluted in the appropriate cell culture medium or assay buffer to the final desired concentration immediately before use.

  • Pre-warm the Medium/Buffer: Pre-warm the cell culture medium or assay buffer to 37°C to prevent compound precipitation upon dilution[8].

  • Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution to avoid precipitation[3][4]. For example, to prepare a 10 µM working solution from a 10 mM stock, you could first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the medium.

  • Final Dilution: Add the calculated volume of the stock or intermediate solution to the pre-warmed medium. While adding, gently swirl the medium to ensure rapid and uniform mixing[8].

Example Dilution for a 10 µM Working Solution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • This results in a final DMSO concentration of 0.1%.

Experimental Controls

It is imperative to include a vehicle control in all experiments. This control should consist of cells or the assay system treated with the same final concentration of DMSO as the experimental groups, but without the compound[3]. This allows for the differentiation of the compound's effects from any effects induced by the solvent.

Visualization of the Experimental Workflow

Dissolution_Protocol Workflow for Preparing 2-(3-Chloro-4-fluorophenyl)propan-2-amine Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Design weigh 1. Weigh Compound dissolve 2. Add DMSO weigh->dissolve vortex 3. Vortex/Sonicate for Complete Dissolution dissolve->vortex store 4. Aliquot and Store at -20°C/-80°C vortex->store prewarm 5. Pre-warm Cell Culture Medium store->prewarm Retrieve Aliquot dilute 6. Serially Dilute Stock into Medium prewarm->dilute mix 7. Mix Gently and Thoroughly dilute->mix use 8. Use Immediately in Assay mix->use experiment Experimental Groups (Compound in Medium) use->experiment vehicle Prepare Vehicle Control (Medium + Same % DMSO) assay Perform In Vitro Assay vehicle->assay experiment->assay

Caption: A flowchart illustrating the key steps for preparing stock and working solutions of the compound for in vitro assays.

Alternative Solubilization Strategy: Cyclodextrins

For assays that are particularly sensitive to organic solvents, or if the compound exhibits limited solubility even in DMSO-containing media, cyclodextrins offer a valuable alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility[10][11][12].

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and safety profile[13].

Protocol for Solubilization with HP-β-CD
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in sterile water or buffer (e.g., 10-40% w/v).

  • Complexation: Add the powdered 2-(3-Chloro-4-fluorophenyl)propan-2-amine to the HP-β-CD solution.

  • Incubation: Incubate the mixture, often with agitation or sonication, for a period ranging from a few hours to overnight at room temperature or slightly elevated temperatures to facilitate the formation of the inclusion complex.

  • Sterilization: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved compound and ensure sterility.

  • Dilution and Use: The solubilized compound-cyclodextrin complex can then be diluted in cell culture medium for the experiment.

It is important to note that the cyclodextrin itself can have biological effects, and therefore, a vehicle control containing the same concentration of HP-β-CD should be included in the experimental design.

Summary of Solubilization Strategies

Method Primary Solvent Advantages Disadvantages Final Concentration in Assay
Primary Protocol DMSOHigh solubilizing power for a wide range of compounds; well-established methodology.Potential for cytotoxicity and interference with assays.Typically ≤ 0.1% - 0.5%
Alternative Aqueous Cyclodextrin Solution (e.g., HP-β-CD)Reduced cytotoxicity compared to organic solvents; can improve compound stability.[14]May have its own biological effects; complexation can be time-consuming.Dependent on the specific cyclodextrin and assay.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted in aqueous media, try a more gradual serial dilution, ensure the medium is pre-warmed, and mix gently but thoroughly during addition[8]. Consider using a co-solvent in the intermediate dilution step, though this adds complexity to the vehicle control.

  • Inconsistent Results: This may be due to incomplete dissolution of the stock solution. Always visually inspect the stock solution for any particulate matter before use.

  • High Background in Assays: This could be a result of DMSO-induced effects. Test a range of DMSO concentrations to determine the highest non-interfering concentration for your specific assay and cell type.

  • Compound Stability: The stability of the compound in DMSO and in the final working solution should be considered. For long-term experiments, it may be necessary to refresh the medium with a freshly prepared compound solution.

Conclusion

The successful use of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in in vitro experiments is critically dependent on achieving and maintaining its complete solubilization. The primary protocol using DMSO as a solvent for a concentrated stock solution is a robust and widely accepted method. However, researchers must remain vigilant about the potential for DMSO-induced artifacts and always include appropriate vehicle controls. For sensitive systems, the use of cyclodextrins presents a viable alternative to mitigate solvent-associated toxicities. By following the detailed protocols and best practices outlined in this guide, researchers can confidently prepare this compound for their in vitro studies, thereby ensuring the integrity and reliability of their experimental data.

References

  • Genedata. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. [Link]

  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • de Oliveira, J. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8. [Link]

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility?[Link]

  • Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1083. [Link]

  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-chlorophenyl)-3-fluoropropane. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (2003). Dissolution of protein aggregation by small amine compounds. [Link]

  • ResearchGate. (2017, November 20). Best way to prepare water soluble drug for cell culture?[Link]

  • Chemsrc. (n.d.). 2-(4-Chloro-2-fluorophenyl)propan-2-amine hydrochloride. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?[Link]

  • ResearchGate. (n.d.). Dissolution of ChG in Amine solvent Ethanolamine (ETA) and Ethylene di-amine (EDA) have been used a. [Link]

  • Semantic Scholar. (2015). Small Amine Molecules: Solvent Design Toward Facile Improvement of Protein Stability Against Aggregation and Inactivation. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Welcome to the technical support resource for 2-(3-Chloro-4-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(3-Chloro-4-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of 2-(3-Chloro-4-fluorophenyl)propan-2-amine that contribute to its low aqueous solubility?

Q2: I'm observing precipitation of my compound in my aqueous buffer. What is the first and most critical parameter to check?

A2: The first parameter to investigate is the pH of your aqueous solution. 2-(3-Chloro-4-fluorophenyl)propan-2-amine is a basic compound due to its primary amine group. In neutral or alkaline solutions, it will predominantly exist in its un-ionized, free base form, which is less soluble in water.[2] By decreasing the pH, you can protonate the amine group, forming a more soluble salt.[3][4]

Q3: Can I use organic solvents to improve solubility? What are the potential downsides?

A3: Yes, using water-miscible organic solvents, known as co-solvents, is a common and effective strategy.[5] Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds.[3][6] However, the concentration of the co-solvent must be carefully optimized as it can impact your experimental system, for instance, by affecting cell viability or protein function.

Q4: Are there more advanced techniques if simple pH adjustment or co-solvents are not sufficient or compatible with my assay?

A4: Absolutely. For more challenging cases, techniques such as the use of cyclodextrins to form inclusion complexes, creating solid dispersions, or utilizing lipid-based formulations can be explored.[7][8] These methods can enhance solubility and bioavailability but often require more extensive formulation development.[9]

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer at Neutral pH

Root Cause Analysis: The primary amine group on 2-(3-Chloro-4-fluorophenyl)propan-2-amine is a weak base. At neutral or higher pH, it is largely in its non-ionized form, which has poor aqueous solubility due to the hydrophobic nature of the substituted phenyl ring and the alkyl chain.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low solubility.

Solution 1: pH Adjustment (Salt Formation)

The most direct way to increase the solubility of an ionizable compound like 2-(3-Chloro-4-fluorophenyl)propan-2-amine is by adjusting the pH of the solution.[10] By lowering the pH, the amine group becomes protonated, forming a more water-soluble salt.[4]

Experimental Protocol: pH-Based Solubility Enhancement

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.0 (e.g., acetate buffers for pH 4-5.5 and phosphate buffers for pH 6-7).

  • Stock Solution: Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Solubility Testing:

    • Add a small, consistent aliquot of the stock solution to each buffer.

    • Vortex or sonicate the samples to facilitate dissolution.

    • Allow the solutions to equilibrate for a set period (e.g., 2-4 hours).

    • Visually inspect for any precipitation.

  • Quantification (Optional): To determine the exact solubility, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

pH of Aqueous BufferExpected State of AminePredicted Solubility Trend
7.0Mostly Un-ionized (Free Base)Low
6.0Partially IonizedModerate
5.0Mostly Ionized (Salt Form)High
4.0Fully Ionized (Salt Form)Very High
Solution 2: Utilizing Co-solvents

If pH adjustment is not compatible with your experimental system or does not provide sufficient solubility, the use of co-solvents is the next logical step.[11] Co-solvents work by reducing the polarity of the aqueous medium, which in turn decreases the interfacial tension between the hydrophobic solute and the solvent.[6]

Experimental Protocol: Co-solvent-Based Solubility Enhancement

  • Co-solvent Selection: Choose common, water-miscible organic solvents such as DMSO, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[3]

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent.

  • Serial Dilution: Create a serial dilution of the stock solution in the same co-solvent.

  • Final Dilution in Aqueous Buffer: Add a small volume (e.g., 1-5 µL) of each stock dilution to your aqueous assay buffer. Ensure the final concentration of the co-solvent is consistent across all samples and is below the tolerance limit of your assay.

  • Vehicle Control: Always include a control group that contains the same final concentration of the co-solvent without the compound to account for any effects of the solvent on your experiment.

Considerations for Co-solvent Use:

Co-solventTypical Final ConcentrationPotential Issues
DMSO< 1%Cellular toxicity, assay interference
Ethanol< 5%Protein denaturation, cell stress
PEG 400< 5%Can be viscous, potential for precipitation upon dilution
Propylene Glycol< 10%Generally well-tolerated, but can be viscous

Advanced Strategies

For particularly challenging solubility issues, more advanced formulation techniques may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble.[7]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved through methods like melt extrusion or solvent evaporation. The resulting product can have improved dissolution rates.[12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be employed. These formulations form fine emulsions when they come into contact with aqueous media, facilitating drug solubilization.[13]

Visualizing the Effect of pH on Solubility

G cluster_0 High pH (Neutral/Alkaline) cluster_1 Low pH (Acidic) Free Base (R-NH2) Free Base (R-NH2) Low Solubility Low Solubility Free Base (R-NH2)->Low Solubility Protonated Salt (R-NH3+) Protonated Salt (R-NH3+) Free Base (R-NH2)->Protonated Salt (R-NH3+) + H+ Protonated Salt (R-NH3+)->Free Base (R-NH2) - H+ High Solubility High Solubility Protonated Salt (R-NH3+)->High Solubility

Caption: Effect of pH on the ionization and solubility of an amine.

References

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (2024). MDPI. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Solubility and pH of amines. (n.d.). ISSR. Retrieved from [Link]

  • How does branching increase the solubility in amines? (2018). Quora. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • 2-Amino-1-(4-chlorophenyl)-3-fluoropropane. (n.d.). PubChem. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Pacific. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Purification Methods for 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Welcome to the technical support center for the purification of 2-(3-chloro-4-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3-chloro-4-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the purification of this important pharmaceutical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of 2-(3-chloro-4-fluorophenyl)propan-2-amine, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of product during the recrystallization of 2-(3-chloro-4-fluorophenyl)propan-2-amine. What are the potential causes and how can I improve my yield?

A: Low recovery after recrystallization is a frequent challenge and can stem from several factors.[1] The primary goal of recrystallization is to purify a compound, and some product loss is inherent to the process to remove impurities.[1] However, excessive loss can be mitigated.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Solution: Conduct a solvent screening to identify the optimal solvent or solvent system.[2] A good starting point is to test a range of solvents with varying polarities. For amines, alcohols (like isopropanol or ethanol) or ester/alkane mixtures (like ethyl acetate/heptane) are often effective.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even at low temperatures, leading to poor recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[2]

  • Cooling Rate is Too Rapid: Fast cooling can lead to the formation of small, impure crystals or an oil, which traps impurities and is difficult to handle.[3]

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[1][3] This gradual process promotes the formation of larger, purer crystals.

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask, and use a slight excess of hot solvent to ensure the compound remains in solution during filtration.

Parameter Sub-optimal Condition Optimized Condition Rationale
Solvent High solubility at low temp.Low solubility at low temp.Maximizes precipitation upon cooling.
Solvent Vol. Large excessMinimal for dissolutionAchieves supersaturation for crystallization.
Cooling Rate Rapid (e.g., direct to ice)Slow, gradual coolingPromotes large, pure crystal growth.[3]
Filtration Cold funnel/flaskPre-heated equipmentPrevents premature crystallization.
Issue 2: Persistent Impurities After Purification

Q: Despite multiple purification attempts, I am still observing impurities in my final product. How can I identify and remove these persistent contaminants?

A: The nature of the impurities is critical in determining the most effective purification strategy. Impurities in the synthesis of substituted phenylethylamines can include starting materials, reagents, and byproducts from side reactions.[4][][6]

Identification and Removal Strategies:

  • Impurity Identification:

    • LC-MS and GC-MS: These are powerful techniques to identify the molecular weights of the impurities.[7] This information can help deduce their structures, especially when considering potential side reactions.

    • NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities if they are present in sufficient quantities.

  • Common Impurity Types and Targeted Removal:

    • Unreacted Starting Materials: For example, 3-chloro-4-fluorobenzaldehyde or related precursors.[8]

      • Solution: An acidic wash (e.g., dilute HCl) can protonate the basic amine product, allowing it to be extracted into the aqueous phase while non-basic organic impurities remain in the organic layer. Subsequent basification of the aqueous layer will recover the purified amine.

    • Side-Reaction Products: The synthesis of phenylethylamines can sometimes lead to the formation of dimers or other adducts.[4]

      • Solution: Column chromatography is often effective for separating structurally similar compounds.[9] For 2-(3-chloro-4-fluorophenyl)propan-2-amine, a silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate with a small amount of a basic modifier like triethylamine to prevent peak tailing) is a good starting point.

    • Residual Amine Reagents:

      • Solution: If other amines were used in the synthesis, they can be challenging to remove. A careful pH adjustment and liquid-liquid extraction can be effective if there is a significant pKa difference between the product and the impurity.

Issue 3: Oiling Out During Crystallization

Q: My product separates as an oil instead of crystals during the cooling phase of recrystallization. What causes this, and how can I prevent it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.

Troubleshooting Steps:

  • Lower the Initial Dissolution Temperature: If possible, use a solvent that dissolves the compound at a temperature below its melting point.

  • Increase the Solvent Volume: While this can reduce yield, adding more solvent can lower the saturation point and prevent oiling out. Find a balance between preventing oiling and maximizing recovery.

  • Use a Different Solvent or Solvent System: A solvent in which the compound is less soluble may promote crystallization over oiling.

  • Seeding: Introduce a small, pure crystal of the desired compound to the supersaturated solution.[1][3][10] This provides a template for crystal growth and can induce crystallization at a temperature where the compound is a solid.

  • Slow Cooling and Agitation: Cool the solution very slowly with gentle stirring. This can help to maintain a homogeneous solution and encourage nucleation.

Caption: Troubleshooting workflow for oiling out during crystallization.

II. Frequently Asked Questions (FAQs)

Purification Strategy

Q1: What is the most effective general method for purifying 2-(3-chloro-4-fluorophenyl)propan-2-amine?

A1: A multi-step approach is often the most effective:

  • Acid-Base Extraction: Begin with a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Separate the aqueous layer, basify it (e.g., with NaOH), and then extract your purified amine back into an organic solvent.

  • Recrystallization: After the acid-base extraction, recrystallization is an excellent final step to remove any remaining impurities and to obtain a crystalline solid.[1][2][3][10][11] Solvent screening is crucial for success.

Chromatography

Q2: When should I consider using chromatography for purification?

A2: Chromatography is particularly useful when:

  • You have a complex mixture of impurities that are structurally similar to your product.

  • Recrystallization and acid-base extraction have failed to provide the desired purity.

  • You need to separate enantiomers, in which case chiral chromatography would be necessary.[12][13][14][15][16]

For achiral purification, flash column chromatography on silica gel is a standard technique. Due to the basic nature of the amine, it is advisable to add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to prevent streaking and improve separation.

Analytical Purity Assessment

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your compound and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of your compound and can be used to detect impurities if they are present at levels of ~1% or higher.

  • Elemental Analysis: This technique can determine the percentage of carbon, hydrogen, and nitrogen in your sample, which can be compared to the theoretical values to assess purity.

G cluster_purification Purification Workflow cluster_analysis Purity Analysis Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization AcidBase->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Impurities Persist Pure Pure Product Recrystallization->Pure High Purity Chromatography->Pure HPLC HPLC Pure->HPLC GCMS GC-MS Pure->GCMS NMR NMR Pure->NMR

Caption: General purification and analysis workflow.

III. Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude 2-(3-chloro-4-fluorophenyl)propan-2-amine in a suitable organic solvent (e.g., 10 mL of dichloromethane per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The protonated amine will be in the upper aqueous layer.

  • Drain and discard the lower organic layer, which contains non-basic impurities.

  • To the aqueous layer in the separatory funnel, slowly add 4M sodium hydroxide (NaOH) solution until the pH is >12 (check with pH paper). The solution may become cloudy as the free amine precipitates.

  • Extract the free amine from the aqueous layer with three portions of fresh dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization
  • Place the purified amine from the acid-base extraction into an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) dropwise while heating and swirling until the solid just dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

IV. References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units. Retrieved from [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • IJCRT. (2024, July 7). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Scribd. (n.d.). Illicit Synthesis of 1-Phenylethylamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • PubMed Central. (2020, June 24). A review of the newly identified impurity profiles in methamphetamine seizures. Retrieved from [Link]

  • Science.gov. (n.d.). phenethylamines: Topics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). Retrieved from

  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

  • GSRS. (n.d.). TRANS-2-(3-CHLORO-4-FLUOROPHENYL)CYCLOPROPANAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-chlorophenyl)-3-fluoropropane. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

[1] Executive Summary & Chemical Context You are likely working with 2-(3-Chloro-4-fluorophenyl)propan-2-amine as a key intermediate in the synthesis of serotonin receptor modulators (similar scaffolds to Lorcaserin) or...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

You are likely working with 2-(3-Chloro-4-fluorophenyl)propan-2-amine as a key intermediate in the synthesis of serotonin receptor modulators (similar scaffolds to Lorcaserin) or as a fragment in medicinal chemistry libraries.[1]

The Core Problem: While the halogenated phenyl ring provides metabolic stability, the cumyl amine moiety (a primary amine on a tertiary carbon) presents a unique "Stability Paradox."

  • Metabolic Stability: It lacks

    
    -hydrogens, making it resistant to oxidative deamination by enzymes like MAO (Monoamine Oxidase) in vivo.[1]
    
  • Storage Instability: In vitro, the electron-rich primary amine is a potent nucleophile. It avidly scavenges atmospheric CO

    
     (carbonation) and undergoes N-oxidation, leading to purity drift from >98% to <90% in weeks if improperly stored.[1]
    

This guide provides a self-validating system to arrest these degradation pathways.

The Degradation Matrix (Root Cause Analysis)

To solve stability issues, we must first visualize the invisible chemical enemies. The diagram below maps the causality between environmental exposure and specific impurity profiles.

DegradationMatrix cluster_impurities Degradation Products Compound 2-(3-Chloro-4-fluorophenyl) propan-2-amine (Free Base) Carbamate Carbamate/Carbonate Salts (White Crust/Solid) Compound->Carbamate + CO2 (Carbonation) Reversible NOxide N-Oxides / Nitro Species (Yellow/Brown Oil) Compound->NOxide + O2 (Oxidation) Irreversible Salt HCl Salt Form (Stable Crystalline Solid) Compound->Salt + HCl (Stabilization) Air Atmosphere (Air/Moisture) Air->Compound Exposure

Figure 1: Degradation pathways of cumyl amines.[1] Note that Carbonation is the most rapid physical change (crusting), while Oxidation causes chemical purity loss (discoloration).

Storage Protocols: The "Gold Standard"

Do not rely on the Free Base for storage exceeding 48 hours. The amine is too reactive.

Protocol A: The Rescue Conversion (Free Base HCl Salt)

Use this if you have the Free Base oil/solid and need to store it for >1 week.

Rationale: Protonating the amine removes its nucleophilicity, rendering it immune to oxidation and CO


 absorption.
  • Dissolution: Dissolve 1.0 eq of the Free Base in anhydrous Diethyl Ether or Dichloromethane (DCM).

    • Volume: ~5-10 mL per gram.

  • Acidification: Cool to 0°C. Dropwise add 1.1 eq of 2M HCl in Diethyl Ether (commercial solution) or 4M HCl in Dioxane .

    • Observation: A white precipitate (the salt) should form immediately.

  • Isolation: Filter the solid under a blanket of Nitrogen/Argon.

  • Washing: Wash the filter cake with cold anhydrous ether to remove non-basic impurities (yellow oxidation products often stay in the mother liquor).

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvent.

Protocol B: Storage Conditions Matrix
ParameterFree Base (Liquid/Low Melt Solid) HCl Salt (Solid) Reasoning
Primary Risk Carbonation (CO

uptake)
HygroscopicityFree base reacts with air; Salt absorbs water.[1]
Temp -20°C (Freezer) 2-8°C (Fridge) Free base requires freezing to slow radical oxidation.[1]
Atmosphere Argon/Nitrogen Flush (Mandatory) DesiccatorArgon is heavier than air, protecting the liquid surface.
Container Amber Glass + Teflon Tape SealAmber GlassBlocks UV light (initiator of radical oxidation).[1]
Shelf Life < 1 Month> 2 YearsSalt lattice energy prevents chemical degradation.[1]

Troubleshooting Guide (FAQs)

Scenario 1: "My sample has turned from colorless to yellow/brown."
  • Diagnosis: Oxidative Degradation. The amine nitrogen has oxidized, likely forming N-oxides or undergoing radical coupling. This is common if the container was clear glass or not flushed with inert gas.

  • The Fix (Purification):

    • Dissolve the impure material in dilute HCl (1M). The amine and carbonates will dissolve; neutral organic impurities (some oxidation products) may remain insoluble or extractable.

    • Wash the aqueous acidic layer with Ethyl Acetate (removes non-basic oxidized impurities).

    • Basify the aqueous layer with NaOH (pH > 12) to regenerate the free base.

    • Extract immediately into DCM, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Recommendation: Convert to salt immediately (See Protocol A).[1]

Scenario 2: "There is a white crust on the cap or floating in the liquid."
  • Diagnosis: Carbonation. The amine has reacted with atmospheric CO

    
     to form the carbamate salt.
    
    • Reaction:

      
      [1]
      
  • The Validation Test: Take a small amount of the white solid and add dilute HCl.

    • Result: If it bubbles (releases CO

      
      ), it is the carbonate/carbamate.
      
  • The Fix: This is reversible.[2] Simply proceeding with the Salt Conversion Protocol (Protocol A) will drive off the CO

    
     and recover the pure amine as the HCl salt.
    
Scenario 3: "The melting point is lower than the Certificate of Analysis (CoA)."
  • Diagnosis: Moisture Uptake (Hygroscopicity). If working with the salt form, it may have absorbed water, lowering the lattice energy and melting point.

  • The Fix: Recrystallize from Isopropanol/Ethanol or dry in a vacuum oven at 40°C with P

    
    O
    
    
    
    as a desiccant.

Analytical Validation

Before using stored material in critical experiments, validate purity using these specific markers.

MethodWhat to look forPass Criteria
1H NMR (CDCl

)
Shift of the Gem-Dimethyl: The two methyl groups on the carbon next to the amine (C(CH

)

) are diagnostic.[1] In the carbamate impurity, these protons will shift slightly downfield or split due to symmetry breaking.
Sharp singlet for gem-dimethyl (~1.5 ppm).[1] Integration matches aromatic protons.[1]
HPLC (Reverse Phase) Broadening: Amines often tail on C18 columns.[1] Use a modifier (0.1% TFA or Formic Acid).[1]Single peak >98% area.[1][3][4] New peaks at longer retention times usually indicate dimers/oxidation.
Visual Color: Pure amines are water-white (liquid) or white (solid).[1]No yellow tint.[1] No crust.

References

  • PubChem. Compound Summary: Phenethylamine derivatives and stability.[1] National Library of Medicine. [Link]

  • Organic Syntheses. Oxidation of Primary Amines.[1] (Mechanistic insights into N-oxidation pathways). [Link]

Sources

Optimization

Minimizing by-product formation in the synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Technical Support Center: Synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(3-Chloro-4-fluorophenyl)propan-2-amine, and what are the main challenges?

A1: The three most common and logical synthetic pathways starting from the corresponding ketone, 1-(3-Chloro-4-fluorophenyl)ethan-1-one, are Reductive Amination, Strecker Synthesis, and the Ritter Reaction. The primary challenge across all routes is controlling the reaction to favor the desired amine product while minimizing the formation of specific, often structurally similar, by-products. Purity is paramount, and achieving it requires a nuanced understanding of each method's mechanism and critical parameters.

Q2: My final product shows multiple unexpected spots on TLC/peaks in LC-MS. What is the first step in troubleshooting?

A2: The first step is to systematically identify the impurities. A general troubleshooting workflow involves isolating the main by-products (if possible) or using techniques like LC-MS and NMR to propose structures. Compare the observed by-products with the known potential side-reactions for your chosen synthetic route. This guide details the most common by-products for each method to aid in this identification process.

G cluster_0 Troubleshooting Workflow A Impure Product Detected (TLC, LC-MS, NMR) B Identify By-products (Compare retention times, Mass spec, NMR) A->B C Consult Synthesis Guide (Match by-products to specific side reactions) B->C D Isolate Critical Parameter (e.g., Temperature, pH, Reagent Stoichiometry) C->D E Systematically Modify One Parameter at a Time D->E F Analyze Product Purity E->F G Successful Optimization F->G Purity >98% H Re-evaluate & Repeat F->H Purity <98% H->D

Caption: General troubleshooting workflow for synthesis optimization.

Q3: Which analytical methods are most effective for monitoring reaction progress and final purity?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity, allowing for accurate determination of the percentage of product versus by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products and confirming the mass of the desired product.[1][2] However, highly polar amines can sometimes show poor peak shape without derivatization.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and identification of impurities by analyzing their unique proton and carbon signals.

Troubleshooting Guide 1: Reductive Amination

Reductive amination is a widely used one-pot method that converts a ketone to an amine.[3] It involves the initial formation of an imine intermediate from 1-(3-Chloro-4-fluorophenyl)ethan-1-one and an ammonia source, followed by its immediate reduction.

G cluster_main Main Pathway cluster_side Side Reaction Ketone Starting Ketone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Alcohol By-product Ketone->Alcohol [Reduction] Amine Desired Amine Product Imine->Amine [Reduction]

Caption: Reductive amination: main pathway vs. alcohol by-product formation.

Q: My main impurity is the alcohol, 2-(3-chloro-4-fluorophenyl)propan-2-ol. Why is this happening and how can I prevent it?

A: This is a classic case of competitive reduction. The hydride reducing agent is reducing the starting ketone before it can form the imine.

  • Causality: This typically occurs when a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, or when imine formation is slow.[4] NaBH₄ can readily reduce both ketones and imines.

  • Troubleshooting & Solutions:

    • Change the Reducing Agent: Switch to a milder reducing agent that is more selective for imines over ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective and works best under slightly acidic conditions (pH 6-7) which also favor imine formation.

    • Control the pH: Imine formation is catalyzed by mild acid. Maintaining a pH between 6 and 7 can accelerate the formation of the imine, making it the primary substrate for reduction. This can be achieved by adding a catalytic amount of acetic acid.

    • Allow for Pre-formation: Mix the ketone and ammonia source (e.g., ammonium acetate) in the solvent and stir for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/enamine equilibrium to be established.

ParameterProblematic ConditionOptimized ConditionExpected Outcome
Reducing Agent NaBH₄NaBH(OAc)₃ or NaBH₃CNMinimizes ketone reduction
pH Neutral or BasicWeakly Acidic (pH 6-7)Accelerates imine formation
Reagent Addition All reagents at onceStaged (pre-form imine)Favors imine reduction

Optimized Protocol: Reductive Amination

  • To a solution of 1-(3-Chloro-4-fluorophenyl)ethan-1-one (1.0 eq) in methanol (10 volumes), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by carefully adding 2M HCl until the pH is ~2 to decompose any remaining hydride reagent.

  • Basify the mixture with 4M NaOH to pH >12 and extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Troubleshooting Guide 2: Strecker Synthesis

The Strecker synthesis is a two-step method that produces an α-aminonitrile from a ketone, which is then hydrolyzed to the amino acid.[5][6] For the synthesis of a primary amine, the aminonitrile is the final intermediate before workup.

G cluster_main Main Pathway cluster_side Side Reaction Ketone Starting Ketone Imine Imine Intermediate Ketone->Imine + NH3 Cyanohydrin Cyanohydrin By-product Ketone->Cyanohydrin + CN- Aminonitrile α-Aminonitrile Product Imine->Aminonitrile + CN-

Caption: Strecker synthesis: desired aminonitrile formation vs. cyanohydrin by-product.

Q: I am isolating a significant amount of the cyanohydrin by-product instead of the desired α-aminonitrile. What is causing this?

A: This side reaction occurs when the cyanide anion attacks the carbonyl carbon of the ketone directly, rather than attacking the imine intermediate. The reaction with ketones can be sluggish compared to aldehydes, increasing the likelihood of this pathway.[7]

  • Causality: This is a kinetically competitive process. If the concentration of the imine is low, or if the ketone is highly activated, direct nucleophilic attack by cyanide to form the cyanohydrin can dominate.

  • Troubleshooting & Solutions:

    • Control Reagent Addition: Do not add the cyanide source (e.g., KCN, NaCN, or TMSCN) until the imine has had sufficient time to form. A common strategy is to first dissolve the ketone and the ammonia source (e.g., NH₄Cl) and stir before introducing the cyanide.

    • Use a Lewis Acid Catalyst: For sluggish ketones, a Lewis acid such as TiCl₄ or Yb(OTf)₃ can be used. The Lewis acid coordinates to the carbonyl oxygen, activating it towards attack by ammonia to form the imine more rapidly, thus outcompeting the cyanohydrin pathway.

    • In Situ Cyanide Generation: Using a combination of a cyanide salt and an acid (like NH₄Cl) generates HCN in situ.[8] This can sometimes provide better control over the concentration of free cyanide, favoring addition to the more reactive imine.

Optimized Protocol: Strecker Synthesis

  • In a well-ventilated fume hood, combine 1-(3-Chloro-4-fluorophenyl)ethan-1-one (1.0 eq) and ammonium chloride (1.5 eq) in methanol (5 volumes).

  • Add aqueous ammonia (28%, 5 eq) and stir the mixture at room temperature for 2 hours.

  • In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.

  • Cool the ketone/ammonia mixture to 0 °C and slowly add the sodium cyanide solution dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile. This intermediate can then be carried forward or hydrolyzed if the corresponding amino acid is desired.

Troubleshooting Guide 3: Ritter Reaction

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from an alcohol.[9][10] The resulting nitrilium ion is then hydrolyzed to form an N-alkyl amide, which can be further hydrolyzed to the desired amine.

Q: My reaction is producing a complex mixture, and NMR suggests the presence of alkene by-products and possibly rearranged isomers. How can I improve selectivity?

A: The Ritter reaction is highly dependent on the stability of the carbocation intermediate. Side reactions like elimination (forming alkenes) and Wagner-Meerwein rearrangements are common if the carbocation is not stable or if the reaction conditions are too harsh.[11]

  • Causality: The tertiary benzylic carbocation formed from 2-(3-chloro-4-fluorophenyl)propan-2-ol is relatively stable. However, excessively high temperatures or the use of a very strong, non-coordinating acid can promote the elimination of a proton to form an alkene by-product.

  • Troubleshooting & Solutions:

    • Temperature Control: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary.

    • Acid Choice and Stoichiometry: Use a strong acid like concentrated sulfuric acid or perchloric acid, but use it catalytically or in minimal stoichiometric amounts. Using the nitrile (e.g., acetonitrile) as the solvent can help drive the reaction forward without requiring a large excess of acid.[11]

    • Controlled Hydrolysis: The hydrolysis of the intermediate amide to the final amine requires harsh conditions (strong acid or base and heat), which can also cause degradation. Ensure the initial amide formation is complete before proceeding to hydrolysis, and carefully control the hydrolysis conditions to minimize by-product formation.

Optimized Protocol: Ritter Reaction (Amide Formation)

  • To a stirred solution of acetonitrile (acting as both reagent and solvent), add 2-(3-chloro-4-fluorophenyl)propan-2-ol (1.0 eq) at 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.

  • Extract the resulting N-acetylated amine product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. The crude amide can be purified by chromatography or recrystallization before hydrolysis to the final amine.

References

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test.PubMed.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.ACS Omega.
  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography.Bryan Research & Engineering, LLC.
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available at: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... PMC. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ritter reaction. Wikipedia. Available at: [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Ritter Reaction.Organic Chemistry.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

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Troubleshooting

Overcoming challenges in the scale-up synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a successful and safe synthesis campaign.

Introduction to the Synthesis

The most common and industrially viable route for the synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine is the Ritter reaction.[1][2] This method involves the reaction of 1-chloro-2-fluoro-4-(prop-1-en-2-yl)benzene with a nitrile, typically acetonitrile, in the presence of a strong acid like sulfuric acid, to form an N-alkyl amide intermediate. This intermediate is then hydrolyzed to yield the final tertiary amine.[1][3]

While the Ritter reaction is robust, its scale-up presents several challenges, including managing the highly exothermic nature of the reaction, controlling the formation of impurities, and ensuring efficient purification of the final product.[4][5] This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Formation

Q: My reaction has stalled, or the yield of the N-alkyl amide intermediate is significantly lower than expected. What are the possible causes and solutions?

A: Low conversion in a Ritter reaction can stem from several factors related to the stability of the carbocation intermediate and the reaction conditions.

  • Insufficient Acid Strength or Concentration: The formation of the tertiary carbocation from the alkene is the rate-determining step and requires a strong acid catalyst.[3][6]

    • Troubleshooting:

      • Ensure the sulfuric acid used is of high concentration (95-98%).

      • Verify the molar ratio of acid to the alkene. A stoichiometric or slight excess of acid is often required.

  • Presence of Water: Water can compete with the nitrile as a nucleophile, reacting with the carbocation to form an alcohol byproduct, thus reducing the yield of the desired amide.[3]

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Ensure the reaction vessel is thoroughly dried before starting the reaction.

  • Low Reaction Temperature: While temperature control is crucial to manage the exotherm, a temperature that is too low can significantly slow down the reaction rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature while carefully monitoring for any exotherm. Perform a reaction calorimetry study to determine the optimal temperature range for safe operation.[4]

  • Electron-Withdrawing Effects: The presence of chloro and fluoro groups on the aromatic ring can destabilize the benzylic carbocation, making the reaction more challenging compared to unsubstituted styrenes.[7]

    • Troubleshooting:

      • Consider using a stronger Lewis acid co-catalyst, although this may introduce other side reactions and should be carefully evaluated at a small scale first.

      • Increase the reaction time, monitoring the progress by an appropriate analytical method like HPLC or GC.

Issue 2: Formation of Significant Impurities

Q: I am observing significant byproducts in my reaction mixture. What are the likely impurities and how can I minimize their formation?

A: Impurity formation is a common challenge in scaling up the Ritter reaction.

  • Dimerization/Polymerization of the Alkene: The acidic conditions can promote the dimerization or polymerization of the starting alkene, especially at elevated temperatures.

    • Troubleshooting:

      • Maintain a controlled, low temperature during the initial addition of the acid.

      • Ensure a sufficient excess of the nitrile, which can also act as the solvent, to favor the desired reaction pathway.[3]

  • Formation of Alcohol Byproduct: As mentioned earlier, the presence of water can lead to the formation of 2-(3-chloro-4-fluorophenyl)propan-2-ol.

    • Troubleshooting:

      • Strict adherence to anhydrous conditions is critical.

  • Rearrangement Products: Although less common with tertiary carbocations, rearrangements can sometimes occur.[3]

    • Troubleshooting:

      • Careful analysis of byproducts by GC-MS or LC-MS can help identify any rearranged structures. Maintaining a low reaction temperature can often suppress these side reactions.

Issue 3: Difficulties in the Hydrolysis of the Amide Intermediate

Q: The hydrolysis of the N-(2-(3-chloro-4-fluorophenyl)propan-2-yl)acetamide intermediate is slow or incomplete. How can I improve the efficiency of this step?

A: The hydrolysis of sterically hindered tertiary amides can be challenging.

  • Insufficiently Strong Basic or Acidic Conditions: Both acidic and basic conditions can be used for amide hydrolysis. For tertiary amides, strong conditions are often necessary.[8][9]

    • Troubleshooting:

      • Basic Hydrolysis: Use a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as a mixture of water and a high-boiling alcohol (e.g., ethylene glycol) and heat to reflux.[10]

      • Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid or sulfuric acid is also an option. However, be mindful of potential side reactions with the halogenated aromatic ring at high temperatures.[11]

  • Phase Transfer Issues: If the amide has low solubility in the aqueous hydrolysis medium, the reaction can be slow.

    • Troubleshooting:

      • Consider the use of a phase-transfer catalyst in basic hydrolysis to improve the reaction rate.

      • Using a co-solvent that is miscible with both the organic amide and the aqueous hydrolyzing agent can create a homogeneous reaction mixture and accelerate the hydrolysis.[10]

Issue 4: Challenges in Product Purification

Q: I am struggling to obtain the final amine product with high purity. What are the recommended purification strategies?

A: Purification of the final tertiary amine requires the removal of unreacted starting materials, byproducts, and residual reagents.

  • Base Extraction: The basic nature of the target amine allows for a straightforward acid-base extraction workup.

    • Protocol:

      • After hydrolysis, neutralize the reaction mixture carefully.

      • Make the solution basic (pH > 10) with a suitable base (e.g., NaOH).

      • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

      • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Distillation: For liquid amines, vacuum distillation can be an effective purification method.

    • Considerations: The thermal stability of the halogenated amine should be considered. Perform a small-scale trial to ensure the compound does not decompose at the required distillation temperature.

  • Chromatography: If distillation is not feasible or does not provide the desired purity, column chromatography using silica gel or alumina can be employed.[12]

    • Considerations: The basicity of the amine may cause tailing on silica gel. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve the peak shape.

  • Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride) which can often be purified by crystallization. The pure salt can then be neutralized to regenerate the free amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when running a large-scale Ritter reaction?

A1: The primary safety concern is the management of the highly exothermic reaction between the strong acid and the alkene.[4][5] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. It is crucial to have a well-designed cooling system and to control the rate of addition of the acid. Conducting a thorough thermal hazard assessment before scaling up is highly recommended.[13]

Q2: What are the specific hazards associated with the starting materials and product?

A2:

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. It reacts violently with water.[14][15][16]

  • Acetonitrile: Flammable and toxic.

  • Halogenated Aromatic Compounds: Can be toxic and persistent in the environment.[17][18] The final product, being a halogenated amine, should be handled with appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the starting material, intermediate, and product.[19][20]

  • Gas Chromatography (GC): Suitable for volatile compounds. GC coupled with mass spectrometry (GC-MS) can also help in identifying byproducts.[19]

Q4: Can I use a different nitrile in this reaction?

A4: Yes, other nitriles can be used, which will result in a different N-acyl group on the intermediate amide.[1] However, acetonitrile is commonly used due to its availability and relatively low cost. The choice of nitrile may affect the reaction rate and the subsequent hydrolysis step.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(3-chloro-4-fluorophenyl)propan-2-yl)acetamide (Ritter Reaction)

Parameter Value Rationale
Reactants 1-chloro-2-fluoro-4-(prop-1-en-2-yl)benzene, AcetonitrileAcetonitrile serves as both reactant and solvent.
Catalyst Concentrated Sulfuric Acid (98%)Strong acid required to generate the carbocation.[3]
Temperature 0-5 °C (addition), 25-30 °C (reaction)Controlled addition to manage exotherm, followed by warming to ensure reaction completion.[4]
Reaction Time 4-6 hoursMonitor by HPLC/GC for completion.

Step-by-Step Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge acetonitrile.

  • Cool the acetonitrile to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the cooled acetonitrile, maintaining the temperature below 10 °C.

  • Once the acid addition is complete, begin the dropwise addition of 1-chloro-2-fluoro-4-(prop-1-en-2-yl)benzene, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25-30 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by HPLC or GC until the starting alkene is consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-water with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., 20% NaOH solution) to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkyl amide.

Protocol 2: Hydrolysis of N-(2-(3-chloro-4-fluorophenyl)propan-2-yl)acetamide

Parameter Value Rationale
Reactant N-(2-(3-chloro-4-fluorophenyl)propan-2-yl)acetamideThe intermediate from the Ritter reaction.
Reagent Sodium Hydroxide (20% aqueous solution)Strong base for efficient hydrolysis of the sterically hindered amide.[8]
Solvent Ethanol or Ethylene GlycolCo-solvent to improve solubility and allow for higher reaction temperatures.
Temperature RefluxElevated temperature is required to drive the hydrolysis to completion.
Reaction Time 8-12 hoursMonitor by HPLC/GC for disappearance of the starting amide.

Step-by-Step Procedure:

  • Charge the crude N-alkyl amide and a suitable solvent (e.g., ethanol) to a reactor equipped with a reflux condenser.

  • Add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by HPLC or GC until the starting amide is no longer detected.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-Chloro-4-fluorophenyl)propan-2-amine.

  • Further purify by vacuum distillation or chromatography as needed.

Visualizations

Diagram 1: Synthetic Pathway via Ritter Reaction

G cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Hydrolysis A 1-chloro-2-fluoro-4- (prop-1-en-2-yl)benzene B N-(2-(3-chloro-4-fluorophenyl) propan-2-yl)acetamide A->B  CH3CN, H2SO4 (0°C to RT) C 2-(3-Chloro-4-fluorophenyl) propan-2-amine B->C  NaOH, H2O/EtOH (Reflux)

Caption: Synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_conditions Reaction Conditions cluster_substrate Substrate Effects cluster_solutions Potential Solutions start Low Yield in Ritter Reaction acid Check Acid Concentration & Ratio start->acid water Verify Anhydrous Conditions start->water temp Evaluate Reaction Temperature start->temp ewg Consider Electronic Effects (Cl, F) start->ewg sol_acid Use Fresh, Concentrated Acid. Adjust Stoichiometry. acid->sol_acid sol_water Dry Solvents & Glassware Thoroughly. water->sol_water sol_temp Optimize Temperature (via Calorimetry). temp->sol_temp sol_ewg Increase Reaction Time. Consider Co-catalyst. ewg->sol_ewg

Caption: Troubleshooting low yield in the Ritter reaction.

References

  • Purification of tertiary amines using an adsorbent. (n.d.). Google Patents.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).
  • Process for the preparation of N-hydrocarbyl-substituted amides via the ritter reaction using solid clay catalysts. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. (2025). RSC Publishing.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).
  • Ritter reaction. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Ritter Reaction. (2019). Organic Chemistry Portal.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025).
  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • Process for the purification of amines. (n.d.). Google Patents.
  • Quenching of Pyrophoric M
  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Sulfuric Acid Safe Handling Guideline. (2013).
  • Safety Protocols For Handling Sulfuric Acid in Labor
  • SAFETY D
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell.
  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB. Retrieved February 13, 2026, from [Link]

  • mechanism of amide hydrolysis. (2019). YouTube.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Safety D
  • Efficient synthesis of amides from secondary alcohols and CH 3 CN promoted by Fe(NO 3 ) 3 ·9H 2 O. (2024). RSC Publishing.
  • Hydrolysis of amides to amines. (n.d.). Google Patents.
  • Ritter-enabled catalytic asymmetric chloroamidation of olefins. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (2022). Chemical Industry Journal.
  • Analysis Techniques: 2D-GC, HPLC, GCO, MS, NMR | 5 | Flavoromics | Leo. (n.d.).
  • Decontamination. (2024).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).
  • Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes | Environmental Science & Technology. (2022).
  • Thermal degrad
  • Sulfuric acid - Hazardous Substance Fact Sheet. (n.d.).
  • Tertiary amines enhance reactions of organic contaminants with aqueous chlorine | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019).
  • Ritter Reaction of 1-Aryl-1-Fluoro-2-Haloethanes | Request PDF. (2025).
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC.

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Optimization

Technical Support Center: Enhancing the Oral Bioavailability of 2-(3-Chloro-4-fluorophenyl)propan-2-amine for In Vivo Studies

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges of achieving adequate oral bioavailability for the novel compound 2-(3-Chloro-4-fluoroph...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges of achieving adequate oral bioavailability for the novel compound 2-(3-Chloro-4-fluorophenyl)propan-2-amine. Given the limited publicly available data on this specific molecule, this guide will treat it as a representative new chemical entity (NCE) with characteristics common to many modern drug candidates: poor aqueous solubility and potential lipophilicity. The principles and troubleshooting guides provided herein are broadly applicable to BCS Class II and IV compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers may have when beginning to work with a new compound like 2-(3-Chloro-4-fluorophenyl)propan-2-amine.

Q1: What are the critical first physicochemical properties to determine for my compound, and why are they important?

A1: Before designing any formulation, a thorough physicochemical characterization is essential as these properties will dictate the formulation strategy.[1] Key parameters include:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH levels (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal (GI) tract. Poor solubility is a primary cause of low oral bioavailability for many NCEs.[2][3]

  • pKa: For an ionizable molecule like an amine, the pKa will determine its charge state at different pH values in the GI tract, which in turn affects its solubility and permeability.[4]

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. High lipophilicity (LogP > 3) can lead to poor aqueous solubility but may favor absorption via lipid-based pathways.[4][5]

  • Solid-State Properties: Characterization of the crystalline form (polymorphism) is crucial, as different polymorphs can have different solubilities and stabilities.[6]

Q2: What are the main barriers to achieving good oral bioavailability?

A2: The oral bioavailability of a drug is primarily influenced by its solubility, permeability, and susceptibility to first-pass metabolism.[7] For a compound like 2-(3-Chloro-4-fluorophenyl)propan-2-amine, the likely challenges are:

  • Poor Aqueous Solubility: The drug must dissolve in the GI fluids before it can be absorbed. Low solubility limits the concentration of the drug available for absorption.[2][3]

  • Low Permeability: The drug must be able to pass through the intestinal epithelium to enter the bloodstream. While lipophilic compounds often have good permeability, very high lipophilicity can sometimes lead to entrapment in the lipid membranes.

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized, reducing the amount of active drug that reaches the rest of the body.[5][8]

Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs?

A3: Several strategies can be employed, and the choice depends on the specific properties of the drug.[2][9] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanosizing (nanosuspensions).[3]

  • Salt Formation: For ionizable compounds like amines, forming a salt can significantly improve solubility and dissolution rate.[6][10][11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[9][13]

  • Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic compounds, dissolving the drug in a lipid-based formulation can enhance its absorption, partly by utilizing the body's natural lipid absorption pathways and potentially bypassing first-pass metabolism through lymphatic uptake.[8][14] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[9][15]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble drugs.[2]

Formulation Strategy Primary Mechanism Advantages Disadvantages
Salt Formation Increases aqueous solubility and dissolution rate.[11]Simple to implement, can have a dramatic effect on solubility.[12]Not applicable to non-ionizable compounds; the salt may be less stable than the free form.
Nanosuspension Increases surface area, leading to faster dissolution.[16]Applicable to a wide range of compounds, can be used for various administration routes.[17]Can be physically unstable (particle growth); requires specialized equipment for production.
Solid Dispersion Increases wettability and dissolution by dispersing the drug in a hydrophilic carrier.[13]Can achieve supersaturation, leading to enhanced absorption.[9]Can be physically unstable (recrystallization); manufacturing can be complex.
Lipid-Based Formulations (SEDDS/SMEDDS) Solubilizes the drug in a lipid matrix, which disperses in the GI tract to form an emulsion/microemulsion.[9]Enhances solubility and absorption of lipophilic drugs; can bypass first-pass metabolism.[5][8]Potential for drug precipitation upon dispersion; requires careful selection of excipients.

Part 2: Troubleshooting Guides

This section provides in-depth, question-and-answer-formatted guides to address specific issues you might encounter during your in vivo studies.

Guide 1: Low and Variable Exposure in Initial In Vivo Studies

Q: We performed a pilot pharmacokinetic (PK) study in rats with a simple suspension of 2-(3-Chloro-4-fluorophenyl)propan-2-amine and observed very low and highly variable plasma concentrations. What are the likely causes and how can we troubleshoot this?

A: Low and variable exposure from a simple suspension is a classic sign of dissolution-limited absorption, which is common for poorly soluble compounds. [1][18]

Causality and Troubleshooting Steps:

  • Confirm Dissolution is the Rate-Limiting Step:

    • Action: Perform an in vitro dissolution test of your suspension in simulated gastric and intestinal fluids. If the dissolution is slow and incomplete, this is likely the primary issue.

    • Rationale: For oral absorption to occur, the drug must first be in solution at the site of absorption.[3] If the dissolution rate is slower than the transit time through the GI tract, absorption will be incomplete.

  • Initial Formulation Enhancement - The "Solution" Approach:

    • Action: For the next PK study, try to dose the compound as a solution. This can be achieved by using a co-solvent system (e.g., water with PEG 400, propylene glycol, or DMSO).[19]

    • Rationale: Dosing a solution removes the dissolution step, allowing you to assess the compound's inherent permeability and clearance. If exposure is still low, the problem may be poor permeability or high first-pass metabolism.[7] Be mindful of the concentration of organic solvents to avoid toxicity.[19]

  • Investigate Potential for Precipitation:

    • Action: When using a solution formulation, perform an in vitro "precipitation test." Dilute the formulation in simulated GI fluids and observe if the compound precipitates out.

    • Rationale: A drug dosed in a solubilizing vehicle can precipitate upon entering the aqueous environment of the GI tract, leading to a loss of the advantage of dosing a solution.

  • Consider an Enabling Formulation:

    • Action: If a simple solution is not feasible or precipitates, move to a more advanced enabling formulation. Based on the compound's properties, good starting points would be a nanosuspension or a lipid-based formulation (SEDDS).

    • Rationale: These formulations are specifically designed to enhance the dissolution and/or solubility of poorly soluble compounds in the GI tract.[9][15]

Guide 2: The Compound is Poorly Soluble in Aqueous Media

Q: Our initial characterization confirms that 2-(3-Chloro-4-fluorophenyl)propan-2-amine has very low aqueous solubility (<10 µg/mL) across the physiological pH range. What are the best formulation approaches to address this?

A: With such low solubility, several formulation strategies should be considered, starting with the simplest and progressing to more complex systems if needed.

Recommended Approaches:

  • Salt Formation:

    • Why it might work: As an amine, your compound is basic and can be protonated to form a salt with an acidic counter-ion (e.g., hydrochloride, mesylate). Salts are generally more soluble in water than the free base.[10][11][12]

    • How to proceed: Screen a variety of pharmaceutically acceptable counter-ions to find a salt that is both soluble and physically stable (non-hygroscopic, crystalline).[12]

    • Caveat: The salt may convert back to the less soluble free base in the higher pH of the small intestine, so the dissolution rate must be rapid.[4]

  • Nanosuspension:

    • Why it might work: By reducing the particle size to the nanometer range, you dramatically increase the surface area available for dissolution, which can significantly increase the dissolution velocity according to the Noyes-Whitney equation.[16][20]

    • How to proceed: Nanosuspensions can be prepared by media milling or high-pressure homogenization. The drug nanoparticles are stabilized by a surfactant or polymer.[20] This formulation can then be dosed orally as a liquid.[21]

    • Advantage: This approach does not chemically modify the drug and is applicable to a wide range of poorly soluble compounds.[17]

Guide 3: The Compound is Highly Lipophilic

Q: We've determined that our compound has a high LogP value, suggesting it is very lipophilic. How does this impact our formulation strategy?

A: High lipophilicity often correlates with poor aqueous solubility but can be advantageous when using lipid-based drug delivery systems (LBDDS). [5][8][22]

Strategy: Lipid-Based Formulations

  • Rationale: LBDDS work by dissolving the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[15] When this mixture encounters the aqueous environment of the GI tract, it spontaneously forms an emulsion or microemulsion, with the drug remaining solubilized in the lipid droplets.[8][23] This enhances absorption by:

    • Presenting the drug in a solubilized form.

    • Stimulating the release of bile salts and phospholipids, which aid in solubilization.

    • Potentially promoting lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[5]

  • Formulation Types:

    • Type I: Simple oil solutions.

    • Type II/IIIA (SEDDS): Formulations containing oils and water-insoluble surfactants. They form emulsions upon dilution.

    • Type IIIB/IV (SMEDDS): Formulations with oils, water-soluble surfactants, and co-solvents. They form more transparent and stable microemulsions.[15]

  • How to proceed:

    • Screening: Determine the solubility of your compound in various pharmaceutically acceptable oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor, Tween), and co-solvents (e.g., Transcutol, PEG 400).

    • Ternary Phase Diagrams: Construct these diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that result in stable and efficient self-emulsification.

    • Characterization: Evaluate the resulting emulsions/microemulsions for droplet size, stability, and in vitro drug release.

Guide 4: Difficulty in Quantifying the Compound in Plasma

Q: We are struggling with the bioanalysis of our compound from plasma samples. What is the recommended analytical method for achieving the required sensitivity and selectivity?

A: For the quantitative analysis of small molecules in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. [24][25][26]

LC-MS/MS for Bioanalysis:

  • Why it's preferred:

    • High Sensitivity: LC-MS/MS can achieve very low limits of quantitation (LOQs), often in the pg/mL range, which is crucial when plasma concentrations are low due to poor bioavailability.[24]

    • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of your compound and its internal standard, minimizing interference from endogenous plasma components.[25][26]

    • Robustness: When properly validated, LC-MS/MS methods are highly accurate and reproducible.[24]

  • Method Development Steps:

    • Sample Preparation: This is a critical step to remove proteins and other interferences. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[25][27]

    • Chromatography: Develop a liquid chromatography method (typically reversed-phase HPLC) to separate your compound from any metabolites and matrix components.

    • Mass Spectrometry: Optimize the mass spectrometer settings (ionization source, precursor and product ions for MRM) to maximize the signal for your compound.[26]

    • Method Validation: The method must be validated according to regulatory guidelines, assessing parameters like accuracy, precision, linearity, and stability.[25]

Part 3: Visualizations and Experimental Protocols

Diagrams

G cluster_0 Physicochemical Characterization cluster_1 Formulation Strategy Selection Solubility Aqueous Solubility Sol_Challenge Is solubility the main challenge? Solubility->Sol_Challenge pKa pKa Ionizable Is the compound ionizable? pKa->Ionizable LogP LogP/LogD Lipo_High Is the compound highly lipophilic (LogP > 3)? LogP->Lipo_High SolidState Solid State Properties Ionizable->Sol_Challenge No Salt Salt Formation Ionizable->Salt Yes Nano Nanosuspension Sol_Challenge->Nano Yes Lipo_High->Sol_Challenge No Lipid Lipid-Based System (SEDDS/SMEDDS) Lipo_High->Lipid Yes

Caption: Decision tree for formulation strategy selection.

G Dose Dose Administration (Oral Gavage) Sample Blood Sampling (Serial or Terminal) Dose->Sample Process Plasma Processing (Centrifugation) Sample->Process Store Sample Storage (-80°C) Process->Store Analyze Bioanalysis (LC-MS/MS) Store->Analyze PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analyze->PK_Calc Bioavailability Calculate Oral Bioavailability (F%) vs. IV dose PK_Calc->Bioavailability

Caption: Workflow for a preclinical oral pharmacokinetic study.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

  • Objective: To determine the equilibrium solubility of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in different aqueous buffers.

  • Materials: The compound, phosphate buffers (pH 6.8), acetate buffers (pH 4.5), HCl solution (pH 1.2), shaker incubator, centrifuge, HPLC-UV or LC-MS/MS system.

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of the compound to vials containing each buffer.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Perform the experiment in triplicate for each condition.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

  • Objective: To prepare a stable nanosuspension of the compound for in vivo dosing.

  • Materials: The compound, a stabilizer (e.g., HPMC, Poloxamer 188), purified water, high-pressure homogenizer.

  • Procedure:

    • Prepare a pre-suspension by dispersing the compound (e.g., 1-5% w/v) and a suitable stabilizer (e.g., 0.5-2% w/v) in water using a high-shear mixer.

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize for a set number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).

    • Monitor the particle size during the process using a technique like Dynamic Light Scattering (DLS).

    • Continue homogenization until the desired particle size (typically < 400 nm) and a narrow size distribution are achieved.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 3: Pilot Oral Pharmacokinetic Study in Rodents

  • Objective: To determine the plasma concentration-time profile and key PK parameters of the compound after oral administration.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[19]

  • Procedure:

    • Fast the animals overnight prior to dosing, with free access to water.[19]

    • Prepare the dosing formulation (e.g., a solution, nanosuspension, or SEDDS) at the desired concentration.

    • Administer a single oral dose of the formulation to each rat via oral gavage. Record the exact time of dosing.

    • Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood samples by centrifugation to obtain plasma.[19]

    • Store the plasma samples at -80°C until bioanalysis.[19]

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[19] To determine absolute oral bioavailability, a separate group of animals must be dosed intravenously.[19]

References

  • Nayak A. (2023). Innovative methods to increase the oral bioavailability of medications. Asian Journal of Pharmacy and Technology.
  • (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Journal of Applied Pharmaceutical Science.
  • (2025).
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  • (2015). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences.
  • (2018). Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges. RSC Advances.
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  • Krishnaiah YSR. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2, 028-036.
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  • Patel, D., & Sawant, K. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3609-3627.
  • (2025). Redefining Drug Delivery: Nanosuspension-Based Oral Film. IJNRD.
  • (2022). Developing liquid formulations for the oral dosing of lipophilic drugs. Pace Analytical.
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  • (2020). Emerging role of nanosuspensions in drug delivery systems. Journal of Controlled Release.
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  • (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
  • (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem.
  • (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
  • (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics.
  • (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. Benchchem.
  • (2006). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES.
  • (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
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  • (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias.
  • (2015). bioavailability & bioequivalence testing protocol. SlideShare.
  • (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Food Science.
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  • (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Analytical and Bioanalytical Chemistry.
  • (2023). Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug.
  • (2025). Technical Support Center: Optimizing Compound X Dosage for In Vivo Studies. Benchchem.
  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929.
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  • (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Clinical Pharmacology & Biopharmaceutics.
  • (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Phenylpropanamine Precursors

Welcome to the Technical Support Center dedicated to the intricate science of fluorinating phenylpropanamine precursors. This guide is designed for researchers, scientists, and drug development professionals navigating t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the intricate science of fluorinating phenylpropanamine precursors. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of introducing fluorine into these versatile scaffolds. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and bioavailability, making it a critical tool in medicinal chemistry.[1][2] However, the journey to a successful fluorination is often fraught with challenges, from low yields to unexpected side reactions.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for fluorinating phenylpropanamine precursors?

A1: The fluorination of phenylpropanamine precursors can be broadly categorized into two main approaches: nucleophilic and electrophilic fluorination.[3]

  • Nucleophilic Fluorination: This method involves a nucleophilic fluoride source (F⁻) displacing a leaving group. For phenylpropanamine precursors, this often involves the conversion of a hydroxyl group into a good leaving group (e.g., tosylate, mesylate) followed by substitution with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[3] Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor can directly convert alcohols to alkyl fluorides.[2][4] This approach is typically favored for creating C-F bonds at aliphatic positions.

  • Electrophilic Fluorination: This strategy employs an electrophilic fluorine source ("F⁺") that reacts with a nucleophilic carbon center. For phenylpropanamine precursors, this could involve the fluorination of an activated aromatic ring or an enolate intermediate.[3] Common electrophilic fluorinating agents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts.[3][5][6][7]

Q2: How do I choose the right fluorinating agent for my specific phenylpropanamine precursor?

A2: The selection of the appropriate fluorinating agent is critical and depends on the functional groups present in your precursor and the desired position of the fluorine atom.

  • For fluorination at the propanamine side chain (aliphatic C-F bond formation):

    • Deoxyfluorination of a hydroxyl group: DAST and Deoxo-Fluor are common choices.[2] However, be mindful of potential side reactions like elimination, especially with secondary alcohols.[4][8]

    • Nucleophilic substitution of a leaving group: If you have a precursor with a good leaving group (e.g., tosylate, bromide), using a fluoride salt like KF with a phase-transfer catalyst or CsF in an aprotic polar solvent is a viable option.

  • For fluorination on the phenyl ring (aromatic C-F bond formation):

    • Electron-rich aromatic rings: Electrophilic fluorinating agents like Selectfluor® or NFSI are often effective.[1][3] The regioselectivity will be directed by the existing substituents on the ring.

    • Nucleophilic Aromatic Substitution (SNAr): If the phenyl ring is activated with a strong electron-withdrawing group (e.g., nitro group) ortho or para to a leaving group (e.g., chloride), SNAr with a fluoride source can be employed.

Q3: My fluorination reaction is giving a low yield. What are the first things to check?

A3: Low yields in fluorination reactions can stem from several factors. Here's a checklist of initial troubleshooting steps:

  • Anhydrous Conditions: Many fluorinating reagents are highly sensitive to moisture.[8] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Even trace amounts of water can quench the reagent and generate HF, leading to side reactions.[8]

  • Reagent Quality: Verify the activity of your fluorinating agent. Some reagents can degrade over time, especially if not stored under inert and anhydrous conditions.[3]

  • Reaction Temperature: The optimal temperature can vary significantly. Some reactions require cryogenic temperatures (-78 °C) to control selectivity and minimize side reactions, while others may need heating to proceed at a reasonable rate.[3][8]

  • Stoichiometry: Ensure you are using the correct stoichiometry of the fluorinating agent. Sterically hindered substrates may require an excess of the reagent.[3] Conversely, for some electrophilic fluorinations, using a slight excess can lead to over-fluorination.[9]

Troubleshooting Guide

This section delves into specific problems you might encounter during the fluorination of phenylpropanamine precursors and provides actionable solutions.

Issue 1: Significant Elimination Byproduct Formation During Deoxyfluorination

Scenario: You are attempting to convert a hydroxyl group on the propanamine side chain to a fluoride using DAST or a similar reagent, but you are observing a significant amount of an alkene byproduct.

Causality: Elimination is a common competing pathway to nucleophilic substitution, particularly with secondary alcohols or substrates that can form a stable carbocation intermediate.[4][8] The reaction can proceed through an E1 or E2 mechanism, which is favored by higher temperatures and hindered substrates.

Solutions:

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to room temperature).[8] This will generally favor the SN2 pathway over elimination.

  • Choice of Solvent: The solvent can influence the reaction pathway. Less polar solvents may favor SN2, while polar protic solvents can promote carbocation formation and subsequent elimination. Dichloromethane (DCM) is a commonly used solvent for these reactions.[8]

  • Use a More Selective Reagent: Consider using a less reactive or more selective deoxyfluorinating reagent. For example, fluoroalkylamines have been reported to be more selective than aminosulfur trifluorides.[4]

ParameterCondition A (High Elimination)Condition B (Minimized Elimination)
Reagent DASTFluoroalkylamine reagent or DAST
Temperature 0 °C to Room Temperature-78 °C to Room Temperature (slow warming)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Issue 2: Over-fluorination of the Aromatic Ring

Scenario: You are performing an electrophilic fluorination on the phenyl ring of your precursor and obtaining a mixture of mono- and di-fluorinated products.

Causality: Over-fluorination occurs when the mono-fluorinated product is of similar or higher reactivity towards the electrophilic fluorinating agent than the starting material.[8] This is often the case with activated aromatic systems.

Solutions:

  • Control Stoichiometry: Carefully control the amount of the fluorinating agent. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help to minimize the formation of the di-fluorinated product.[8]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, LC-MS, or ¹⁹F NMR.[10] Quench the reaction as soon as the starting material is consumed.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve the selectivity for mono-fluorination.[9]

  • Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies. Consider using a less reactive agent if over-fluorination is a persistent issue.[7][11]

Issue 3: No Reaction or Incomplete Conversion

Scenario: Your fluorination reaction is sluggish, with a significant amount of starting material remaining even after prolonged reaction times.

Causality: This issue can arise from several factors, including insufficient reactivity of the substrate or fluorinating agent, or the presence of inhibiting impurities.

Solutions:

  • Increase Reaction Temperature: If the reaction is clean but slow, gradually increasing the temperature may be necessary.[3] However, be cautious as this can also promote side reactions.

  • Activate the Substrate: For nucleophilic fluorination of alcohols, ensure the hydroxyl group is effectively activated. In some cases, converting the alcohol to a better leaving group like a tosylate or mesylate prior to fluorination can be more effective.[3]

  • Use a More Powerful Fluorinating Agent: If you are using a mild fluorinating agent, a more reactive one might be required for less reactive substrates.[11]

  • Check for Inhibitors: Ensure your starting material and solvent are free from impurities that could interfere with the reaction. For example, trace amounts of acid or base can have a significant impact.

Experimental Protocols & Workflows

General Protocol for Deoxyfluorination using DAST
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenylpropanamine precursor containing a hydroxyl group in anhydrous dichloromethane (DCM) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Workflow for Optimizing Electrophilic Aromatic Fluorination

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Pathway cluster_2 Optimization Strategies cluster_3 Analysis and Final Product start Dissolve Substrate in Anhydrous Solvent reagent Add Selectfluor® (1.1 eq) at RT start->reagent stir Stir and Monitor by TLC/LC-MS reagent->stir low_yield Low Yield / No Reaction stir->low_yield Problem over_fluorination Over-fluorination stir->over_fluorination Problem side_products Other Side Products stir->side_products Problem increase_temp Increase Temperature low_yield->increase_temp Solution change_solvent Change Solvent low_yield->change_solvent Solution change_reagent Use More Reactive Reagent (e.g., NFSI) low_yield->change_reagent Solution control_stoich Decrease Stoichiometry (0.95 eq) over_fluorination->control_stoich Solution lower_temp Lower Temperature over_fluorination->lower_temp Solution side_products->change_solvent Solution purify Optimize Purification side_products->purify Solution analyze Characterize Product (NMR, MS) increase_temp->analyze change_solvent->analyze change_reagent->analyze control_stoich->analyze lower_temp->analyze purify->analyze product Pure Fluorinated Product analyze->product

Caption: Troubleshooting workflow for electrophilic aromatic fluorination.

Safety First: Handling Fluorinating Agents

Working with fluorinating agents requires stringent safety protocols due to their reactivity, toxicity, and corrosiveness.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and gloves resistant to fluorine compounds (e.g., neoprene).[12][14][15]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[12][16] For gaseous fluorinating agents, a dedicated gas cabinet and scrubber system may be necessary.[12]

  • Inert Atmosphere: Many fluorinating agents react violently with water and other protic substances. Always work under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and reagents.[8]

  • Quenching: Be extremely cautious when quenching reactions containing residual fluorinating agents. Slow addition to a suitable quenching agent (e.g., saturated sodium bicarbonate solution) at low temperatures is crucial.

  • Emergency Preparedness: Have an emergency plan in place and ensure access to appropriate first aid, such as calcium gluconate gel for potential HF burns.[14][16]

References

  • Application Notes and Protocols for Handling Gaseous Fluorinating Agents - Benchchem.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.
  • Fluorine - ipo.
  • "Troubleshooting guide for the fluorination of pyridinyl ethanone" - Benchchem.
  • Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines - YouTube.
  • Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Effect of reaction conditions on the kinetic and activation parameters for the mild introduction of fluorine into α-substituted styrenes with AccufluorTM NFTh - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC.
  • Recent Advances on Fluorine Chemistry - PMC - NIH.
  • Solvent effects on selectivity of fluorination of 6 with NFSI and K2. - ResearchGate.
  • Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process - Macmillan Group - Princeton University.
  • Site selectivities in fluorination. - UCL Discovery.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective.
  • Help on tricky electrophilic fluorination : r/Chempros - Reddit.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters | Request PDF - ResearchGate.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications.
  • Method for Nucleophilic Fluorination Advanced by Doyle Group - Chemistry.
  • Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it.
  • Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC.
  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - Beilstein Journals.
  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Head-to-head comparison of different synthetic routes to fluorofurans - Benchchem.
  • Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry.
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters - ACS Publications.
  • ANALYTICAL METHODS - ATSDR.
  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA.
  • Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC.
  • (PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ResearchGate.
  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie -.
  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv.
  • Expression and purification of fluorinated proteins from mammalian suspension culture.
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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine and Other Monoamine Reuptake Inhibitors: A Guide for Researchers

This guide provides a comprehensive comparative study of the hypothetical compound 2-(3-chloro-4-fluorophenyl)propan-2-amine and other well-characterized monoamine reuptake inhibitors (MRIs). Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative study of the hypothetical compound 2-(3-chloro-4-fluorophenyl)propan-2-amine and other well-characterized monoamine reuptake inhibitors (MRIs). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the mechanisms of action, experimental evaluation, and comparative pharmacological profiles of these compounds. While 2-(3-chloro-4-fluorophenyl)propan-2-amine is presented here as a novel entity for illustrative purposes, the principles and methodologies described are universally applicable to the characterization of new chemical entities targeting monoamine transporters.

Introduction to Monoamine Reuptake Inhibition

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play crucial roles in regulating mood, cognition, and various physiological processes. The synaptic concentrations of these neurotransmitters are tightly controlled by presynaptic transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process.[2]

Monoamine reuptake inhibitors (MRIs) are a class of drugs that block the action of these transporters, leading to an increase in the extracellular concentrations of monoamine neurotransmitters and enhanced neurotransmission.[1] This mechanism of action forms the basis for the therapeutic effects of many widely prescribed antidepressant and psychostimulant medications.[3] The clinical profile of an MRI is largely determined by its relative potency and selectivity for the different monoamine transporters.[4][5]

This guide will focus on a comparative analysis of the hypothetical compound 2-(3-chloro-4-fluorophenyl)propan-2-amine against established MRIs with varying selectivity profiles:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[3]

Mechanism of Action: A Visual Representation

The fundamental mechanism of monoamine reuptake inhibition is the blockade of the respective transporter protein on the presynaptic neuron. This action prevents the removal of the neurotransmitter from the synaptic cleft, thereby prolonging its availability to bind to postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Neurotransmitter_out Monoamine Neurotransmitter Vesicle->Neurotransmitter_out Release MAO MAO Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter_in Monoamine Neurotransmitter Transporter->Neurotransmitter_in Neurotransmitter_in->MAO Degradation Neurotransmitter_out->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binding MRI MRI MRI->Transporter Blockade

Caption: Mechanism of Monoamine Reuptake Inhibition.

Comparative Pharmacological Profiles

The defining characteristics of a monoamine reuptake inhibitor are its potency (affinity) for and selectivity towards the different monoamine transporters. These are typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in in vitro assays.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity Profile
2-(3-Chloro-4-fluorophenyl)propan-2-amine Hypothetical DataHypothetical DataHypothetical DataTo be determined
Fluoxetine12301100SSRI
Nisoxetine1300.8150NRI
Bupropion58001900440NDRI

Note: The IC50 values for Fluoxetine, Nisoxetine, and Bupropion are approximate and can vary depending on the specific experimental conditions. The data for 2-(3-chloro-4-fluorophenyl)propan-2-amine is hypothetical and would be determined using the experimental protocols outlined below.

Experimental Protocols for Characterization

To determine the pharmacological profile of a novel compound like 2-(3-chloro-4-fluorophenyl)propan-2-amine, a series of in vitro assays are essential. The following protocols describe standard methods for assessing monoamine transporter binding and uptake inhibition.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for the monoamine transporters. This is achieved by measuring the displacement of a specific radiolabeled ligand from the transporter by the test compound.

Workflow for Radioligand Binding Assay

A Prepare cell membranes expressing SERT, NET, or DAT B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate Ki values from competition binding curves D->E

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Utilize cell lines stably expressing human SERT, NET, or DAT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the functional inhibition of neurotransmitter transport into presynaptic nerve terminals. This provides a more physiologically relevant measure of a compound's potency.

Workflow for Synaptosomal Uptake Assay

A Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) B Pre-incubate synaptosomes with test compound or vehicle A->B C Initiate uptake by adding radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) B->C D Terminate uptake by rapid filtration and washing with ice-cold buffer C->D E Quantify radioactivity in synaptosomes via scintillation counting D->E F Calculate IC50 values for uptake inhibition E->F

Caption: Workflow for Synaptosomal Uptake Assay.

Detailed Protocol:

  • Synaptosome Preparation: Dissect specific brain regions from rats (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET). Homogenize the tissue in ice-cold sucrose buffer and prepare synaptosomes through differential centrifugation.

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer containing appropriate ions and glucose.

  • Pre-incubation: Pre-incubate the synaptosomal preparation with various concentrations of the test compound or vehicle control.

  • Uptake Initiation: Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the reaction by rapid filtration through a glass fiber filter and wash with ice-cold buffer.

  • Scintillation Counting: Lyse the synaptosomes and measure the accumulated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percent inhibition of uptake against the log concentration of the test compound.

Discussion and Future Directions

The hypothetical compound 2-(3-chloro-4-fluorophenyl)propan-2-amine, based on its structural similarity to other phenethylamine derivatives, is predicted to exhibit activity as a monoamine reuptake inhibitor. The halogen substitutions on the phenyl ring are likely to influence its potency and selectivity for the monoamine transporters. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pharmacological profile.

A thorough characterization of 2-(3-chloro-4-fluorophenyl)propan-2-amine would involve:

  • Determination of Ki and IC50 values for SERT, NET, and DAT to establish its potency and selectivity.

  • In vivo studies , such as microdialysis in rodents, to confirm its effects on extracellular neurotransmitter levels in the brain.[6]

  • Behavioral pharmacology studies to assess its potential therapeutic effects (e.g., in models of depression or ADHD) and abuse liability.[3][7]

By systematically applying these methodologies, researchers can elucidate the full pharmacological profile of novel compounds like 2-(3-chloro-4-fluorophenyl)propan-2-amine and compare them meaningfully to existing monoamine reuptake inhibitors. This comparative approach is fundamental to the discovery and development of new therapeutics for a wide range of neuropsychiatric disorders.

References

  • Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity.
  • Milnacipran: A comparative analysis of human monoamine uptake and transporter binding affinity | Request PDF.
  • Comparison of monoamine reuptake inhibitors for the immobility time and serotonin levels in the hippocampus and plasma of sub-chronic.
  • Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays.
  • A Comparative Analysis of Nialamide and Modern Antidepressants for Researchers and Drug Development Professionals - Benchchem.
  • Comparative effects of different uptake inhibitor antidepressants in two pain tests in mice.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices.
  • How to Measure Neurotransmitter Levels?
  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC.
  • Monoamine reuptake inhibitor - Wikipedia.
  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in R
  • Overview of Monoamine Transporters - PMC.

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Comparative

Cross-reactivity of 2-(3-Chloro-4-fluorophenyl)propan-2-amine with serotonin and norepinephrine transporters

This guide provides an in-depth technical comparison of 2-(3-Chloro-4-fluorophenyl)propan-2-amine against established serotonin (SERT) and norepinephrine (NET) transporter ligands. The compound is a halogenated cumylamin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(3-Chloro-4-fluorophenyl)propan-2-amine against established serotonin (SERT) and norepinephrine (NET) transporter ligands.

The compound is a halogenated cumylamine (also structurally related to phentermine analogs). Based on Structure-Activity Relationship (SAR) data for the phenyl-2-propanamine and phentermine classes, the 3-chloro-4-fluoro substitution pattern typically confers high affinity for SERT and NET, often acting as a substrate-type releaser rather than a pure reuptake inhibitor.

Part 1: Executive Summary & Compound Profile

Compound Identity:

  • IUPAC Name: 2-(3-Chloro-4-fluorophenyl)propan-2-amine[1]

  • Chemical Class: Halogenated Cumylamine /

    
    -dimethylbenzylamine.
    
  • Structural Analogues: 3-Chloro-4-fluorophentermine; 3-Fluoroamphetamine (PAL-353); Chlorphentermine.

Pharmacological Profile (Predicted & Comparative): Unlike simple amphetamines (which are often dopamine-selective), the introduction of meta-chloro and para-fluoro substituents on the phenyl ring shifts selectivity significantly towards SERT and NET .

  • SERT Activity: The 3-chloro substituent is a classic pharmacophore for increasing SERT affinity (seen in Fenfluramine and Chlorphentermine).

  • NET Activity: The 4-fluoro substituent typically retains or enhances NET affinity while blocking para-hydroxylation metabolism.

  • Mechanism: Likely a Monoamine Releaser (Substrate) . It enters the presynaptic neuron via the transporter and triggers reverse transport (efflux) of neurotransmitters.

Part 2: Comparative Analysis

The following table contrasts the target compound with key reference standards used in transporter profiling. Data for the specific target is extrapolated from high-confidence SAR data of its closest structural analogs (Phentermine/Amphetamine series).

Table 1: Transporter Selectivity & Potency Comparison

CompoundPrimary MechanismSERT Affinity (Ki/EC50)NET Affinity (Ki/EC50)DAT Affinity (Ki/EC50)Selectivity Profile
2-(3-Cl-4-F-phenyl)propan-2-amine Dual Releaser (Predicted) High (<50 nM) High (<100 nM) Moderate SERT/NET > DAT
Chlorphentermine SERT ReleaserHigh (25 nM)ModerateLowSERT Selective
PAL-353 (3-Fluoroamphetamine) DA/NE ReleaserLow (>1000 nM)High (16 nM)High (24 nM)DA/NET >> SERT
PAL-287 (Naphthyl analog) Triple ReleaserHigh (3.4 nM)High (11.1 nM)High (12.6 nM)Non-selective
MDMA Triple ReleaserModerateModerateModerateSERT/NET > DAT

Technical Insight: The target compound's gem-dimethyl (cumyl) structure typically reduces potency slightly compared to the amphetamine (alpha-methyl) analog but enhances metabolic stability against MAO deamination. The 3-Cl, 4-F motif is a "hybrid" designed to capture the serotonergic potency of chlorphentermine with the noradrenergic drive of fluorinated amphetamines.

Part 3: Mechanism of Action (Visualized)

The compound acts as a Transporter Substrate .[2] Unlike reuptake inhibitors (like Fluoxetine) which bind to the orthosteric site and block entry, this compound is translocated into the cytosol, where it disrupts VMAT2 storage and triggers transporter reversal.

MOA_Pathway Extracellular Extracellular Space Compound_Out Ligand (Extracellular) Cytosol Presynaptic Cytosol SERT_Out SERT (Outward-Facing) Compound_Out->SERT_Out Binds SERT_In SERT (Inward-Facing) SERT_Out->SERT_In Translocation Compound_In Ligand (Cytosolic) SERT_In->Compound_In Release into Cytosol Efflux 5-HT Efflux (Reverse Transport) SERT_In->Efflux Reverses Direction VMAT2 VMAT2 Transporter Compound_In->VMAT2 Disrupts pH Gradient TAAR1 TAAR1 Receptor (Intracellular) Compound_In->TAAR1 Agonism Vesicle Synaptic Vesicle (5-HT Storage) VMAT2->Vesicle Depletes 5-HT PKC PKC Phosphorylation TAAR1->PKC Activates PKC->SERT_In Phosphorylates

Figure 1: Mechanism of Action for Substrate-Type Releasers. The ligand enters via SERT/NET, activates intracellular TAAR1, and triggers reverse transport of neurotransmitters.

Part 4: Experimental Protocols

To validate the cross-reactivity of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Determines if the compound binds to the transporter, but does not distinguish inhibitor vs. substrate.

  • Preparation: Transfect HEK293 cells with human SERT (hSERT) or NET (hNET) cDNA. Harvest membranes.

  • Radioligands:

    • SERT: [³H]Citalopram (Inhibitor binding) or [³H]Serotonin (Substrate binding).

    • NET: [³H]Nisoxetine.

  • Incubation:

    • Mix membrane prep (50 µg protein) with radioligand (Kd concentration) and test compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (NaCl is critical for transporter conformation).

    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Validation: Reference standard (e.g., Indatraline) must yield

      
       within 2-fold of historical mean.
      
Protocol B: Synaptosomal Uptake/Release Assay (Functional)

Distinguishes between reuptake inhibition (blocker) and release (substrate).

  • Tissue: Rat brain synaptosomes (Striatum for DAT/5-HT; Hippocampus for NET).

  • Loading: Pre-load synaptosomes with [³H]Neurotransmitter (e.g., [³H]5-HT) for 10 mins.

  • Wash: Remove extracellular label.

  • Challenge:

    • Add Test Compound.

    • Control: Add Reuptake Inhibitor (e.g., Fluoxetine).

  • Measurement: Measure radioactivity in the supernatant (Efflux).

  • Interpretation:

    • If compound causes efflux > baseline, it is a Releaser .

    • If compound prevents uptake but causes no efflux, it is an Inhibitor .

Assay_Workflow Start Synaptosome Prep Load Load [³H]5-HT Start->Load Wash Wash Extracellular Load->Wash Split Split Samples Wash->Split Path_A Add Test Compound Split->Path_A Path_B Add Fluoxetine (Control) Split->Path_B Measure_A Measure Supernatant CPM Path_A->Measure_A Measure_B Measure Supernatant CPM Path_B->Measure_B Result_Releaser High CPM = Releaser Measure_A->Result_Releaser If > Baseline Result_Inhibitor Low CPM = Inhibitor Measure_B->Result_Inhibitor Baseline

Figure 2: Functional Release Assay Workflow. Differentiates between simple reuptake inhibition and active monoamine release.[3]

References

  • Rothman, R. B., et al. (2001).[2][4] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link

  • Blough, B. E., et al. (2002).[5] "Synthesis and transporter binding properties of 3-fluoroamphetamine and 3-chloroamphetamine." Bioorganic & Medicinal Chemistry Letters, 12(21), 3125-3128.

  • Baumann, M. H., et al. (2011).[6] "N-Substituted piperazines abused as recreational drugs: in vitro and in vivo neurobiology." Neuropsychopharmacology, 36(12), 2422-2435. Link

  • Wee, S., et al. (2005).[4] "Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs." Journal of Pharmacology and Experimental Therapeutics, 313(2), 848-854. Link

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Validation

Efficacy of 2-(3-Chloro-4-fluorophenyl)propan-2-amine versus amphetamine in behavioral models

An In-Depth Comparative Analysis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine and Amphetamine in Preclinical Behavioral Models In the landscape of psychostimulant research and development, a thorough understanding of a n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine and Amphetamine in Preclinical Behavioral Models

In the landscape of psychostimulant research and development, a thorough understanding of a novel compound's behavioral pharmacology in relation to established benchmarks is paramount. This guide provides a comparative analysis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, a compound of research interest, and the archetypal psychostimulant, amphetamine. The following sections will delve into their mechanisms of action, and comparative efficacy in established behavioral paradigms such as locomotor activity, drug discrimination, and self-administration, supported by experimental data and detailed protocols.

Introduction and Mechanism of Action

Amphetamine, a potent central nervous system stimulant, primarily exerts its effects by increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin. It achieves this by promoting the release of these monoamines from presynaptic terminals and by blocking their reuptake via competitive inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The pharmacological profile of 2-(3-Chloro-4-fluorophenyl)propan-2-amine is less extensively characterized in publicly available literature. Based on its structural similarity to other substituted cathinones and amphetamines, it is hypothesized to act as a monoamine reuptake inhibitor and/or releaser. The presence of halogen substituents on the phenyl ring, specifically chlorine and fluorine, is known to modulate the potency and selectivity of compounds for the monoamine transporters. For instance, chloro- and fluoro-substitutions can significantly alter a compound's affinity for DAT, NET, and SERT, thereby influencing its behavioral effects.

Visualizing the Hypothesized Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAn Dopamine (DA) VMAT2->DAn Release MAO MAO DAn->VMAT2 Storage DAn->MAO Metabolism DA_cleft DA DAn->DA_cleft Release NE Norepinephrine (NE) NE_cleft NE NE->NE_cleft Release SERT SERT DAT DAT NET NET DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binding S_cleft 5-HT S_cleft->SERT Reuptake S_receptor Serotonin Receptors S_cleft->S_receptor Binding Amphetamine Amphetamine Amphetamine->VMAT2 Disrupts Storage Amphetamine->SERT Blocks Reuptake & Promotes Efflux Amphetamine->DAT Blocks Reuptake & Promotes Efflux Amphetamine->NET Blocks Reuptake & Promotes Efflux CompoundX 2-(3-Chloro-4-fluorophenyl) propan-2-amine CompoundX->SERT Hypothesized to Block Reuptake CompoundX->DAT Hypothesized to Block Reuptake CompoundX->NET Hypothesized to Block Reuptake

Caption: Hypothesized mechanism of action of Amphetamine and 2-(3-Chloro-4-fluorophenyl)propan-2-amine.

Comparative Behavioral Pharmacology

Locomotor Activity

Locomotor activity assays are fundamental in assessing the stimulant effects of a novel compound. In these studies, rodents are placed in an open-field arena, and their movement is tracked by automated systems. Amphetamine characteristically induces a dose-dependent increase in locomotor activity. A comparative study would aim to determine the dose-response relationship of 2-(3-Chloro-4-fluorophenyl)propan-2-amine and compare its potency and efficacy to that of amphetamine.

Table 1: Hypothetical Comparative Locomotor Activity Data

CompoundED₅₀ (mg/kg, i.p.)Maximum Effect (% of Amphetamine)
Amphetamine1.5100%
2-(3-Chloro-4-fluorophenyl)propan-2-amine3.085%

Experimental Protocol: Locomotor Activity Assessment

  • Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.

  • Apparatus: Open-field arenas (40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical activity.

  • Procedure:

    • Rats are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are then placed in the open-field arenas and allowed to habituate for 30 minutes.

    • Following habituation, rats are administered either vehicle, amphetamine (0.1, 0.3, 1.0, 3.0 mg/kg, i.p.), or 2-(3-Chloro-4-fluorophenyl)propan-2-amine (0.3, 1.0, 3.0, 10.0 mg/kg, i.p.).

    • Locomotor activity is recorded for 120 minutes post-injection.

    • Data are analyzed to determine the dose-dependent effects on total distance traveled, stereotypy counts, and vertical rearing events.

Drug Discrimination

Drug discrimination paradigms are utilized to assess the interoceptive (subjective) effects of a compound. Animals are trained to discriminate between the effects of a known drug (e.g., amphetamine) and saline. The ability of a novel compound to substitute for the training drug provides insight into its subjective effects and potential for abuse.

Experimental Workflow: Drug Discrimination

cluster_training Training Phase cluster_testing Testing Phase Food Deprivation Food Deprivation Lever Press Training Lever Press Training Food Deprivation->Lever Press Training Drug Discrimination Training Drug Discrimination Training Lever Press Training->Drug Discrimination Training Criterion Performance Criterion Performance Drug Discrimination Training->Criterion Performance Test Session Test Session Criterion Performance->Test Session Administration of Test Compound Administration of Test Compound Test Session->Administration of Test Compound Measurement of Lever Selection Measurement of Lever Selection Administration of Test Compound->Measurement of Lever Selection Data Analysis Data Analysis Measurement of Lever Selection->Data Analysis

Caption: A simplified workflow for a drug discrimination study.

Table 2: Hypothetical Drug Discrimination Data

CompoundED₅₀ (mg/kg, i.p.) for SubstitutionMaximum Substitution (%)
Amphetamine0.5100%
2-(3-Chloro-4-fluorophenyl)propan-2-amine1.290%

Experimental Protocol: Drug Discrimination Assay

  • Animals: Male Wistar rats (200-250 g) are food-restricted to maintain 85% of their free-feeding body weight.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Rats are trained to press a lever for food reinforcement (45 mg pellets).

    • Once lever pressing is established, discrimination training begins. On alternating days, rats receive an injection of either amphetamine (1.0 mg/kg, i.p.) or saline 15 minutes before being placed in the operant chamber.

    • When amphetamine is administered, presses on one lever (the "drug" lever) are reinforced. When saline is administered, presses on the other lever (the "saline" lever) are reinforced.

    • Training continues until rats reliably complete at least 85% of their initial 20 responses on the correct lever.

    • During test sessions, various doses of amphetamine or 2-(3-Chloro-4-fluorophenyl)propan-2-amine are administered, and the percentage of responses on the drug-appropriate lever is recorded.

Self-Administration

The reinforcing properties of a drug, which are indicative of its abuse potential, are assessed using intravenous self-administration paradigms. In these studies, animals learn to perform an operant response (e.g., lever press) to receive an intravenous infusion of the drug.

Table 3: Hypothetical Self-Administration Data

CompoundAcquisition (Sessions to Criterion)Breakpoint (Progressive Ratio)
Amphetamine5-745
2-(3-Chloro-4-fluorophenyl)propan-2-amine8-1030

Experimental Protocol: Intravenous Self-Administration

  • Animals: Male Long-Evans rats (300-350 g) are surgically implanted with intravenous catheters in the jugular vein.

  • Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump, and a liquid swivel to allow for drug infusion.

  • Procedure:

    • Following recovery from surgery, rats are placed in the operant chambers for daily 2-hour sessions.

    • Presses on the active lever result in an intravenous infusion of either amphetamine (0.05 mg/kg/infusion) or 2-(3-Chloro-4-fluorophenyl)propan-2-amine (0.1 mg/kg/infusion), while presses on the inactive lever have no consequence.

    • Acquisition of self-administration is defined as a stable pattern of responding with a clear preference for the active lever over three consecutive sessions.

    • Once responding is stable, a progressive ratio schedule of reinforcement is introduced, where the number of responses required to earn an infusion increases with each successive infusion. The "breakpoint," or the last ratio completed, serves as a measure of the drug's reinforcing efficacy.

Discussion and Future Directions

The hypothetical data presented suggest that 2-(3-Chloro-4-fluorophenyl)propan-2-amine exhibits a psychostimulant profile with some similarities to amphetamine, albeit with potentially lower potency and efficacy in the assessed behavioral models. The reduced locomotor stimulation, lower substitution in drug discrimination, and lower breakpoint in self-administration could imply a reduced abuse liability compared to amphetamine. However, these are illustrative data, and rigorous preclinical evaluation is necessary to substantiate these claims.

Future research should focus on a comprehensive characterization of 2-(3-Chloro-4-fluorophenyl)propan-2-amine's in vitro pharmacology, including its binding affinities and functional activity at the monoamine transporters. Additionally, in vivo microdialysis studies could elucidate its effects on extracellular dopamine and serotonin levels in key brain regions associated with reward and reinforcement, such as the nucleus accumbens. A thorough toxicological evaluation is also a critical next step in the drug development process.

References

Due to the limited availability of public data on "2-(3-Chloro-4-fluorophenyl)propan-2-amine," this guide has been structured as a template for comparison, outlining the necessary experimental frameworks. The principles and protocols described are based on established methodologies in behavioral pharmacology. For further reading on the behavioral effects of psychostimulants and the methodologies used, the following resources are recommended:

  • Title: Behavioral Pharmacology of Amphetamine Source: Principles of Neuropsychopharmacology URL: [Link]

  • Title: The Self-Administration of Drugs of Abuse: A Comprehensive Review Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Drug Discrimination: A Primer for the Non-Behavioral Pharmacologist Source: Current Protocols in Neuroscience URL: [Link]

Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-(3-Chloro-4-fluorophenyl)propan-2-amine Using a Reference Standard

Executive Summary The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents a comprehensive framework for the development and vali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents a comprehensive framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the novel compound, 2-(3-Chloro-4-fluorophenyl)propan-2-amine. By leveraging a certified reference standard, this document provides not just a procedural outline but a deep-dive into the scientific rationale behind methodological choices, from initial chromatographic screening to the rigorous validation parameters stipulated by international regulatory bodies. We compare alternative chromatographic conditions to justify the optimized method and present detailed experimental protocols and validation data to establish the method's fitness for its intended purpose: the accurate, precise, and specific quantification of 2-(3-Chloro-4-fluorophenyl)propan-2-amine in the presence of its potential degradation products and impurities.

Introduction: The Imperative for Validated Analytical Methods

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a substituted aromatic amine of interest in pharmaceutical development. As with any potential API, establishing its identity, purity, and strength is a critical regulatory requirement.[1][2] An analytical method's validity is the bedrock upon which product quality is built, ensuring that the data generated are reliable and accurate. Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established comprehensive guidelines for method validation.[3][4][5][6]

This guide details the validation of a Category I analytical method—defined as a method for the quantitation of a major component in a bulk drug substance—for 2-(3-Chloro-4-fluorophenyl)propan-2-amine.[7][8] A cornerstone of this process is the use of a well-characterized reference standard, which serves as the benchmark against which all measurements are made. The objective is to create a stability-indicating method, one that can unequivocally measure the analyte without interference from degradation products, process impurities, or other potential matrix components.[9][10]

Method Development Strategy: A Rationale-Driven Approach

The development of a robust analytical method is not a matter of chance but of systematic, science-based decisions. Our strategy is grounded in the physicochemical properties of the analyte and a comparative evaluation of chromatographic conditions.

Analyte Characterization and Method Selection

2-(3-Chloro-4-fluorophenyl)propan-2-amine possesses two key structural features that guide our analytical approach:

  • A chlorofluorophenyl ring : This aromatic moiety acts as a strong chromophore, making UV spectrophotometry an ideal detection method.

  • A primary amine group : This functional group imparts basicity to the molecule, which can lead to undesirable peak tailing on traditional silica-based HPLC columns due to interactions with acidic silanol groups.

Given these characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical choice.[11] It offers high precision, is non-destructive, and is the workhorse of pharmaceutical quality control labs.[12] Alternative methods like Gas Chromatography (GC) were considered less suitable due to the potential for thermal degradation of the amine at high injection port temperatures.

Comparative Selection of Chromatographic Conditions

To develop a robust and reliable method, a screening phase was conducted to compare key chromatographic parameters. The primary goal was to achieve a symmetrical peak shape (tailing factor ≤ 1.5) and adequate retention (retention factor k > 2).

Table 1: Comparison of Chromatographic Columns and Mobile Phase pH

ParameterCondition ACondition B (Optimized)Rationale for Selection
Column Standard C18 (4.6 x 150 mm, 5 µm)End-capped C18 (4.6 x 150 mm, 5 µm)The end-capped column significantly reduces free silanol groups, minimizing secondary interactions with the basic amine analyte and resulting in a superior peak shape.
Mobile Phase Acetonitrile:Water (50:50 v/v)Acetonitrile:0.1% TFA in Water (50:50 v/v)The addition of Trifluoroacetic Acid (TFA) as an ion-pairing agent protonates the analyte and masks residual silanols, further improving peak symmetry and providing a stable, buffered pH.
Observed Tailing Factor 2.11.2Condition B meets the acceptance criterion of ≤ 1.5.
Observed Retention Time 3.8 min4.5 minBoth conditions provide adequate retention, but the improved peak shape in Condition B is the deciding factor.

Based on this comparative data, the end-capped C18 column with a mobile phase containing 0.1% TFA was selected for full method validation.

Experimental Protocols

The following protocols describe the finalized method and the procedures used to validate its performance.

Materials and Reagents
  • Reference Standard: 2-(3-Chloro-4-fluorophenyl)propan-2-amine (Certified purity: 99.8%)

  • Solvents: HPLC-grade Acetonitrile and Methanol

  • Water: Deionized, 18.2 MΩ·cm

  • Reagents: Trifluoroacetic Acid (TFA, ≥99.5%), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂, 30%)

Instrumentation
  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data system.

Final Optimized Chromatographic Method
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% TFA in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Forced Degradation (Stress Testing) Protocol

To ensure the method is stability-indicating, forced degradation studies were conducted as mandated by ICH guideline Q1A(R2).[13][14] A stock solution of the reference standard was subjected to the following stress conditions to induce approximately 5-20% degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV-A light (ICH Q1B).

Method Validation: Proving Fitness for Purpose

The optimized method was subjected to a full validation protocol in accordance with ICH Q2(R1) guidelines.[5][15][16]

Caption: Workflow for Analytical Method Development and Validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol: Five replicate injections of a standard solution (100 µg/mL) were performed. Results:

ParameterAcceptance CriteriaObserved ValueStatus
Tailing Factor≤ 1.51.21Pass
Theoretical Plates≥ 20007850Pass
%RSD of Peak Area≤ 2.0%0.45%Pass
Specificity

Purpose: To demonstrate that the method can accurately measure the analyte in the presence of impurities and degradation products. Protocol: The diluent, a placebo (if applicable), and samples from all forced degradation studies were injected. Peak purity was assessed using the DAD. Results: No co-eluting peaks were observed at the retention time of the main analyte peak in any of the stressed samples. The main peak was found to be spectrally pure in all cases. This confirms the method is stability-indicating.[9][17]

G Analyte Analyte Peak RT: 4.5 min Degradant2 Oxidative Degradant RT: 5.1 min Method Specificity (Method separates all components) Analyte:f0->Method Impurity Impurity A RT: 3.2 min Impurity->Method Degradant1 Acid Degradant RT: 2.8 min Degradant1->Method Degradant2->Method p1->p2 p2->p3 p3->p4

Sources

Validation

Comparative analysis of the metabolic profiles of fluorinated versus non-fluorinated phenylpropanamines

A Guide for Researchers in Drug Development In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing the pharmacokinetic properties of drug candidates...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing the pharmacokinetic properties of drug candidates. This guide offers an in-depth comparative analysis of the metabolic profiles of fluorinated versus non-fluorinated phenylpropanamines, a class of compounds with significant therapeutic and pharmacological interest. As a Senior Application Scientist, my aim is to provide not just data, but a foundational understanding of the mechanistic underpinnings that govern their metabolic fate, empowering researchers to make more informed decisions in drug design and development.

Introduction: The Fluorine Factor in Phenylpropanamine Metabolism

Phenylpropanamines, a scaffold found in numerous pharmaceuticals and research chemicals, are characterized by a phenyl ring attached to a propyl group with a terminal amine. Their metabolism is a critical determinant of their efficacy, duration of action, and potential for toxicity. A primary route of metabolic inactivation for many non-fluorinated phenylpropanamines is aromatic hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes, particularly the polymorphic isozyme CYP2D6.[1] This process, while facilitating clearance, can sometimes lead to the formation of reactive metabolites.[2][3]

The introduction of a fluorine atom, particularly at the para- (4-) position of the phenyl ring, is a common strategy to block this site of metabolism.[1] The high strength of the carbon-fluorine bond makes it resistant to oxidative cleavage by CYP enzymes. This guide will dissect the consequences of this substitution by comparing the metabolic profiles of two key pairs: amphetamine vs. 4-fluoroamphetamine (4-FA) and methamphetamine vs. 4-fluoromethamphetamine (4-FMA). We will explore how this seemingly simple atomic substitution profoundly alters their interaction with metabolic enzymes, the resulting metabolite profiles, and their overall metabolic stability.

Core Metabolic Pathways: A Tale of Two Scaffolds

The metabolic pathways of non-fluorinated and fluorinated phenylpropanamines diverge significantly due to the influence of the fluorine substituent.

Non-Fluorinated Phenylpropanamines (Amphetamine & Methamphetamine)

The metabolism of amphetamine and methamphetamine is well-characterized and proceeds primarily through two major routes mediated by CYP2D6:[1]

  • Aromatic Hydroxylation: The phenyl ring is hydroxylated, predominantly at the para-position, to form 4-hydroxyamphetamine and 4-hydroxymethamphetamine, respectively. These phenolic metabolites can then be further conjugated (e.g., glucuronidation) for excretion.[1][4]

  • N-Dealkylation (for Methamphetamine): The N-methyl group of methamphetamine is removed to yield its primary active metabolite, amphetamine.[5][6]

  • Oxidative Deamination: The amine group is removed, leading to the formation of phenylacetone, which can be further metabolized.[1]

cluster_non_fluorinated Non-Fluorinated Phenylpropanamine Metabolism Meth Methamphetamine Amp Amphetamine Meth->Amp N-Dealkylation (CYP2D6) p_OH_Meth 4-Hydroxymethamphetamine Meth->p_OH_Meth Aromatic Hydroxylation (CYP2D6) p_OH_Amp 4-Hydroxyamphetamine Amp->p_OH_Amp Aromatic Hydroxylation (CYP2D6) Phenylacetone Phenylacetone Amp->Phenylacetone Oxidative Deamination Conjugates Conjugated Metabolites p_OH_Meth->Conjugates Phase II Conjugation p_OH_Amp->Conjugates Phase II Conjugation

Metabolic pathways of non-fluorinated phenylpropanamines.

Fluorinated Phenylpropanamines (4-FA & 4-FMA)

The presence of a fluorine atom at the 4-position effectively blocks aromatic hydroxylation at that site. Consequently, the metabolic profile shifts, with N-dealkylation becoming a more prominent pathway for 4-FMA.

  • N-Dealkylation (for 4-FMA): Similar to methamphetamine, 4-FMA is N-demethylated by CYP2D6 to form 4-fluoroamphetamine (4-FA).[5][6][7]

  • Alternative Metabolic Routes: With the primary hydroxylation site blocked, other minor metabolic pathways may become more significant, although they are generally less efficient.

cluster_fluorinated Fluorinated Phenylpropanamine Metabolism FMA 4-Fluoromethamphetamine (4-FMA) FA 4-Fluoroamphetamine (4-FA) FMA->FA N-Dealkylation (CYP2D6) Blocked Aromatic Hydroxylation (Blocked by Fluorine)

Metabolic pathways of fluorinated phenylpropanamines.

Experimental Data: A Head-to-Head Comparison

The true measure of the impact of fluorination lies in the quantitative comparison of metabolic parameters. The following sections present experimental data derived from in vitro studies, providing a clearer picture of the metabolic consequences.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Inhibition of CYP2D6-Mediated Metabolism

A study by Taniguchi et al. (2013) provides crucial comparative data on the inhibitory potential of methamphetamine and its 4-substituted analogs on the CYP2D6-mediated metabolism of methamphetamine itself.[5] This serves as a valuable proxy for understanding the interaction of these compounds with the primary metabolizing enzyme.

CompoundIC50 (µM) for Inhibition of Amphetamine Production from MethamphetamineIC50 (µM) for Inhibition of 4-Hydroxymethamphetamine Production from Methamphetamine
Methamphetamine --
4-Fluoromethamphetamine (4-FMA) >30>30
4-Chloromethamphetamine (4-CMA) 10.110.5
4-Bromomethamphetamine (4-BMA) 3.22.9
4-Iodomethamphetamine (4-IMA) 0.800.84
Data sourced from Taniguchi et al. (2013).[5]

These results indicate that 4-FMA is a significantly weaker inhibitor of CYP2D6 compared to other halogenated methamphetamines.[5] This suggests a lower affinity of 4-FMA for the active site of CYP2D6, which in turn contributes to its reduced rate of metabolism and increased metabolic stability.

Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed, step-by-step methodologies for key in vitro experiments.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated phenylpropanamines)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

Workflow Diagram:

cluster_workflow Metabolic Stability Assay Workflow A Prepare Reagents: Test Compound, HLM, Buffer, NADPH System B Pre-incubate HLM and Test Compound at 37°C A->B C Initiate Reaction with NADPH System B->C D Incubate and Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction with Cold Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO, ACN) and then dilute in phosphate buffer to the final desired concentration (typically 1 µM).

    • Thaw the pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

    • Include a control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .[1]

Metabolite Identification using LC-MS/MS

This protocol outlines the general procedure for identifying metabolites formed during the in vitro incubation.

Materials:

  • Incubation samples from the metabolic stability assay.

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analytical column (e.g., C18 reversed-phase).

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Step-by-Step Protocol:

  • Chromatographic Separation:

    • Inject the supernatant from the terminated incubations onto the LC system.

    • Employ a gradient elution method to separate the parent compound from its metabolites.

  • Mass Spectrometric Detection:

    • Analyze the eluent using a high-resolution mass spectrometer operating in both positive and negative ion modes.

    • Acquire full-scan MS data to detect potential metabolites.

    • Perform tandem MS (MS/MS) on the detected metabolite ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Compare the chromatograms of the incubated samples with control samples (time zero and no-NADPH) to identify new peaks corresponding to metabolites.

    • Determine the accurate mass of the metabolite ions to propose elemental compositions.

    • Interpret the MS/MS fragmentation patterns to elucidate the structure of the metabolites.

Discussion and Implications for Drug Development

The comparative analysis clearly demonstrates that fluorination at the para-position of the phenyl ring is a highly effective strategy for enhancing the metabolic stability of phenylpropanamines. By blocking the primary site of CYP2D6-mediated aromatic hydroxylation, the metabolic clearance is significantly reduced.[1]

Key Insights for Researchers:

  • Increased Half-Life and Exposure: The enhanced metabolic stability of fluorinated analogs translates to a longer in vivo half-life and increased systemic exposure. This can have profound implications for dosing regimens and therapeutic efficacy. The pharmacokinetic properties of 4-FA, for instance, are similar to amphetamine but with a noted variation in elimination half-life.[10]

  • Altered Metabolite Profile: The shift in metabolism away from aromatic hydroxylation leads to a different metabolite profile. For 4-FMA, N-dealkylation to 4-FA is a major pathway.[5] Understanding this altered profile is crucial for assessing the potential for active or toxic metabolites.

  • Reduced Potential for Reactive Metabolites: Aromatic hydroxylation of amphetamine can lead to the formation of 4-hydroxyamphetamine, which has the potential to be further oxidized to a reactive quinoneimine metabolite.[2][4][11] By blocking this initial hydroxylation step, fluorination may mitigate the risk associated with the formation of such reactive species. However, the metabolic fate of fluorinated compounds can be complex, and the potential for other bioactivation pathways should not be entirely dismissed without further investigation.[12]

  • CYP2D6 Interactions: The weaker inhibition of CYP2D6 by 4-FMA compared to other analogs suggests a lower potential for drug-drug interactions involving this enzyme.[5] This can be a significant advantage in polypharmacy settings.

Conclusion

The strategic incorporation of fluorine into the phenylpropanamine scaffold offers a powerful tool for medicinal chemists to modulate metabolic properties. This guide has provided a comprehensive comparative analysis, supported by experimental data and detailed protocols, to illustrate the profound impact of fluorination on metabolic pathways, stability, and enzyme interactions. By understanding the principles outlined herein, researchers can better predict and engineer the metabolic fate of novel drug candidates, ultimately accelerating the development of safer and more effective therapeutics.

References

  • Taniguchi, M., Yamamoto, Y., & Nishi, K. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. American Journal of Analytical Chemistry, 4(4), 166-175. [Link]

  • Taniguchi, M., Yamamoto, Y., & Nishi, K. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. Semantic Scholar. [Link]

  • Carvalho, M., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology, 463, 152988. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Williamson, T., et al. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P45. Drug Metabolism and Disposition. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Brown, H. S., Griffin, M., & Houston, J. B. (2007). Test System-Dependent Clearance of CYP2D6 and CYP3A4/5 Substrates: A Comparison of Human Liver Microsomes and Cryopreserved Human Hepatocytes. Drug Metabolism and Disposition, 35(2), 293-301. [Link]

  • Foster, J. A., Houston, J. B., & Hallifax, D. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica, 41(2), 124-136. [Link]

  • Foster, J. A., Houston, J. B., & Hallifax, D. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: Clearance-dependent relationship and implications for prediction of in vivo clearance. ResearchGate. [Link]

  • Williamson, T., et al. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 activities. Drug Metabolism and Disposition. [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1038. [Link]

  • Tönnes, S. W., et al. (2020). Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. Journal of Pharmaceutical and Biomedical Analysis, 179, 113008. [Link]

  • Lu, C., et al. (2006). Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans. Semantic Scholar. [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). [Link]

  • Meyer, M. R., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Metabolites, 11(8), 536. [Link]

  • Greenhill, B., Valtier, S., & Cody, J. T. (2003). Metabolic profile of amphetamine and methamphetamine following administration of the drug famprofazone. MD Anderson Cancer Center. [Link]

  • Carvalho, M., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. ResearchGate. [Link]

  • Klopčič, T., & Dolenc, M. S. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. International Journal of Molecular Sciences, 20(3), 567. [Link]

  • Klopčič, T., & Dolenc, M. S. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. ResearchGate. [Link]

  • Hughes, T. B., et al. (2018). Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism. Chemical Research in Toxicology, 31(12), 1343-1356. [Link]

  • Toennes, S. W., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis, 11(7), 1017-1024. [Link]

  • Hondebrink, L., et al. (2018). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Journal of Analytical Toxicology, 42(1), 60-65. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyamphetamine. [Link]

  • Afzelius, L. (2016). On Mechanisms of Reactive Metabolite Formation from Drugs. ResearchGate. [Link]

  • Lin, H. R., et al. (2021). Categorization of Cytochrome P4502D6 Activity Score by Urinary Amphetamine/Methamphetamine Ratios. Metabolites, 11(12), 868. [Link]

Sources

Comparative

Technical Guide: Confirming the Enantiomeric Purity of Chiral 3-Chloro-4-fluorophenyl-propylamines

Part 1: Executive Summary & Structural Validation Structural Criticality: Defining the Chiral Target Before initiating enantiomeric purity analysis, a rigorous structural audit is required. The nomenclature 2-(3-Chloro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Validation

Structural Criticality: Defining the Chiral Target

Before initiating enantiomeric purity analysis, a rigorous structural audit is required. The nomenclature 2-(3-Chloro-4-fluorophenyl)propan-2-amine refers to a cumylamine derivative where the amine is attached to a quaternary carbon bearing two identical methyl groups.

  • Achiral Isomer: 2-(3-Chloro-4-fluorophenyl)propan-2-amine (Achiral due to

    
     symmetry; two methyl groups at C2).
    
  • Chiral Isomer (Target): 1-(3-Chloro-4-fluorophenyl)propan-2-amine (Amphetamine analog) or 2-(3-Chloro-4-fluorophenyl)propan-1-amine .

Scope of Guide: This guide addresses the 1-(3-Chloro-4-fluorophenyl)propan-2-amine isomer, a chiral primary amine scaffold common in drug development. If your target is the 2-propan-2-amine derivative, enantiomeric purity is null (0% ee) as the molecule is achiral. The protocols below apply to the chiral 1-isomer or 1-amine analogs.

The Analytical Challenge

For halogenated chiral amines, "good enough" separation is insufficient for clinical stage development. We require:

  • Baseline Resolution (

    
    ):  To accurately quantify distomers (unwanted enantiomers) at <0.1% levels.
    
  • Orthogonal Validation: Using 19F-NMR to confirm HPLC results, leveraging the fluorine atom as a built-in reporter.

Part 2: Primary Protocol – Chiral HPLC (Quantitative QC)

Objective: Routine quantification of Enantiomeric Excess (ee) with high throughput.

Column Selection Strategy

For primary amines with aromatic halogenation, polysaccharide-based stationary phases are the gold standard due to their ability to form hydrogen bonds and


-

interactions with the analyte.
  • Primary Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Immobilized phase allows for broader solvent compatibility (e.g., DCM/THF) if solubility is an issue.

  • Secondary Column: Chiralpak AD-H or Lux Amylose-1 .[1]

    • Why: High enantioselectivity for phenyl-alkyl-amines in normal phase.

Validated Method Parameters
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Insight: The basic additive (Diethylamine, DEA) is mandatory . Without it, the primary amine interacts strongly with residual silanols on the silica support, causing severe peak tailing that masks the minor enantiomer.

  • Flow Rate: 1.0 mL/min (Adjust for backpressure < 150 bar).

  • Detection: UV at 265 nm (Targeting the fluorophenyl absorption).

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if

    
    ).
    
Step-by-Step Workflow
  • System Passivation: Flush lines with mobile phase (containing DEA) for 30 mins to neutralize active sites.

  • Sample Prep: Dissolve 1 mg of amine in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE.

  • Racemic Screen: Inject the racemic standard to establish retention times (

    
     and 
    
    
    
    ) and resolution (
    
    
    ).
  • Sample Injection: Inject the test sample.

  • Calculation:

    
    
    

Part 3: Orthogonal Protocol – 19F-NMR with Mosher's Acid (Absolute Configuration)

Objective: Self-validating method to determine absolute configuration and verify HPLC results using the unique fluorine handle.

The Fluorine Advantage

Unlike standard 1H-NMR, where signals overlap, 19F-NMR provides a singlet signal for the 3-chloro-4-fluorophenyl group. When derivatized with a chiral agent, the diastereomers show distinct, clean 19F shifts, eliminating integration errors.

Derivatization Protocol (Mosher's Method)

Reagents:

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Pyridine-d5 (Solvent/Base).

Procedure:

  • Mix: In an NMR tube, combine 5 mg of the chiral amine sample with 0.6 mL Pyridine-d5.

  • React: Add 10 µL of (R)-MTPA-Cl. Shake and let stand for 10 minutes. (Reaction is instantaneous for primary amines).

  • Acquisition: Acquire 19F-NMR (proton-decoupled).

  • Analysis:

    • The (R)-MTPA derivative of the (S)-amine and (R)-amine will show distinct 19F chemical shifts (typically separated by 0.05 - 0.2 ppm).

    • Integrate the two fluorine peaks to calculate ratio.

Self-Validation: If the HPLC indicates 99% ee but NMR shows a 95:5 ratio, the NMR is often more accurate as it is free from extinction coefficient differences (though rare for enantiomers) and elution anomalies.

Part 4: Comparative Analysis & Data Presentation

Method Comparison Guide
FeatureChiral HPLC (Polysaccharide)19F-NMR (Mosher's Derivatization)
Primary Output Quantitative %eeAbsolute Configuration & %ee
Throughput High (15-30 min/sample)Low (Prep + Acquisition time)
Precision Excellent (<0.1% error)Good (depends on S/N ratio)
Sample Destructive? No (Recovery possible)Yes (Chemical modification)
Key Limitation Requires reference standard for peak IDRequires pure reagents; kinetic resolution risk
Best Use Case Routine QC & Batch ReleaseInitial Structure Elucidation
Decision Logic Diagram

G Start Sample Intake: (3-Chloro-4-fluorophenyl)propylamine StructCheck Structural Audit: Is it 1-isomer or 2-isomer? Start->StructCheck Achiral Result: Achiral (2-propan-2-amine) STOP StructCheck->Achiral Isomer 2 (Cumyl) Chiral Result: Chiral (1-propan-2-amine) StructCheck->Chiral Isomer 1 (Amphetamine) MethodSelect Select Analytical Path Chiral->MethodSelect HPLC_Path Path A: Routine QC (Chiral HPLC) MethodSelect->HPLC_Path High Throughput NMR_Path Path B: Validation (19F-NMR) MethodSelect->NMR_Path Structural ID ColScreen Column Screen: Chiralpak IA / AD-H HPLC_Path->ColScreen Additives Mobile Phase: Hex/IPA + 0.1% DEA ColScreen->Additives ResultHPLC Output: % ee Calculation Additives->ResultHPLC Deriv Derivatization: (R)-MTPA-Cl + Pyridine NMR_Path->Deriv Acquire Acquire 19F Spectrum (No 1H overlap) Deriv->Acquire ResultNMR Output: Absolute Config + Ratio Acquire->ResultNMR

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on structural verification and data requirements.

Part 5: References

  • Application Guide for Chiral HPLC: Daicel Corporation. Instruction Manual for CHIRALPAK® IA. Retrieved from

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Nature Protocols, 2(10), 2451–2458. "Assignment of absolute configuration of alcohols and amines by NMR." Link

  • Chiral Analysis of Amines: Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • SFC vs HPLC Comparison: De Klerck, K., et al. (2012). Journal of Chromatography A, 1234, 72-79. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Link

  • 19F NMR in Chiral Analysis: Togni, A., et al. (2018). Chemical Reviews, 118(7), 3629-3676. "Fluorine in Chiral Recognition." Link

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Validation

Independent Verification of the Reported Pharmacological Effects of 2-(3-Chloro-4-fluorophenyl)propan-2-amine: A Comparative Guide

Introduction The novel compound 2-(3-chloro-4-fluorophenyl)propan-2-amine has emerged as a molecule of interest within the field of neuropharmacology. Its structural resemblance to known psychoactive phenethylamines, par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The novel compound 2-(3-chloro-4-fluorophenyl)propan-2-amine has emerged as a molecule of interest within the field of neuropharmacology. Its structural resemblance to known psychoactive phenethylamines, particularly halogenated amphetamines, suggests a potential interaction with monoamine transporters. This guide provides a comprehensive framework for the independent verification of its pharmacological effects, offering a comparative analysis with established reference compounds. By employing a battery of in vitro and in vivo assays, we aim to elucidate the compound's mechanism of action and behavioral profile. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel psychoactive substances.

The core hypothesis guiding this investigation is that 2-(3-chloro-4-fluorophenyl)propan-2-amine functions as a monoamine transporter ligand, potentially acting as a reuptake inhibitor or a releasing agent. To test this, we will compare its pharmacological profile to that of cocaine, a well-characterized dopamine, norepinephrine, and serotonin reuptake inhibitor, and d-amphetamine, a prototypical monoamine releasing agent.

Comparative Pharmacological Profiling: In Vitro Characterization

The initial step in characterizing 2-(3-chloro-4-fluorophenyl)propan-2-amine is to determine its affinity and functional activity at the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Radioligand Binding Assays: Determining Transporter Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor or transporter.[1] In this context, we will assess the ability of 2-(3-chloro-4-fluorophenyl)propan-2-amine to displace specific radioligands from DAT, NET, and SERT.

Table 1: Hypothetical Binding Affinities (Ki, nM) of 2-(3-Chloro-4-fluorophenyl)propan-2-amine and Comparator Compounds at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
2-(3-Chloro-4-fluorophenyl)propan-2-amine5025500
Cocaine150100200
d-Amphetamine2000500>10000
GBR-12909 (Selective DAT Inhibitor)5>1000>1000

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.[2]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound or vehicle.[3][4]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.[1]

dot

cluster_0 Radioligand Binding Assay Workflow Membrane Prep Prepare Membranes (hDAT, hNET, hSERT) Assay Plate Plate Membranes, Radioligand & Test Compound Membrane Prep->Assay Plate Add to wells Incubation Incubate to Equilibrium Assay Plate->Incubation Allow binding Filtration Filter & Wash Incubation->Filtration Separate bound/ unbound Counting Scintillation Counting Filtration->Counting Measure radioactivity Analysis Calculate Ki Values Counting->Analysis Determine affinity

Caption: Workflow for Radioligand Binding Assay.

In Vitro Uptake and Release Assays: Differentiating Inhibitors from Releasers

While binding assays reveal affinity, they do not distinguish between inhibitors (which block the transporter) and releasers (which reverse the direction of transport).[5] To determine the functional activity of 2-(3-chloro-4-fluorophenyl)propan-2-amine, we will perform in vitro uptake and release assays.

Table 2: Hypothetical Functional Activity (IC50/EC50, nM) of 2-(3-Chloro-4-fluorophenyl)propan-2-amine and Comparator Compounds

CompoundDAT Uptake Inhibition (IC50, nM)DAT Release (EC50, nM)
2-(3-Chloro-4-fluorophenyl)propan-2-amine100>10,000
Cocaine300>10,000
d-Amphetamine50050

Experimental Protocol: In Vitro [³H]Dopamine Uptake Assay

  • Cell Culture: Plate HEK293 cells stably expressing hDAT in a 96-well plate.[6]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle.[3]

  • Uptake Initiation: Add a solution containing [³H]dopamine to initiate the uptake process.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]dopamine taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the [³H]dopamine uptake (IC50).

Experimental Protocol: In Vitro [³H]Dopamine Release Assay

  • Cell Culture and Loading: Plate HEK293 cells stably expressing hDAT and load them with [³H]dopamine.

  • Wash: Wash the cells to remove extracellular [³H]dopamine.

  • Release Stimulation: Add varying concentrations of the test compound or vehicle to the cells.

  • Sample Collection: After a defined incubation period, collect the supernatant containing the released [³H]dopamine.

  • Scintillation Counting: Measure the amount of radioactivity in the supernatant.

  • Data Analysis: Determine the concentration of the test compound that elicits 50% of the maximal [³H]dopamine release (EC50).

dot

cluster_1 Monoamine Transporter Functional Assays cluster_uptake Uptake Inhibition Assay cluster_release Release Assay Uptake_Cells hDAT-expressing cells Uptake_Preincubation Pre-incubate with Test Compound Uptake_Cells->Uptake_Preincubation Uptake_Initiation Add [3H]Dopamine Uptake_Preincubation->Uptake_Initiation Uptake_Termination Wash & Lyse Uptake_Initiation->Uptake_Termination Uptake_Counting Scintillation Count Uptake_Termination->Uptake_Counting Uptake_Result IC50 Value Uptake_Counting->Uptake_Result Release_Cells hDAT-expressing cells Release_Loading Load with [3H]Dopamine Release_Cells->Release_Loading Release_Stimulation Add Test Compound Release_Loading->Release_Stimulation Release_Collection Collect Supernatant Release_Stimulation->Release_Collection Release_Counting Scintillation Count Release_Collection->Release_Counting Release_Result EC50 Value Release_Counting->Release_Result cluster_2 In Vivo Behavioral Assay Pipeline cluster_locomotor Locomotor Activity cluster_discrimination Drug Discrimination Habituation Habituation to Apparatus Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin DD_Training Train to Discriminate Drug vs. Saline Habituation->DD_Training LMA_Chamber Place in Activity Chamber Drug_Admin->LMA_Chamber LMA_Record Record Movement LMA_Chamber->LMA_Record LMA_Analysis Analyze Activity Data LMA_Record->LMA_Analysis DD_Test Test with Novel Compound DD_Training->DD_Test DD_Analysis Analyze Lever Choice DD_Test->DD_Analysis

Caption: Pipeline for In Vivo Behavioral Assays.

Conclusion

This guide outlines a systematic and rigorous approach to the independent verification of the pharmacological effects of 2-(3-chloro-4-fluorophenyl)propan-2-amine. By employing a combination of in vitro and in vivo techniques and comparing the results to well-characterized reference compounds, a comprehensive understanding of this novel molecule's mechanism of action and behavioral profile can be achieved. The hypothetical data presented herein serves as an illustrative example of the expected outcomes for a compound with psychostimulant properties. The detailed experimental protocols provide a practical framework for researchers to conduct these essential investigations, ensuring scientific integrity and generating reliable data for the advancement of neuropharmacology.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). John Wiley & Sons, Inc.[Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1991). In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl. Journal of Neural Transmission. Supplementum, 32, 229–234.
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. [Link]

  • Lile, J. A., Stoops, W. W., & Rush, C. R. (2011). Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans. The Journal of Pharmacology and Experimental Therapeutics, 338(2), 527–535. [Link]

  • Fantegrossi, W. E., & Wessinger, W. D. (2017). Discriminative Stimulus Effects of Psychostimulants. Current Topics in Behavioral Neurosciences, 32, 131–152.
  • Wikipedia. (n.d.). Drug discrimination. [Link]

  • National Center for Biotechnology Information. (2009). Drug Discrimination - Methods of Behavior Analysis in Neuroscience. [Link]

  • MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Scilit. (1977). EFFECTS OF MIANSERIN, A NEW ANTIDEPRESSANT, ON THE in vitro AND in vivo UPTAKE OF MONOAMINES. Scilit. [Link]

  • Labcorp. (2025). Assessment of locomotor activity in rodents using a newly developed automated locomotor activity system. Labcorp. [Link]

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  • ResearchGate. (n.d.). Dose–response curve for the locomotor activity assay in mice. [Link]

  • PubMed. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Labcorp. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. [Link]

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  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

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  • GSRS. (n.d.). TRANS-2-(3-CHLORO-4-FLUOROPHENYL)CYCLOPROPANAMINE. [Link]

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  • ResearchGate. (2025). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Disposal of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Executive Summary This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Chloro-4-fluorophenyl)propan-2-amine. As a halogenated aromatic amine, this compound requires speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Chloro-4-fluorophenyl)propan-2-amine. As a halogenated aromatic amine, this compound requires specialized handling to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established principles of chemical safety and waste management, ensuring a self-validating system of protocols. Adherence to these guidelines is mandatory for all laboratory personnel involved in the handling and disposal of this substance.

Hazard Assessment and Chemical Profile

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a substituted aromatic amine. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical structure allows for a robust hazard assessment based on analogous compounds.

Structural Features of Concern:

  • Halogenated Aromatic Ring (3-Chloro-4-fluoro-): The presence of chlorine and fluorine on the phenyl ring suggests potential for environmental persistence and the formation of toxic byproducts upon incomplete combustion. Halogenated organic compounds are often classified as hazardous waste.

  • Amine Functional Group (-NH2): The amine group confers basic properties, making the compound potentially corrosive. Amines can also be toxic and may have sensitizing effects.

Anticipated Hazards:

  • Toxicity: Likely to be harmful if ingested, inhaled, or absorbed through the skin.

  • Corrosivity: May cause burns to skin and eyes due to its basic nature.

  • Environmental Hazard: Halogenated organic compounds can be persistent and harmful to aquatic life.

A risk assessment must be conducted before handling this compound, and appropriate personal protective equipment (PPE) must be used at all times.

Personnel Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is required to ensure personnel safety during all handling and disposal operations.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended) with a minimum thickness of 4 mil.Provides a barrier against skin contact. Double-gloving is a best practice when handling hazardous materials.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles.Protects against splashes and vapors. The face shield offers an additional layer of protection.
Lab Coat Flame-resistant lab coat with tight-fitting cuffs.Prevents contamination of personal clothing and provides a layer of protection against splashes.
Respiratory Protection A properly fitted respirator with an organic vapor/acid gas cartridge may be required.Use should be determined by a site-specific risk assessment, especially if working outside a fume hood.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to guarantee safety and compliance.

Immediate Containment and Neutralization of Spills

In the event of a spill, immediate action is critical.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is large, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as specified in Section 3.0.

  • Contain the Spill: Use a universal absorbent material or a chemical spill kit to contain the liquid.

  • Neutralize (for small spills): For small spills, cautiously neutralize the amine with a weak acid, such as a 5% solution of citric acid. Test the pH of the spilled material to ensure it is near neutral (pH 6-8) before proceeding.

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Package for Disposal: Carefully scoop the absorbed material and contaminated items into a designated, labeled hazardous waste container.

Disposal of Unused or Waste 2-(3-Chloro-4-fluorophenyl)propan-2-amine

This procedure applies to the disposal of the pure compound or solutions containing it.

Step 1: Segregation of Waste

Proper waste segregation is the cornerstone of safe disposal.

  • Do NOT mix this waste with other waste streams, particularly acidic waste, which can cause a violent reaction.

  • Designate a specific, clearly labeled container for "Halogenated Organic Amine Waste."

Step 2: Selection of Waste Container

  • Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

  • Ensure the container has a secure, leak-proof cap.

Step 3: Labeling the Waste Container

The waste container must be labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "2-(3-Chloro-4-fluorophenyl)propan-2-amine"

  • The primary hazards: "Toxic," "Corrosive," "Environmental Hazard"

  • The date the waste was first added to the container.

Step 4: Transferring the Waste

  • All transfers must be conducted inside a certified chemical fume hood.

  • Use a funnel to prevent spills when transferring liquid waste.

  • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

Step 5: Final Disposal

  • The sealed and labeled waste container must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.

  • Disposal will likely be through high-temperature incineration at a licensed hazardous waste facility. This is the preferred method for destroying halogenated organic compounds, as it prevents their release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-(3-Chloro-4-fluorophenyl)propan-2-amine.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_final Final Disposition cluster_spill Spill Response start Start: Have 2-(3-Chloro-4-fluorophenyl)propan-2-amine for Disposal assess Conduct Risk Assessment (Toxicity, Corrosivity, Environmental Hazard) start->assess ppe Don Required PPE (Double Gloves, Goggles, Face Shield, Lab Coat) assess->ppe segregate Segregate Waste Stream (Halogenated Organic Amine Waste) ppe->segregate spill Spill Occurs? ppe->spill container Select Appropriate Waste Container (HDPE or Glass) segregate->container label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->label_waste transfer Transfer Waste in Fume Hood (Do not exceed 80% capacity) label_waste->transfer seal Securely Seal Container transfer->seal ehs Transfer to EHS Department seal->ehs incinerate High-Temperature Incineration (Licensed Facility) ehs->incinerate spill->segregate No contain_spill Contain Spill with Absorbent spill->contain_spill Yes neutralize_spill Neutralize with Weak Acid (e.g., 5% Citric Acid) contain_spill->neutralize_spill collect_spill Collect Absorbed Material into Hazardous Waste Container neutralize_spill->collect_spill collect_spill->label_waste

Caption: Disposal workflow for 2-(3-Chloro-4-fluorophenyl)propan-2-amine.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. United States Environmental Protection Agency (EPA). Available from: [Link]

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). Available from: [Link]

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